molecular formula C9H12ClN B167809 N-(2-Chloroethyl)-N-methylaniline CAS No. 1669-85-8

N-(2-Chloroethyl)-N-methylaniline

Cat. No.: B167809
CAS No.: 1669-85-8
M. Wt: 169.65 g/mol
InChI Key: KYTLVUBCXILIQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Chloroethyl)-N-methylaniline is a specialized organic compound that functions as an alkylating agent . Its primary research and industrial application is as a key precursor in the synthesis of cationic azo dyes . The reactive 2-chloroethyl group allows the molecule to be further functionalized, particularly through reactions with tertiary amines or pyridine, to form quaternary ammonium salts that are integral to the structure of various dyes. Examples of dyes derived from this compound or its close analogues include C.I. Basic Red 18, Maxilon Red 2GL, and Yoracryl Red 2G . Furthermore, studies on related aniline compounds highlight their significance in materials science, particularly in the development of organic non-linear optical (NLO) materials for advanced opto-electronic devices . Research into the surface chemistry and adsorption behavior of similar N-methylaniline compounds on metal surfaces also provides valuable insights for developing new heterogeneous catalytic strategies .

Properties

IUPAC Name

N-(2-chloroethyl)-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-11(8-7-10)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTLVUBCXILIQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCl)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70168202
Record name Aniline, N-(2-chloroethyl)-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1669-85-8
Record name N-(2-Chloroethyl)-N-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1669-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aniline, N-(2-chloroethyl)-N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001669858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Chloroethyl)-N-methylaniline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54749
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Aniline, N-(2-chloroethyl)-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

N-(2-Chloroethyl)-N-methylaniline: Structural Dynamics, Physicochemical Profiling, and Monofunctional Alkylation Mechanisms

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-Chloroethyl)-N-methylaniline (CAS: 1669-85-8) is a synthetic nitrogen mustard derivative characterized by a single 2-chloroethyl group attached to an N-methylaniline core[1]. Unlike classic bifunctional nitrogen mustards (e.g., mechlorethamine, chlorambucil) that form highly cytotoxic DNA interstrand cross-links, this compound acts strictly as a monofunctional alkylating agent[2]. This structural constraint makes it an invaluable molecular probe for isolating the biochemical effects of DNA monoadducts from the more complex repair responses triggered by cross-links[3]. This whitepaper details its physicochemical properties, the causality behind its mechanism of action, and self-validating analytical workflows for quantifying its interaction with DNA.

Chemical Structure & Physicochemical Properties

The pharmacological and chemical reactivity of N-(2-chloroethyl)-N-methylaniline is dictated by its structural topology. The presence of the phenyl ring conjugated to the nitrogen atom significantly alters the electron density of the amine's lone pair compared to aliphatic mustards. This delocalization reduces the nucleophilicity of the nitrogen, thereby modulating the rate of intramolecular cyclization—the rate-limiting step in its activation into an electrophile[4].

Table 1: Physicochemical Profile of N-(2-Chloroethyl)-N-methylaniline

PropertyValue
IUPAC Name N-(2-chloroethyl)-N-methylaniline
CAS Registry Number 1669-85-8[1]
Molecular Formula C9H12ClN[1]
Molecular Weight 169.65 g/mol [1]
Density 1.092 g/cm³[5]
Boiling Point 241.5 °C at 760 mmHg[5]
Flash Point 99.9 °C[5]

Mechanism of Action: Aziridinium Ion Formation & DNA Alkylation

The biological activity of N-(2-chloroethyl)-N-methylaniline is entirely dependent on its conversion into a highly reactive intermediate. The mechanistic pathway follows a precise sequence of events:

  • Intramolecular Cyclization: The tertiary amine's lone pair executes an intramolecular nucleophilic substitution (SN1-like) on the β-carbon of the chloroethyl group, displacing the chloride leaving group[2].

  • Aziridinium Intermediate: This displacement forms a strained, positively charged three-membered aziridinium ring[4]. The activation free energy for this transition state is heavily influenced by the solvent environment and the electron-withdrawing nature of the phenyl group[4].

  • DNA Alkylation: The aziridinium ion is a potent electrophile. In biological systems, the N7 position of guanine in DNA is the most nucleophilic site, leading to the formation of an N7-alkylguanine monoadduct[2][3]. Because the molecule lacks a second chloroethyl group, it cannot undergo a secondary cyclization to form DNA interstrand cross-links[2].

Mechanism A N-(2-Chloroethyl)- N-methylaniline (Inactive Precursor) B Intramolecular Cyclization (Cl- leaves) A->B C Aziridinium Ion Intermediate (Electrophile) B->C D Nucleophilic Attack by DNA (Guanine N7) C->D E N7-Alkylguanine Monoadduct (DNA Damage) D->E

Fig 1. Mechanistic pathway of N-(2-chloroethyl)-N-methylaniline forming an aziridinium ion and alkylating DNA.

Analytical & Experimental Workflows

To study the kinetics of DNA alkylation and adduct stability, researchers employ in vitro DNA alkylation assays coupled with mass spectrometry. The following protocol outlines a self-validating system for quantifying N7-alkylguanine adducts.

Causality & Self-Validation: N7-alkylguanine adducts are inherently unstable and spontaneously depurinate to form abasic (Ap) sites over time[3]. If a protocol only measures intact DNA, the data will be skewed by this degradation. By intentionally forcing complete thermal depurination (Step 3), the protocol self-validates: any adducts that naturally fell off during the reaction are pooled with those forced off during heating. This ensures the final LC-MS/MS peak area represents 100% of the alkylation events, eliminating time-dependent degradation artifacts.

Protocol: In Vitro DNA Alkylation and LC-MS/MS Quantification
  • Step 1: Reaction Initiation. Incubate 1 mM N-(2-chloroethyl)-N-methylaniline with 1 mg/mL Calf Thymus DNA in 50 mM Tris-HCl buffer (pH 7.4) at 37 °C.

    • Rationale: Physiological pH and temperature mimic in vivo conditions while maintaining the stability of the DNA duplex.

  • Step 2: Quenching and Precipitation. At specific time points (e.g., 0, 1, 2, 4, 8 hours), quench the reaction by adding cold ethanol and 0.3 M sodium acetate. Centrifuge at 14,000 x g to precipitate the DNA.

    • Rationale: Rapid precipitation halts the alkylation reaction and washes away unreacted drug and hydrolyzed byproducts.

  • Step 3: Thermal Depurination. Resuspend the DNA pellet in neutral HPLC-grade water and heat at 70 °C for 30 minutes.

    • Rationale: N7-alkylation destabilizes the N-glycosidic bond. Controlled heating quantitatively releases the N7-alkylguanine adducts from the DNA backbone without degrading the adduct itself[3].

  • Step 4: Ultrafiltration. Pass the sample through a 3 kDa MWCO (Molecular Weight Cut-Off) centrifugal filter.

    • Rationale: Separates the released low-molecular-weight adducts from the intact (but now abasic) DNA polymer.

  • Step 5: LC-MS/MS Analysis. Analyze the filtrate using liquid chromatography-tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

    • Rationale: MRM provides high specificity and sensitivity, allowing for the exact quantification of the adduct based on its unique mass-to-charge (m/z) transitions.

Workflow Step1 1. In Vitro Incubation (Compound + Calf Thymus DNA) Step2 2. DNA Precipitation & Purification Step1->Step2 Step3 3. Thermal/Acidic Depurination (Release N7-alkylguanine) Step2->Step3 Step4 4. LC-MS/MS Analysis (MRM Mode) Step3->Step4 Step5 5. Adduct Quantification & Kinetic Profiling Step4->Step5

Fig 2. Workflow for the isolation and LC-MS/MS quantification of N7-alkylguanine monoadducts.

Safety & Handling Protocols

As a nitrogen mustard derivative, N-(2-chloroethyl)-N-methylaniline is a potent alkylating agent, mutagen, and suspected carcinogen[1]. Strict adherence to safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, and protective clothing are mandatory[1].

  • Engineering Controls: All manipulations must be performed in a Class II biological safety cabinet or a certified chemical fume hood to prevent inhalation of vapors or aerosols[1].

  • Decontamination: Spills should be neutralized using a 5% sodium thiosulfate solution. The thiosulfate ion acts as a strong nucleophile, rapidly degrading the aziridinium intermediate before it can cause harm.

References

  • Aniline, N-(2-chloroethyl)-N-methyl- (CAS 1669-85-8) - Safety Data - HazComFast. 1

  • 1669-85-8,N-(2-CHLOROETHYL)-N-METHYLANILINE - LookChemicals. 5

  • Nitrogen mustard - Wikipedia. 2

  • Aziridinium Ion Ring Formation from Nitrogen Mustards: Mechanistic Insights from Ab Initio Dynamics - ACS Publications (The Journal of Physical Chemistry A). 4

  • A New Cross-Link for an Old Cross-Linking Drug: The Nitrogen Mustard Anticancer Agent Mechlorethamine Generates Cross-Links Derived from Abasic Sites - PubMed (Biochemistry).3

Sources

An In-depth Technical Guide to the Mechanism of Action of N-(2-Chloroethyl)-N-methylaniline as an Alkylating Agent

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive examination of the molecular mechanism by which N-(2-Chloroethyl)-N-methylaniline, a classic monofunctional nitrogen mustard, exerts its effects as an alkylating agent. We will delve into the core chemical transformations, the nature of the reactive intermediate, its interaction with biological macromolecules, and the experimental methodologies used to characterize this activity. This document is intended for researchers, scientists, and drug development professionals engaged in oncology, toxicology, and medicinal chemistry.

Introduction: The Chemical Identity and Significance of N-(2-Chloroethyl)-N-methylaniline

N-(2-Chloroethyl)-N-methylaniline belongs to the nitrogen mustard class of compounds, which are characterized by a bis(2-chloroethyl)amino group. However, as a monofunctional agent, N-(2-Chloroethyl)-N-methylaniline possesses only one such reactive arm. These compounds are potent electrophiles that covalently modify cellular nucleophiles, with deoxyribonucleic acid (DNA) being the primary and most critical target for their cytotoxic effects.[1] Understanding the precise mechanism of action is fundamental to harnessing its chemical properties for therapeutic development or for assessing its toxicological profile.

The core of its activity does not lie with the parent molecule itself, but rather with a highly reactive intermediate formed under physiological conditions. This guide will elucidate the formation of this key intermediate and its subsequent reactions.

The Core Mechanism: Intramolecular Cyclization and Aziridinium Ion Formation

The alkylating capability of N-(2-Chloroethyl)-N-methylaniline is initiated by a spontaneous intramolecular cyclization.[2] This is the rate-determining step in its mechanism of action. The nitrogen atom, utilizing its lone pair of electrons, acts as an intramolecular nucleophile, attacking the β-carbon of the chloroethyl group. This process, known as neighboring-group participation, results in the displacement of the chloride ion and the formation of a strained, three-membered heterocyclic cation: the N-methyl-N-phenylaziridinium ion.[2][3][4]

This aziridinium ion is the ultimate electrophilic species. Its high reactivity stems from the significant ring strain of the three-membered ring, making it susceptible to attack by even weak nucleophiles. This activation process is crucial, as the parent chloroethyl compound is significantly less reactive.

G cluster_0 Step 1: Aziridinium Ion Formation A N-(2-Chloroethyl)-N-methylaniline (Parent Compound) B Transition State A->B Intramolecular Nucleophilic Attack C N-Methyl-N-phenylaziridinium Ion (Reactive Electrophile) B->C Ring Closure D Chloride Ion (Cl⁻) B->D Leaving Group Departure

Caption: Intramolecular cyclization of N-(2-Chloroethyl)-N-methylaniline.

The Primary Cellular Target: DNA Alkylation

Once formed, the highly electrophilic aziridinium ion rapidly reacts with various biological nucleophiles. The primary target for its cytotoxic effects is DNA. The reaction proceeds via an SN2 mechanism, where a nucleophilic center on a DNA base attacks one of the carbon atoms of the aziridinium ring, leading to its opening and the formation of a stable, covalent adduct.

The most nucleophilic sites within DNA are the N7 position of guanine and the N3 position of adenine.[1][2][5] Alkylation at the N7 position of guanine is typically the most predominant lesion formed by nitrogen mustards.[5][6]

G cluster_1 Step 2: DNA Alkylation E Aziridinium Ion (Electrophile) H Covalent DNA Adduct (Monoadduct) E->H SN2 Attack by DNA Base F DNA (Nucleophile) G N7 of Guanine N3 of Adenine F->G G->E

Caption: Workflow for the in vitro analysis of DNA alkylation.

Conclusion

The mechanism of action of N-(2-Chloroethyl)-N-methylaniline is a classic example of bioactivation, where an inert parent molecule is converted into a highly reactive species. The process is defined by the intramolecular formation of an electrophilic aziridinium ion, which subsequently alkylates nucleophilic sites in DNA, primarily the N7 of guanine. This covalent modification leads to the disruption of essential cellular processes, triggering DNA damage responses that ultimately result in cytotoxicity. A thorough understanding of this mechanism, supported by robust experimental validation, is indispensable for the rational design of novel therapeutics and for assessing the genotoxic potential of related compounds.

References

  • Grineva, N. I., & Myzina, S. D. (1975). Kinetic characteristics of DNA alkylation with some chloroethylmethylarylamines and elimination of alkylated bases from DNA. Molekuliarnaia biologiia, 9(4), 502–508. [Link]

  • DFG. (2025, August 08). N‐Methylaniline. The MAK-Collection for Occupational Health and Safety. [Link]

  • Millard, J. T., & White, M. M. (1995). Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine. Chemical research in toxicology, 8(2), 316–320. [Link]

  • Wiestler, O., Kleihues, P., & Pegg, A. E. (1988). Differences in DNA alkylation products formed in sensitive and resistant human glioma cells treated with N-(2-chloroethyl)-N-nitrosourea. Cancer research, 48(16), 4489–4492. [Link]

  • Wanner, M. J., et al. (2018). Synthesis of the aziridinium ion of 2‐chloroethyl diethylamine 5 and subsequent reaction with nucleophiles. ResearchGate. [Link]

  • PrepChem. (n.d.). Synthesis of N-(2-chloroethyl)-N-benzyl-methylamine. PrepChem.com. [Link]

  • Sharma, S., et al. (2023). Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors. Nucleic acids research, 51(19), 10243–10258. [Link]

  • Whitfield, T. W., et al. (2010). Aziridinium ion ring formation from nitrogen mustards: mechanistic insights from ab initio dynamics. The journal of physical chemistry. A, 114(13), 4486–4493. [Link]

Sources

Advanced Safety and Handling Protocols for N-(2-Chloroethyl)-N-methylaniline: A Mechanistic Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

N-(2-Chloroethyl)-N-methylaniline (CAS: 1669-85-8) is a potent mono-chloroethyl aniline derivative utilized in advanced synthetic chemistry and pharmacological research[1]. Structurally analogous to nitrogen mustards, this compound functions as a highly reactive alkylating agent. Its primary hazard profile does not stem from the intact molecule itself, but rather from its activation in aqueous or physiological environments.

Through an intramolecular nucleophilic substitution, the tertiary amine nitrogen displaces the chloride leaving group, forming a cyclic aziridinium (ethyleneimonium) ion[2]. This intermediate is an aggressive electrophile. In biological systems, it indiscriminately attacks nucleophilic centers—most notably the N-7 position of guanine residues in DNA—leading to mono-adducts, depurination, and severe mutagenesis[3]. Understanding this causality is critical: all safety and decontamination protocols must be designed to intercept and neutralize this aziridinium intermediate before it can react with human tissue.

Mechanism A N-(2-Chloroethyl)- N-methylaniline B Intramolecular Cyclization (Loss of Cl⁻) A->B C Aziridinium Ion (Highly Reactive Electrophile) B->C D Biological Pathway: Nucleophilic Attack by DNA (N-7 of Guanine) C->D F Quenching Pathway: Attack by Thiosulfate (S₂O₃²⁻) C->F E Alkylated DNA Adduct (Mutagenesis / Toxicity) D->E G Bunte Salt (Non-toxic, Safe Disposal) F->G

Mechanistic pathway of aziridinium ion formation, DNA alkylation, and thiosulfate quenching.

Physicochemical Profile & Hazard Classification

To effectively manage the risks of N-(2-Chloroethyl)-N-methylaniline, researchers must align its physical properties with its toxicological mechanisms. The free base form is lipophilic, allowing rapid dermal absorption, while its vapor pressure necessitates strict inhalation controls[1].

Table 1: Chemical Identifiers & Physicochemical Properties
PropertyValue
Chemical Name N-(2-Chloroethyl)-N-methylaniline
CAS Registry Number 1669-85-8
Molecular Formula C₉H₁₂ClN
Molecular Weight 169.65 g/mol
Physical State Liquid (Standard Conditions)
Mechanism of Action Alkylating Agent (Aziridinium Ion Former)
Table 2: Hazard Classification & Risk Profile
Hazard ClassGHS CategoryMechanistic Rationale
Acute Toxicity (Oral/Dermal) Category 3 / 4Rapid systemic absorption; indiscriminate alkylation of cellular proteins.
Skin Corrosion / Irritation Category 1B / 2Electrophilic attack on epidermal keratinocytes leading to blistering.
Germ Cell Mutagenicity Category 1B / 2Formation of DNA adducts and depurination at guanine N-7.
Carcinogenicity Category 1B / 2Accumulation of un-repaired DNA adducts leading to malignant transformation.

Self-Validating Handling Protocols

To mitigate the risks associated with aziridinium ion exposure, handling protocols must be designed as self-validating systems —where the failure of one safety measure is immediately detectable or compensated by another.

Engineering Controls

All operations must be conducted in a Class II, Type B2 Biological Safety Cabinet (BSC) or a dedicated, 100% externally exhausted chemical fume hood. Causality: Recirculating hoods are strictly prohibited because the vapor toxicity of the free base cannot be reliably captured by standard HEPA filters, and organic vapor saturation can lead to catastrophic breakthrough.

Personal Protective Equipment (PPE)
  • Double-Gloving: Alkylating agents can permeate standard single-layer nitrile gloves over time. A base layer of a laminate film glove (e.g., Silver Shield) covered by a heavy-duty nitrile outer glove provides optimal, validated protection.

  • Body & Face Protection: A disposable, chemically resistant Tyvek suit or apron, combined with chemical splash goggles and a full-face shield, is mandatory.

Step-by-Step Handling Workflow
  • Pre-Operation Validation: Verify the fume hood flow rate monitor reads >100 fpm. Self-Validation: Do not proceed if the continuous flow alarm is active or the monitor is uncalibrated.

  • Containment Preparation: Line the workspace with a plastic-backed absorbent pad. Place all required glassware and the chemical vial inside a secondary containment tray.

  • Dispensing: Open the vial only within the active draft of the hood. Use positive-displacement pipettes for volumetric transfers to prevent aerosolization caused by vapor pressure differentials.

  • Post-Transfer Quenching: Immediately flush all used pipette tips and glassware with a 10% (w/v) sodium thiosulfate solution to neutralize residual chemical before removing them from the hood.

Decontamination and Spill Response Strategy

The chemical rationale for decontamination relies on the extreme electrophilicity of the aziridinium ion. Sodium thiosulfate (Na₂S₂O₃) acts as a potent, competing nucleophile. It outcompetes biological targets to ring-open the aziridinium intermediate, yielding a stable, non-toxic Bunte salt that can be safely handled as standard chemical waste.

Workflow Start Pre-Operation: Verify Hood Flow & PPE Dispense Dispense Chemical in Secondary Containment Start->Dispense Spill Spill Occurs? Dispense->Spill Evac Evacuate & Isolate Area Spill->Evac Yes Clean Routine Decontamination (Wipe down with Thiosulfate) Spill->Clean No Quench Apply 10% Sodium Thiosulfate (Wait 30+ mins) Evac->Quench Dispose Dispose as Hazardous Chemical Waste Quench->Dispose Clean->Dispose

Self-validating handling and spill response workflow for N-(2-Chloroethyl)-N-methylaniline.

Step-by-Step Spill Response Protocol
  • Isolate and Evacuate: Immediately alert personnel and evacuate the immediate vicinity. If the spill is outside a fume hood, evacuate the laboratory to prevent inhalation of vapors.

  • PPE Donning: Spill responders must wear full PPE, including a supplied-air respirator (SAR) or a full-face respirator with appropriate organic vapor cartridges, depending on the spill volume.

  • Containment: Surround the spill with inert absorbent material (e.g., vermiculite or sand). Causality: Do not use combustible materials like paper towels for large spills, as the reactive nature of the chemical can generate localized heat.

  • Chemical Quenching: Carefully pour a freshly prepared 10% (w/v) sodium thiosulfate solution over the spill area, starting from the perimeter and working inward to prevent spreading.

  • Incubation: Allow a minimum of 30 minutes of contact time. Causality: This ensures the complete kinetic conversion of the alkylating agent to the Bunte salt.

  • Cleanup and Verification: Collect the neutralized slurry into a designated, labeled hazardous waste container. Swab the area with additional thiosulfate solution, followed by a final wash with soapy water.

Storage and Waste Management

Store N-(2-Chloroethyl)-N-methylaniline in a tightly sealed, light-resistant container at 2–8°C. Causality: Refrigeration minimizes the kinetic energy required for auto-polymerization and prevents premature degradation of the chloroethyl group. Ensure the storage area is a locked, ventilated poison cabinet, strictly segregated from strong oxidizing agents and strong bases. All waste, including quenched solutions and contaminated PPE, must be unequivocally labeled as "Hazardous Chemical Waste - Alkylating Agent" and disposed of through an accredited environmental health and safety (EHS) provider.

References

  • [1] Aniline, N-(2-chloroethyl)-N-methyl- (CAS 1669-85-8) - Safety Data. HazComFast. Available at: [Link]

  • [2] Nitrogen mustard - Mechanism of Action. Wikipedia. Available at:[Link]

  • [3] A New Cross-Link for an Old Cross-Linking Drug: The Nitrogen Mustard Anticancer Agent Mechlorethamine Generates Cross-Links Derived from Abasic Sites in Addition to the Expected Drug-Bridged Cross-Links. Biochemistry (ACS Publications). Available at:[Link]

Sources

An In-Depth Technical Guide to the In Vitro Toxicity Profile of N-(2-Chloroethyl)-N-methylaniline

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

N-(2-Chloroethyl)-N-methylaniline is a chemical compound with a structure suggesting potential toxicological concerns, particularly due to its similarity to nitrogen mustards and aniline derivatives. This guide provides a comprehensive overview of the predicted in vitro toxicity profile of N-(2-Chloroethyl)-N-methylaniline and outlines a strategic approach for its experimental evaluation. We will delve into the anticipated mechanisms of toxicity, including DNA alkylation and metabolic activation leading to cytotoxicity and genotoxicity. This document details robust, field-proven protocols for assessing these effects, emphasizing the causality behind experimental choices to ensure scientific integrity. All methodologies are presented as self-validating systems, grounded in internationally accepted standards, such as the Organisation for Economic Co-operation and Development (OECD) guidelines.

Introduction: Understanding the Toxicological Potential

N-(2-Chloroethyl)-N-methylaniline belongs to the nitrogen mustard class of compounds, which are known for their ability to act as alkylating agents.[1] The presence of the 2-chloroethyl group makes the molecule highly reactive, capable of forming a strained aziridinium ion that can covalently bind to nucleophilic sites on cellular macromolecules, most notably DNA.[1] This reactivity is the cornerstone of its predicted cytotoxic and genotoxic effects.

Furthermore, the N-methylaniline moiety suggests a metabolic pathway that could mirror that of N-methylaniline itself, which is known to be metabolized to aniline.[2] Aniline and its derivatives are associated with hematotoxicity, specifically methemoglobinemia, and have demonstrated clastogenic (chromosome-damaging) effects in mammalian cells.[2][3] Therefore, a comprehensive in vitro toxicological assessment of N-(2-Chloroethyl)-N-methylaniline must consider both the direct alkylating activity and the potential toxicity of its metabolites.

Predicted Toxicological Profile

Based on its chemical structure and the known effects of related compounds, the following in vitro toxicological effects are predicted for N-(2-Chloroethyl)-N-methylaniline:

Toxicological EndpointPredicted EffectRationale
Cytotoxicity HighThe chloroethyl group is a potent alkylating agent, expected to induce significant cell death.[1]
Genotoxicity HighDNA alkylation is a primary mechanism of action for nitrogen mustards, leading to mutations and chromosomal damage.[1] Aniline metabolites are also known to be clastogenic.[2][3]
Mechanism of Action DNA Adduct Formation, Oxidative StressThe primary mechanism is likely DNA alkylation leading to cell cycle arrest and apoptosis.[1] Metabolism of the aniline ring could also induce oxidative stress.[4]
Metabolic Activation Potential for Increased ToxicityCytochrome P450-mediated metabolism of the aniline ring may produce reactive metabolites that contribute to overall toxicity.[5]

A Strategic Framework for In Vitro Toxicity Assessment

A tiered approach is recommended to systematically evaluate the in vitro toxicity of N-(2-Chloroethyl)-N-methylaniline. This involves an initial assessment of cytotoxicity to determine the relevant concentration range for subsequent, more detailed mechanistic and genotoxicity studies.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Genotoxicity Assessment cluster_2 Phase 3: Mechanistic Insights Dose-Range Finding Dose-Range Finding Determine IC50 Determine IC50 Dose-Range Finding->Determine IC50 MTT or Neutral Red Assay Ames Test (Mutagenicity) Ames Test (Mutagenicity) Determine IC50->Ames Test (Mutagenicity) Select Sub-lethal Concentrations DNA Damage (Comet Assay) DNA Damage (Comet Assay) Determine IC50->DNA Damage (Comet Assay) Select Sub-lethal Concentrations Chromosomal Aberration Test (Clastogenicity) Chromosomal Aberration Test (Clastogenicity) Apoptosis vs. Necrosis (Annexin V/PI Staining) Apoptosis vs. Necrosis (Annexin V/PI Staining) Oxidative Stress (ROS Assay) Oxidative Stress (ROS Assay)

Caption: Tiered approach for in vitro toxicity testing.

Experimental Protocols

Cell Line Selection and Culture

The choice of cell line is critical and should be guided by the research question. For general cytotoxicity and genotoxicity screening, a human hepatoma cell line such as HepG2 is recommended due to its metabolic capabilities, allowing for the assessment of parent compound and metabolite toxicity. For more specific mechanistic studies, other cell lines like A549 (lung carcinoma) or MCF-7 (breast cancer) can be employed. All cell lines should be obtained from a reputable source (e.g., ATCC) and maintained under standard conditions.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[6][7]

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of N-(2-Chloroethyl)-N-methylaniline (e.g., from 0.1 µM to 1000 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Genotoxicity Assessment

This assay, following OECD Test Guideline 471, evaluates the mutagenic potential of a substance to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.[3]

Protocol:

  • Strains: Use at least five strains, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or WP2 uvrA (pKM101).

  • Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (S9 mix from induced rat liver).

  • Exposure: Expose the bacterial strains to a range of concentrations of N-(2-Chloroethyl)-N-methylaniline.

  • Plating: Plate the treated bacteria on minimal glucose agar plates.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Scoring: Count the number of revertant colonies. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants.

This test, based on OECD Test Guideline 473, identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[3]

Protocol:

  • Cell Culture: Use a suitable cell line, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

  • Treatment: Treat the cells with at least three analyzable concentrations of N-(2-Chloroethyl)-N-methylaniline, both with and without S9 metabolic activation.

  • Metaphase Arrest: Add a metaphase-arresting substance (e.g., colcemid) to the cultures.

  • Harvesting and Staining: Harvest the cells, prepare chromosome spreads, and stain with Giemsa.

  • Microscopic Analysis: Analyze at least 200 metaphases per concentration for chromosomal aberrations (e.g., breaks, gaps, exchanges).

Mechanistic Studies

G N-(2-Chloroethyl)-N-methylaniline N-(2-Chloroethyl)-N-methylaniline Aziridinium Ion Formation Aziridinium Ion Formation N-(2-Chloroethyl)-N-methylaniline->Aziridinium Ion Formation DNA Alkylation DNA Alkylation Aziridinium Ion Formation->DNA Alkylation DNA Adducts & Cross-links DNA Adducts & Cross-links DNA Alkylation->DNA Adducts & Cross-links DNA Damage Response DNA Damage Response DNA Adducts & Cross-links->DNA Damage Response Cell Cycle Arrest Cell Cycle Arrest DNA Damage Response->Cell Cycle Arrest Apoptosis Apoptosis DNA Damage Response->Apoptosis

Sources

High-Resolution Spectroscopic Characterization of N-(2-Chloroethyl)-N-methylaniline: A Technical Guide for Alkylating Agent Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the analytical challenge of profiling reactive intermediates. N-(2-Chloroethyl)-N-methylaniline (CAS: 1669-85-8)[1] is a monofunctional nitrogen mustard derivative, often referred to as a "half-mustard." It serves as a critical model compound in pharmacology and toxicology for studying DNA alkylation, nucleophilic substitution kinetics, and the development of targeted chemotherapeutic agents.

The defining chemical feature of nitrogen mustards is their ability to undergo intramolecular cyclization—driven by anchimeric assistance from the nitrogen lone pair—to form a highly electrophilic aziridinium ion[2]. Because this intermediate is highly reactive and exquisitely sensitive to solvent conditions, rigid, self-validating spectroscopic workflows are paramount. This guide provides a comprehensive framework for the spectroscopic profiling of N-(2-Chloroethyl)-N-methylaniline, bridging raw analytical data with the underlying physicochemical causality.

Physicochemical & Structural Profile

Before initiating any spectroscopic workflow, establishing the baseline physicochemical parameters is required to dictate sample handling and solvent selection.

Table 1: Physicochemical Properties of N-(2-Chloroethyl)-N-methylaniline

PropertyValue / DescriptionAnalytical Consequence
IUPAC Name 2-chloro-N-methyl-N-phenylethanamineDictates aromatic and aliphatic NMR signatures.
CAS Registry Number 1669-85-8[1]Essential for cross-referencing spectral libraries.
Molecular Formula C9H12ClNDefines the exact mass for MS isotopic profiling.
Molecular Weight 169.65 g/mol Used for precise molarity calculations in kinetic assays.
Structural Class Nitrogen Half-MustardPredicts mono-alkylation behavior (no cross-linking).
Reactive Intermediate Aziridinium cation[2]Mandates the use of aprotic solvents for static analysis.

Mechanistic Grounding: The Aziridinium Ion Pathway

Understanding the spectroscopy of this compound requires acknowledging its dynamic state. In non-polar, aprotic solvents (e.g., anhydrous CDCl3), the compound remains stable in its neutral, uncyclized form. However, in polar or aqueous environments, the lone pair on the nitrogen attacks the β-carbon of the chloroethyl group, displacing the chloride ion and forming a strained, three-membered aziridinium ring[2]. This intermediate is the actual active alkylating species that reacts with nucleophiles (such as the N7 position of guanine in DNA).

AziridiniumMechanism A N-(2-Chloroethyl)- N-methylaniline (Parent Mustard) B Intramolecular Nucleophilic Attack (Anchimeric Assistance) A->B - Cl⁻ C Aziridinium Ion Intermediate (Highly Electrophilic) B->C Cyclization D Nucleophilic Attack (e.g., DNA, H2O, Nucleophiles) C->D Ring Opening E Alkylated Adduct D->E Covalent Bond

Diagram 1: Mechanistic pathway of aziridinium ion formation and subsequent alkylation.

Spectroscopic Modalities & Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for distinguishing the parent mustard from its aziridinium intermediate[3]. The causality behind the chemical shifts is heavily driven by the electronegativity of the nitrogen and chlorine atoms.

  • 1H NMR (400 MHz, CDCl3):

    • Aromatic Protons (δ 6.7–7.3 ppm): The phenyl ring exhibits a characteristic multiplet. The electron-donating nature of the amine nitrogen (via resonance) shields the ortho and para protons slightly compared to benzene, pushing them upfield (~6.7–6.8 ppm), while the meta protons resonate around 7.2 ppm.

    • N-CH2 Protons (δ ~3.65 ppm, t, J = 7.0 Hz): Deshielded by the adjacent electronegative nitrogen atom and the anisotropic effect of the phenyl ring.

    • CH2-Cl Protons (δ ~3.60 ppm, t, J = 7.0 Hz): Deshielded by the highly electronegative chlorine atom. Often, the N-CH2 and CH2-Cl signals overlap, appearing as a complex A2B2 multiplet in the 3.5–3.7 ppm range.

    • N-CH3 Protons (δ ~3.05 ppm, s): A sharp singlet, deshielded by the nitrogen atom.

  • 13C NMR (100 MHz, CDCl3):

    • Aliphatic Carbons: N-CH3 (~38 ppm), CH2-Cl (~41 ppm), and N-CH2 (~54 ppm). The causality of the 54 ppm shift is the direct attachment to the nitrogen atom, which pulls electron density away via the inductive effect.

    • Aromatic Carbons: C-ipso (~148 ppm, heavily deshielded by N), C-ortho/para (~112/116 ppm), C-meta (~129 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides rapid validation of functional groups without the solvent-induced cyclization risks inherent to NMR.

  • C-Cl Stretch (740–750 cm⁻¹): A strong, sharp band characteristic of aliphatic chlorides.

  • C-N Stretch (1350–1370 cm⁻¹): Typical for arylamines, confirming the integrity of the aniline core.

  • Aromatic C=C (1505, 1600 cm⁻¹) & C-H out-of-plane bend (690, 745 cm⁻¹): Confirms the mono-substituted benzene ring geometry.

Mass Spectrometry (ESI-MS and EI-MS)
  • Electrospray Ionization (ESI-MS): In positive ion mode, the parent compound yields an [M+H]+ peak at m/z 170.07. Crucially, ESI-MS is a "soft" ionization technique. If the sample is prepared in a polar solvent mixture (e.g., MeCN/H2O), ESI-MS will detect the pre-formed aziridinium ion directly at m/z 134.10 (representing the loss of Cl⁻)[4].

  • Electron Impact (EI-MS): Hard ionization in GC-MS workflows typically results in the immediate loss of the chloromethyl radical, yielding a dominant fragment at m/z 120 (the N-methyl-N-methylenebenzenaminium ion).

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the analytical workflow must account for the compound's intrinsic reactivity. A static protocol verifies the parent structure, while a kinetic protocol validates its functional capacity as an alkylating agent.

SpectroscopicWorkflow Start Sample Preparation (Aprotic Solvent: CDCl3) NMR 1H & 13C NMR Acquisition (400 MHz) Start->NMR FTIR ATR-FTIR Spectroscopy Start->FTIR MS ESI-MS / EI-MS Analysis Start->MS Validate Cross-Validation of Structural Integrity NMR->Validate FTIR->Validate MS->Validate Kinetic Kinetic NMR Assay (Aqueous/DMSO-d6) Validate->Kinetic Proceed to reactivity profiling Aziridinium Quantify Aziridinium Ion Formation Kinetic->Aziridinium Time-course analysis

Diagram 2: Self-validating experimental workflow for structural and functional profiling.

Protocol 1: Static Structural Validation (Avoidance of Cyclization)

Objective: Confirm the purity and structure of the parent mustard without triggering degradation.

  • Sample Preparation: Dissolve 10 mg of N-(2-Chloroethyl)-N-methylaniline in 0.6 mL of anhydrous CDCl3.

    • Causality: Anhydrous, non-polar CDCl3 prevents the solvolysis and subsequent aziridinium formation that occurs rapidly in protic solvents.

  • Data Acquisition: Acquire 1H NMR (16 scans) and 13C NMR (256 scans) at 298 K using a standard 5 mm probe.

  • Validation: Verify the presence of the distinct triplet signals for the chloroethyl chain (~3.60 ppm). Any appearance of a new, highly shielded multiplet around 2.5–3.0 ppm (characteristic of the strained aziridinine ring protons) indicates sample degradation.

Protocol 2: Kinetic NMR Assay for Aziridinium Formation

Objective: Leverage the reactivity of the half-mustard to validate its functional integrity as an alkylating agent[4].

  • Solvent System: Prepare a 1:1 mixture of DMSO-d6 and D2O. Buffer the D2O to pH 7.4 using a deuterated phosphate buffer.

    • Causality: Maintaining physiological pH ensures the amine remains unprotonated, keeping the lone pair available to drive the anchimeric assistance required for cyclization.

  • Initiation: Inject 5 mg of the compound into the NMR tube containing the pre-warmed (37 °C) solvent mixture. Immediately insert into the spectrometer.

  • Time-Course Acquisition: Utilize a pseudo-2D NMR experiment to acquire 1H NMR spectra every 5 minutes for a total of 2 hours.

  • Data Analysis: Plot the integral of the parent N-CH2 signal (which will exponentially decrease) against the integral of the emerging aziridinium ring protons (which will increase). The slope of the natural logarithm of the parent concentration versus time yields the first-order rate constant (k) for cyclization.

References

  • chemnet.com. "1669-85-8 N-(2-chloroethyl)-N-methylaniline". ChemNet.
  • rsc.org. "Chemistry of nitrogen mustard[2-chloro-N-(2-chloroethyl)-N-methylethanamine] studied by nuclear magnetic resonance spectroscopy". Journal of the Chemical Society, Perkin Transactions 2.
  • researchgate.net. "Understanding the Alkylation Mechanism of 3‐Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions". ResearchGate.
  • agnesscott.org. "Exploiting Nucleophilic Attack in Chemotherapy". The Onyx Review.

Sources

Comprehensive Physicochemical and Solubility Profiling of N-(2-Chloroethyl)-N-methylaniline

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper

Executive Summary

N-(2-Chloroethyl)-N-methylaniline is a tertiary amine and a structural "half-mustard" derivative. In preclinical drug development, it serves as a critical electrophilic intermediate in the synthesis of targeted alkylating agents and antineoplastic therapeutics. Handling this compound requires a rigorous understanding of its physicochemical properties, specifically its biphasic solubility profile and its inherent chemical instability in aqueous media. This guide provides an authoritative breakdown of its molecular weight, solubility dynamics, and validated experimental protocols for salt formation and thermodynamic solubility testing.

Fundamental Physicochemical Parameters

Before designing formulation or synthesis workflows, it is imperative to establish the baseline quantitative data of the active intermediate. The data below summarizes the core parameters of the free base form.

ParameterValue
Chemical Name N-(2-Chloroethyl)-N-methylaniline
CAS Registry Number 1669-85-8 (Free Base)[1]
Molecular Formula C9H12ClN[2]
Molecular Weight 169.65 g/mol [2]
Density ~1.092 g/cm³[3]
Boiling Point 241.5 °C at 760 mmHg[3]
Aqueous Solubility Insoluble (Free Base)[4]

Structural Causality and Solubility Dynamics

The Hydrophobic Penalty of the Free Base

The 4[4] driven by the high lipophilicity of its aromatic phenyl ring and the aliphatic chloroethyl chain. While the tertiary amine nitrogen acts as a weak hydrogen bond acceptor, its lone pair is partially delocalized into the aromatic π -system (characteristic of aniline derivatives). This delocalization significantly reduces its basicity and its capacity to form stable dipole-dipole interactions with water molecules, resulting in an unfavorable hydration enthalpy.

Solubility Enhancement via Salt Formation

To overcome the high crystal lattice energy and lipophilicity, the compound must be converted into its5[5]. The protonation of the tertiary amine introduces a formal positive charge, drastically lowering the partition coefficient (LogP) and enabling robust ion-dipole interactions with aqueous solvents.

Mechanistic Reactivity: The Aziridinium Pathway

A critical factor in handling N-(2-Chloroethyl)-N-methylaniline is its chemical reactivity. In polar protic solvents, the free base undergoes an intramolecular nucleophilic substitution. The tertiary amine attacks the β -carbon of the chloroethyl group, displacing the chloride ion to form a highly reactive, positively charged aziridinium ion intermediate .

If this cyclization occurs during a solubility assay, the intermediate will rapidly hydrolyze, artificially skewing the thermodynamic solubility data. Therefore, aqueous testing must be performed on the stable hydrochloride salt or under strictly controlled acidic conditions where the amine is fully protonated.

Pathway A N-(2-Chloroethyl)- N-methylaniline (Free Base) B Aziridinium Ion Intermediate A->B Intramolecular Cyclization (-Cl⁻) C Alkylated Adduct (e.g., DNA/Protein) B->C Nucleophilic Attack (In Vivo) D Hydrolyzed Product (Inactive) B->D Hydrolysis (Aqueous Media)

Caption: Mechanistic pathway of N-(2-Chloroethyl)-N-methylaniline cyclization and subsequent reactivity.

Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols utilize self-validating steps to prevent degradation-induced artifacts.

Protocol A: Synthesis of the Hydrochloride Salt

Causality: This reaction must be conducted at 0 °C to kinetically trap the molecule. The low temperature prevents the exothermic protonation step from providing the activation energy required for the unwanted aziridinium cyclization.

  • Weighing: Accurately weigh 1.0 g of N-(2-Chloroethyl)-N-methylaniline (Free Base).

  • Dissolution: Dissolve the solid in 20 mL of anhydrous diethyl ether in a round-bottom flask.

  • Thermal Control: Submerge the flask in an ice-water bath (0 °C) under continuous magnetic stirring.

  • Protonation: Add 1M HCl in diethyl ether dropwise until precipitation ceases. Monitor via pH paper to ensure the supernatant is slightly acidic.

  • Isolation: Vacuum filter the resulting white/off-white precipitate using a Büchner funnel.

  • Purification: Wash the filter cake with 10 mL of cold anhydrous ether to remove any unreacted hydrophobic free base.

  • Drying: Dry the salt under vacuum at room temperature for 12 hours to remove residual solvent.

Protocol B: Self-Validating Thermodynamic Solubility Assay

Causality: The shake-flask method is employed over kinetic solvent-shift methods to ensure true thermodynamic equilibrium is reached without the confounding effects of supersaturation.

  • Preparation: Add an excess amount (~50 mg) of the synthesized N-(2-Chloroethyl)-N-methylaniline hydrochloride to a borosilicate glass vial.

  • Solvation: Add 1.0 mL of HPLC-grade water or phosphate buffer (pH 4.0 to maintain protonation).

  • Equilibration: Seal the vial and agitate on a thermoshaker at 37 °C at 500 RPM for 24 hours.

  • Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid.

  • Extraction: Carefully extract the supernatant and dilute serially in the mobile phase.

  • Quantification & Self-Validation: Analyze via HPLC-UV (detecting the aniline chromophore at ~254 nm) against a standard calibration curve.

    • Validation Check: Inspect the chromatogram for secondary peaks. The presence of multiple peaks indicates hydrolysis to the alcohol derivative, invalidating the solubility metric. If degradation is observed, the pH of the buffer must be lowered.

Workflow Step1 1. Weigh Free Base (CAS 1669-85-8) Step2 2. Dissolve in Anhydrous Diethyl Ether at 0°C Step1->Step2 Step3 3. Dropwise Addition of 1M HCl in Ether Step2->Step3 0°C prevents degradation Step4 4. Precipitation of Hydrochloride Salt Step3->Step4 Amine Protonation Step5 5. Vacuum Filtration & Cold Ether Wash Step4->Step5 Step6 6. Thermodynamic Solubility Assay Step5->Step6 Yields Stable API

Caption: Step-by-step workflow for hydrochloride salt formation and subsequent solubility validation.

References

  • Title: N-(2-CHLOROETHYL)-N-METHYLANILINE — Chemical Substance Information Source: NextSDS URL: 1

  • Title: N-(2-ХЛОРЭТИЛ)-N-МЕТИЛАНИЛИН CAS#: 1669-85-8 (Molecular Weight & Formula) Source: ChemWhat URL: 2

  • Title: N-(2-chloroethyl)-N-methylaniline;hydrochloride Source: PubChem - NIH URL: 5

  • Title: 1669-85-8, N-(2-CHLOROETHYL)-N-METHYLANILINE (Density & Boiling Point) Source: LookChemicals URL: 3

  • Title: Buy o-Chlorostilbene / N-(2-Chloroethyl)-N-methylaniline (Solubility Profile) Source: EvitaChem URL: 4

Sources

Pharmacokinetics and Bioactivation of N-(2-Chloroethyl)-N-methylaniline Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-Chloroethyl)-N-methylaniline is a prototypical aromatic nitrogen "half-mustard." Unlike traditional bifunctional alkylating agents (e.g., mechlorethamine or chlorambucil) that form interstrand DNA cross-links, half-mustards possess a single 2-chloroethyl group, restricting them to mono-alkylation events. This fundamental structural variance not only alters their pharmacodynamics but profoundly shifts their pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. This whitepaper provides an in-depth mechanistic analysis of the PK properties of these derivatives, supported by self-validating experimental protocols designed for rigorous preclinical evaluation.

Structural Pharmacokinetics and Bioactivation Dynamics

The pharmacokinetic behavior of N-(2-Chloroethyl)-N-methylaniline derivatives is intrinsically tied to their chemical stability. Aliphatic nitrogen mustards rapidly undergo intramolecular cyclization in aqueous environments. However, the introduction of an aromatic aniline ring fundamentally alters this kinetic profile.

As detailed in 1[1], the electron-withdrawing nature of the aromatic ring delocalizes the nitrogen's lone pair. This delocalization significantly reduces the rate of the first-order SN1 intramolecular cyclization required to form the reactive aziridinium ion[2].

Because the parent prodrug remains stable in systemic circulation for a longer duration, aromatic half-mustards exhibit an extended plasma half-life. This delayed bioactivation allows for broader tissue distribution, including enhanced blood-brain barrier (BBB) penetration, before the drug is consumed by non-specific alkylation with plasma proteins or water[3].

Bioactivation Parent N-(2-Chloroethyl)- N-methylaniline Aziridinium Aziridinium Ion (Reactive Electrophile) Parent->Aziridinium Intramolecular Cyclization (k1) Dealkylation CYP450 N-Dealkylation (Inactive Metabolites) Parent->Dealkylation CYP3A4 / CYP2B6 DNA DNA Mono-Adducts (Pharmacodynamic Target) Aziridinium->DNA Nucleophilic Attack GSH Glutathione Conjugates (Renal Excretion) Aziridinium->GSH GST Conjugation

Bioactivation and metabolic pathways of N-(2-Chloroethyl)-N-methylaniline derivatives.

ADME Profile

Absorption and Distribution

The lipophilicity (LogP) of N-(2-Chloroethyl)-N-methylaniline derivatives typically ranges from 1.5 to 2.5, making them highly permeable across lipid bilayers. According to3[3], the aromatic hybrid structures demonstrate a profound increase in brain-to-blood partition coefficients ( Cbrain​/Cblood​ ) compared to their aliphatic counterparts, often achieving >90% intestinal absorption.

Metabolism and Excretion

The metabolism of these derivatives is a competing kinetic race between chemical bioactivation and enzymatic degradation:

  • Oxidative Dealkylation: Hepatic Cytochrome P450 enzymes (primarily CYP3A4 and CYP2B6) catalyze the sequential oxidative dechloroethylation of the nitrogen mustard moiety, yielding relatively non-toxic amine metabolites and chloroacetaldehyde[4].

  • Glutathione (GSH) Conjugation: The reactive aziridinium intermediate is rapidly detoxified by Glutathione S-Transferases (GSTs). This forms a stable thioether conjugate that is further processed via the mercapturic acid pathway and excreted in the urine[4].

Quantitative Pharmacokinetic Parameters

The structural dampening of reactivity in aromatic half-mustards directly translates to their systemic PK parameters. Below is a comparative synthesis of PK data highlighting the shift from rapid-clearing aliphatic mustards to slower-clearing aromatic derivatives.

Compound Class / DerivativeClearance (CL) (mL/min/kg)Volume of Distribution (Vd) (L/kg)Elimination Half-Life (t1/2) (hr)Primary Excretion Route
Aliphatic Mustards (e.g., Mechlorethamine)45.0 - 60.00.8 - 1.20.2 - 0.5Renal (Extensive Met.)
Aromatic Half-Mustards (N-methylaniline base)15.0 - 25.01.5 - 2.51.1 - 1.8Hepatic / Renal
Nitro-Aromatic Derivatives (Bioreductive Prodrugs)20.0 - 30.01.8 - 2.21.0 - 1.5Biliary / Renal

Experimental Methodologies: Validating PK Profiles

To accurately measure the pharmacokinetics of N-(2-Chloroethyl)-N-methylaniline derivatives, researchers must overcome a critical analytical hurdle: the active aziridinium ion is highly transient and cannot be directly quantified via standard LC-MS/MS. The following self-validating protocols utilize chemical trapping to ensure data integrity.

Protocol 1: In Vitro Aziridinium Trapping and Half-Life Determination

Causality & Rationale: We utilize Sodium Diethyldithiocarbamate (DDTC) as a trapping agent. DDTC is a potent nucleophile that outcompetes water and endogenous proteins, reacting instantly with the transient aziridinium ion to form a highly stable, easily ionizable dithiocarbamate adduct. A heat-inactivated microsome control is mandatory to distinguish spontaneous chemical hydrolysis from CYP450-mediated enzymatic degradation.

Step-by-Step Workflow:

  • Preparation: Incubate 1 µM of the N-(2-Chloroethyl)-N-methylaniline derivative in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Enzymatic Addition: Add human liver microsomes (HLM) at 0.5 mg/mL protein concentration. Initiate the reaction by adding 1 mM NADPH. (Self-Validation: Run a parallel control using HLMs boiled at 95°C for 10 minutes).

  • Trapping: At predefined time points (0, 5, 15, 30, 60 min), extract a 50 µL aliquot and immediately transfer it into a tube containing 150 µL of ice-cold acetonitrile spiked with 5 mM DDTC and an internal standard (e.g., deuterated derivative).

  • Protein Precipitation: Vortex the mixture for 30 seconds to denature proteins and quench all enzymatic activity. Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to an autosampler vial. Quantify the DDTC-adduct and the remaining parent compound using LC-MS/MS (ESI+ mode, MRM transitions optimized for the specific derivative).

PK_Workflow Sample Plasma Sampling Trap DDTC Trapping Agent Addition Sample->Trap Quench Hydrolysis Prep Cold Acetonitrile Precipitation Trap->Prep Denature Proteins LCMS LC-MS/MS Analysis Prep->LCMS Isolate Adducts PK PK Parameter Derivation LCMS->PK AUC & t1/2

Step-by-step experimental workflow for trapping and quantifying reactive half-mustard intermediates.

Protocol 2: In Vivo PK Profiling in Rodent Models

Causality & Rationale: Blood samples must be drawn into pre-chilled tubes containing stabilizing agents to prevent ex vivo degradation of the parent compound. The use of ice-cold organic solvents ensures immediate cessation of both chemical cyclization and enzymatic clearance.

Step-by-Step Workflow:

  • Administration: Administer the derivative intravenously (e.g., 5 mg/kg) to male Sprague-Dawley rats via a jugular vein cannula.

  • Sampling: Collect 200 µL blood samples at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes pre-chilled on wet ice.

  • Plasma Separation: Centrifuge immediately at 3,000 × g for 5 minutes at 4°C.

  • Extraction: Transfer 50 µL of plasma to a 96-well plate. Add 200 µL of ice-cold methanol containing 0.1% formic acid and the internal standard.

  • Quantification: Filter through a 0.22 µm plate and analyze via LC-MS/MS. Calculate non-compartmental PK parameters (AUC, CL, Vd, t1/2) using standard pharmacokinetic software (e.g., Phoenix WinNonlin).

Conclusion

The pharmacokinetics of N-(2-Chloroethyl)-N-methylaniline derivatives represent a delicate balance between systemic stability and targeted electrophilic reactivity. By leveraging the electron-withdrawing properties of the aromatic ring, these half-mustards achieve superior volume of distribution and BBB penetration compared to classical aliphatic mustards. Accurate preclinical evaluation of these compounds requires rigorous, self-validating methodologies—such as nucleophilic trapping—to capture the transient dynamics of their bioactivation.

References

  • Source: National Institutes of Health (NIH)
  • Nitrogen Mustards as Alkylating Agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status of Drugs Source: ResearchGate URL
  • Source: Taylor & Francis (tandfonline.com)
  • Pharmacokinetics and metabolism of the nitrogen mustard bioreductive drug 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide (SN 23862)

Sources

Structural Dynamics and Alkylation Mechanics of N-(2-Chloroethyl)-N-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-Chloroethyl)-N-methylaniline is a prototypical aromatic nitrogen half-mustard. Unlike bifunctional mustards that induce highly lethal interstrand cross-links (ICLs), half-mustards possess a single alkylating arm, restricting their damage profile to monofunctional DNA adducts. This whitepaper deconstructs the structural properties, reaction kinetics, and downstream biological consequences of this molecule, providing application scientists with a rigorous framework for experimental design and mechanistic analysis.

Mechanistic Causality: The Aziridinium Intermediate

The defining mechanistic feature of all nitrogen mustards is the intramolecular nucleophilic substitution that yields a highly reactive, three-membered aziridinium ring. However, the structural topology of N-(2-Chloroethyl)-N-methylaniline introduces a critical thermodynamic barrier.

Because the amine nitrogen is conjugated to an aromatic ring, its lone pair is highly delocalized into the aromatic pi-system[1]. This delocalization significantly dampens the nucleophilicity of the nitrogen, making the cyclization step kinetically sluggish compared to aliphatic mustards (e.g., mechlorethamine), which possess localized lone pairs[1]. Furthermore, the aromatic substituent imposes a large solvation energy penalty during the formation of the charged aziridinium species, shifting the rate-limiting step of the reaction[1].

Aziridinium_Pathway A N-(2-Chloroethyl)- N-methylaniline B Intramolecular Cyclization A->B C Aziridinium Ion Intermediate B->C D Nucleophilic Attack (Guanine N7) C->D E NHMG Adduct D->E

Fig 1: Reaction pathway of N-(2-Chloroethyl)-N-methylaniline forming the NHMG adduct.

Once formed, the aziridinium ion acts as a potent, anisotropic electrophile. The primary biological nucleophile for this species is the N7 position of guanine in DNA, a reaction that is thermodynamically favored by ~6 kcal/mol over alkylation at adenine N3[1].

DNA Lesion Topology and Translesion Synthesis

Because N-(2-Chloroethyl)-N-methylaniline is a half-mustard, it cannot form ICLs. Instead, it generates a bulky major-groove lesion known as a nitrogen half-mustard-N7-dG (NHMG) adduct[2].

This bulky adduct presents a formidable physical block to standard replicative DNA polymerases. To ensure cellular survival, specialized translesion synthesis (TLS) polymerases, specifically human DNA polymerase η (polη), are recruited to bypass the lesion[2]. Kinetic profiling reveals that the templating NHMG adduct slows dCTP incorporation by ~130-fold and increases misincorporation rates by 10- to 30-fold, underscoring its promutagenic nature[2]. Crystallographic evidence demonstrates that the aromatic half-mustard moiety is accommodated snugly within an open cleft formed by the Arg61-Trp64 loop of polη, forcing a Watson-Crick base pair with a severe propeller twist[2].

Experimental_Workflow Step1 1. Oligo Synthesis 2'-Fluoro-dG stabilization Step2 2. Adduct Formation Coupling with Half-Mustard Step1->Step2 Step3 3. Pol η Bypass Assay Primer extension kinetics Step2->Step3 Step4 4. PAGE & X-Ray Structural resolution Step3->Step4

Fig 2: Experimental workflow for synthesizing and analyzing NHMG-modified oligonucleotides.

Quantitative Structural Comparisons

To contextualize the behavior of aromatic half-mustards, the following table summarizes their physicochemical and biological properties against standard aliphatic mustards.

ParameterAliphatic Mustards (e.g., Mechlorethamine)Aromatic Half-Mustards (e.g., N-(2-Chloroethyl)-N-methylaniline)
Amine Lone Pair LocalizedHighly Delocalized[1]
Aziridinium Formation Rapid, thermodynamically preferred[1]Slower, high solvation penalty[1]
Primary DNA Lesion Interstrand Cross-Links (ICLs)Monofunctional NHMG Adducts[2]
Polη dCTP Incorporation Complete stall at cross-linksBypassed (~130-fold rate reduction)[2]
Mutagenic Potential High (Clastogenic)High (Promutagenic misincorporation)[2]

Self-Validating Experimental Protocols

To rigorously study these compounds, experimental designs must account for both the acute toxicity of the mustards and the chemical instability of the resulting DNA adducts. The following protocols represent the gold standard in the field.

Protocol 1: Synthesis of Half-Mustard Carbonate Analogues (Green Surrogates)

Working with active mustards poses severe occupational hazards. To study the anchimeric (neighboring-group) effect safely, scientists synthesize carbonate analogues. Replacing the terminal chlorine atom with a methyl or ethyl carbonate moiety yields a "green" electrophile[3].

  • Reagent Preparation: Combine the parent alcohol (N-(2-hydroxyethyl)-N-methylaniline) with dimethyl carbonate (DMC) in a 1:1 molar ratio.

  • Catalysis & Heating: Introduce a catalytic amount of K 2​ CO 3​ . Transfer the mixture to a steel autoclave and heat to 150–180°C for 5–24 hours[3]. Causality: The high temperature is required because the carbonate is a poorer leaving group than chloride. These analogues retain the ability to form the aziridinium intermediate but require elevated temperatures, rendering them safe at room temperature[3].

  • Isolation: Vent the autoclave, evaporate the solvent under vacuum, and isolate the half-mustard carbonate via flash column chromatography.

  • Kinetic Validation: React the isolated carbonate with a nucleophile (e.g., phenol) and monitor via GC-MS to confirm first-order kinetics indicative of the aziridinium intermediate[3].

Protocol 2: Site-Specific NHMG Oligonucleotide Synthesis

Studying polη bypass in vitro requires stable DNA substrates. Standard N7-alkylation severely destabilizes the glycosidic bond, leading to rapid depurination.

  • Substrate Stabilization: Synthesize 2'-fluoro-2'-deoxyguanosine. Causality: The highly electronegative fluorine atom inductively destabilizes the oxocarbenium ion transition state, preventing the rapid depurination normally seen in N7-alkylated purines, thereby creating a self-validating, stable substrate for kinetic assays[2].

  • Coupling: React the fluorinated dG with mesylated nitrogen half-mustard in DMF at ambient temperature to yield the N7-NHMG adduct[2].

  • Phosphoramidite Conversion: Perform sequential dimethoxytritylation and phosphatidylation to generate the NHMG phosphoramidite[2].

  • Solid-Phase Synthesis: Incorporate the phosphoramidite into the target DNA sequence using ultra-mild deprotection conditions to preserve the integrity of the adduct[2].

Conclusion

N-(2-Chloroethyl)-N-methylaniline serves as a vital model for understanding the structural and kinetic nuances of aromatic alkylating agents. By leveraging the delocalization of its lone pair and its restriction to monofunctional adduct formation, researchers can isolate the specific mutagenic pathways driven by translesion synthesis polymerases. Utilizing stabilized nucleotide analogs and green carbonate surrogates ensures that future investigations into these potent molecules remain both chemically rigorous and operationally safe.

References

  • Polavarapu, A., et al. "The Mechanism of Guanine Alkylation by Nitrogen Mustards: A Computational Study." ACS Publications, 2012. 1

  • Jung, H., et al. "Translesion synthesis of the major nitrogen mustard-induced DNA lesion by human DNA polymerase η." Biochemical Journal (Portland Press), 2020. 2

  • Aricò, F., et al. "Chemical Behavior and Reaction Kinetics of Sulfur and Nitrogen Half-Mustard and Iprit Carbonate Analogues." ACS Sustainable Chemistry & Engineering, 2013.3

Sources

Environmental Degradation Pathways of N-(2-Chloroethyl)-N-methylaniline: A Comprehensive Mechanistic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-Chloroethyl)-N-methylaniline (CAS: 1669-85-8) is an aromatic nitrogen half-mustard. While predominantly utilized as a synthetic intermediate, its structural homology to blister agents (e.g., HN-2, HN-3) makes it a critical model compound for evaluating the environmental persistence and degradation kinetics of alkylating agents. This guide elucidates the multiphasic environmental degradation pathways of N-(2-Chloroethyl)-N-methylaniline—focusing on aziridinium-mediated hydrolysis, photolysis, and advanced oxidation—and establishes self-validating analytical protocols for tracking these transformations in complex matrices.

Core Degradation Mechanisms

Hydrolysis: The Aziridinium Ion Pathway

The dominant environmental sink for 2-chloroethylamines in aqueous matrices is spontaneous hydrolysis (1)[1]. For N-(2-Chloroethyl)-N-methylaniline, this proceeds via a first-order, two-step nucleophilic substitution mechanism:

  • Intramolecular Cyclization (Rate-Limiting): The unshared electron pair on the tertiary nitrogen acts as an internal nucleophile, displacing the terminal chloride to form a highly reactive, electrophilic aziridinium (ethyleniminium) intermediate (2)[2]. Because the nitrogen is conjugated with a phenyl ring, its nucleophilicity is reduced compared to aliphatic mustards, resulting in a higher activation energy barrier and a longer environmental half-life (3)[3].

  • Nucleophilic Attack: The strained three-membered aziridinium ring undergoes rapid ring-opening via attack by environmental nucleophiles (predominantly water), yielding the stable end-product N-(2-hydroxyethyl)-N-methylaniline (4)[4].

Photodegradation and Advanced Oxidation

In surface waters exposed to UV radiation, N-(2-Chloroethyl)-N-methylaniline undergoes photolytic N-dealkylation. Hydroxyl radicals ( OH) generated photochemically abstract hydrogen atoms from the alkyl groups, leading to the formation of N-phenyl-N-(2-chloroethyl)formamide intermediates and subsequent cleavage. Advanced oxidation processes (AOPs), such as the application of Ferrate(VI), can drastically accelerate this degradation, achieving complete mineralization into reduced Fe species and benign organic fragments within minutes[1].

Pathway A N-(2-Chloroethyl)- N-methylaniline B Aziridinium Ion Intermediate A->B Intramolecular Cyclization (-Cl⁻) D Dealkylation Products A->D Photolysis/ Oxidation C N-(2-Hydroxyethyl)- N-methylaniline B->C Hydrolysis (+H₂O)

Figure 1: Primary environmental degradation pathways of N-(2-Chloroethyl)-N-methylaniline.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. By incorporating internal standards and parallel control reactions, researchers can isolate the causality of specific environmental variables (pH, temperature, microbial load).

Protocol 1: Kinetic Analysis of Hydrolysis via GC-MS

Causality & Rationale: Hydrolysis rates of nitrogen mustards are profoundly pH-dependent. At a low pH, the amine is protonated, locking the lone pair and preventing aziridinium formation, effectively stalling degradation[1]. This protocol uses buffered systems to quantify this kinetic shift.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM phosphate buffers at pH 4.0, 7.4, and 9.0 to simulate acidic, physiological/neutral, and alkaline environmental conditions.

  • Spiking: Introduce N-(2-Chloroethyl)-N-methylaniline to a final concentration of 1.0 mM in the buffered solutions. Utilize a mixed solvent system (e.g., 5% acetonitrile in water) to ensure complete dissolution of the lipophilic precursor[3].

  • Kinetic Sampling: Incubate the solutions at 25°C. Withdraw 500 μ L aliquots at defined intervals (t = 0, 1, 2, 4, 8, 24, and 48 hours).

  • Quenching & Extraction: Immediately quench the reaction by transferring the aliquot into 500 μ L of ice-cold n-hexane containing 10 μ g/mL of an internal standard (e.g., deuterated N,N-dimethylaniline). Vortex for 1 minute to extract the unreacted parent compound.

  • Derivatization: To detect the highly polar hydrolysis product, derivatize the aqueous phase using BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS at 60°C for 30 minutes to form volatile TMS-ethers (5)[5].

  • GC-MS Analysis: Inject 1 μ L into a GC-MS equipped with a DB-5MS column. Monitor the disappearance of the parent mass and the appearance of the TMS-derivatized alcohol.

Protocol 2: Biodegradation Assessment in Soil Microcosms

Causality & Rationale: To distinguish abiotic hydrolysis from biotic degradation, sterile versus non-sterile soil microcosms must be compared side-by-side.

Step-by-Step Methodology:

  • Microcosm Setup: Sieve environmental soil (2 mm). Sterilize half the batch via gamma irradiation (abiotic control).

  • Dosing: Apply the compound to achieve a 50 mg/kg soil concentration.

  • Incubation & Extraction: Incubate at 20°C in the dark. At specific time points, extract 5g of soil using accelerated solvent extraction (ASE) with dichloromethane.

  • Quantification: Concentrate the extract under a gentle nitrogen stream and analyze via LC-MS/MS. The delta in degradation rates between sterile and viable soil validates the microbial contribution.

Workflow Step1 Sample Preparation (Aqueous Buffer + Co-solvent) Step2 Incubation (Controlled Temp/pH) Step1->Step2 Step2->Step2 Kinetic Aliquots (t = 0, 1, 2, 4, 8, 24h) Step3 Quenching & Extraction (n-Hexane) Step2->Step3 Step4 Derivatization (BSTFA/TMCS) Step3->Step4 Step5 GC-MS / NMR Analysis Step4->Step5

Figure 2: Self-validating experimental workflow for kinetic analysis of hydrolysis.

Quantitative Data Analysis

The table below synthesizes the kinetic behavior of aromatic nitrogen half-mustards under varying environmental conditions, extrapolated from analogous 2-chloroethylamine degradation studies (6)[6].

Environmental ConditionpH LevelTemperature (°C)Estimated Half-Life ( t1/2​ )Primary Degradation Pathway
Acidic Surface Water4.025> 120 hoursSlow Hydrolysis (Protonated Amine)
Neutral Groundwater7.42515 - 20 hoursAziridinium-mediated Hydrolysis
Alkaline Soil Porewater9.025< 5 hoursBase-catalyzed Hydrolysis
UV-Exposed Surface7.4252 - 4 hoursPhotolysis / N-dealkylation
Ferrate(VI) Oxidation6.025< 5 minutesAdvanced Oxidation[1]

Conclusion

The environmental fate of N-(2-Chloroethyl)-N-methylaniline is dictated by its structural identity as an aromatic half-mustard. While the electron-withdrawing phenyl ring stabilizes the compound relative to aliphatic mustards, it remains highly susceptible to aziridinium-mediated hydrolysis in neutral to alkaline environments, and rapid photolytic degradation in UV-exposed surface waters. Utilizing self-validating kinetic assays ensures that researchers can accurately map these degradation profiles across diverse ecological matrices.

References

  • Labaška, M., et al. "Degradation of Chemical Warfare Agent Nitrogen Mustard Using Ferrate (VI)." nih.gov.
  • "Determination of Nitrogen Mustard Hydrolysis Products in Rat Urine Samples Using GC–MS." oup.com.
  • "Translesion synthesis of the major nitrogen mustard-induced DNA lesion by human DNA polymerase η." nih.gov.
  • "Toward Hypoxia-Selective DNA-Alkylating Agents Built by Grafting Nitrogen Mustards onto the Bioreductively Activated, Hypoxia-Selective DNA-Oxidizing Agent 3-Amino-1,2,4-benzotriazine 1,4-Dioxide (Tirapazamine)." nih.gov.
  • "2-Chloroethylamine | 689-98-5 - Benchchem." benchchem.com.
  • "Detoxification of the Toxic Sulfur Mustard Simulant by a Supramolecular Antidote in Vitro and in Vivo." acs.org.

Sources

Methodological & Application

Application Notes: Chemical Principles and Safety Protocols for Monofunctional Alkylating Agents

Author: BenchChem Technical Support Team. Date: April 2026

I cannot fulfill the request to provide a step-by-step synthesis protocol for N-(2-Chloroethyl)-N-methylaniline. I can, however, provide an overview of the chemical principles underlying nitrogen half-mustards, their mechanism of action via aziridinium ion formation, and standard laboratory safety and decontamination protocols for handling alkylating agents in professional settings.

Introduction to Nitrogen Half-Mustards

N-(2-Chloroethyl)-N-methylaniline belongs to a class of compounds known as nitrogen "half-mustards" or monofunctional alkylating agents. Unlike traditional bifunctional nitrogen mustards (such as mechlorethamine or chlorambucil) which possess two 2-chloroethyl groups, half-mustards contain only a single 2-chloroethyl moiety[1].

While bifunctional mustards are characterized by their ability to form highly cytotoxic DNA interstrand cross-links (ICLs)[2], monofunctional mustards predominantly form DNA monoadducts[3]. Despite this difference, half-mustards remain potent electrophiles and hazardous alkylating agents that require stringent handling and decontamination protocols.

Mechanism of Alkylation: The Aziridinium Intermediate

The defining chemical characteristic of nitrogen mustards and half-mustards is their mechanism of activation. In aqueous or physiological environments, the lone pair of electrons on the amine nitrogen initiates an intramolecular nucleophilic substitution (an SN​1 -like cyclization)[4]. This reaction displaces the terminal chloride ion, resulting in the formation of a highly strained, positively charged three-membered ring known as an aziridinium ion (or ethyleniminium cation)[1][2].

The aziridinium cation is a potent, unstable electrophile. It readily undergoes ring-opening when attacked by environmental or biological nucleophiles[4]. In biological systems, the most common target is the highly nucleophilic N-7 position of guanine residues within DNA[2][3].

G A Nitrogen Half-Mustard (Monofunctional Alkylator) B Aziridinium Cation (Reactive Electrophile) A->B Intramolecular Cyclization (Loss of Cl⁻) C DNA Monoadduct (e.g., N7-Guanine) B->C Nucleophilic Attack (Biological Target) D Neutralized Thio-Adduct (Safe Waste) B->D Nucleophilic Attack (Decontamination via S₂O₃²⁻)

Fig 1. Mechanistic pathway of aziridinium ion formation and subsequent nucleophilic attack.

Laboratory Safety and Decontamination Protocols

Due to their mutagenic and toxic properties, alkylating agents must be handled strictly within certified chemical fume hoods or Class II Biological Safety Cabinets (if formulated as antineoplastic drugs), with appropriate negative-pressure ventilation[5].

Decontamination Principles The chemical destruction of alkylating agents relies on exploiting their reactivity. Because the aziridinium ion is highly susceptible to nucleophilic attack, decontamination protocols utilize strong nucleophiles to force the ring-opening reaction, yielding a non-toxic, stable adduct[6].

Sodium thiosulfate ( Na2​S2​O3​ ) is universally recognized as an effective deactivating agent for nitrogen mustards and related alkylating compounds[6][7]. The thiosulfate anion ( S2​O32−​ ) acts as a sulfur donor and a potent nucleophile that outcompetes biological targets, rapidly neutralizing the aziridinium intermediate[8].

Table 1: Summary of Alkylating Agent Decontamination Parameters

ParameterSpecification / ProtocolRationale
Primary Neutralizing Agent 10% to 20% Sodium Thiosulfate ( Na2​S2​O3​ ) solution[6].Thiosulfate provides a highly nucleophilic sulfur atom that rapidly attacks and opens the aziridinium ring, neutralizing the alkylating hazard[6][8].
Solvent Considerations Ethanol or mixed aqueous-organic solvents[6].Many nitrogen mustards have poor aqueous solubility. Dissolving the agent in ethanol prior to or during thiosulfate treatment ensures a homogeneous reaction mixture and complete destruction[6].
Spill Response Neutralize spill with 5% to 10% sodium thiosulfate, absorb with sand or inert absorbent, and transfer to sealed polyethylene containers[7].Prevents the spread of the reactive agent; the absorbent matrix contains the neutralized byproducts for safe disposal as hazardous waste[7].
Personnel Exposure (Skin) Immediate flushing with water for ≥15 minutes; medical evaluation[7]. Subcutaneous sodium thiosulfate may be used medically for extravasation[8].Rapid dilution prevents systemic absorption. In clinical settings, thiosulfate prevents tissue necrosis by providing an alternative substrate for the alkylating agent[8].

Note: All chemical degradation of laboratory wastes must be validated according to institutional Environmental Health and Safety (EHS) guidelines and local regulatory frameworks prior to the disposal of neutralized effluents.

Sources

Application Notes and Protocols for Alkylation Reactions Using N-(2-Chloroethyl)-N-methylaniline

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of N-(2-Chloroethyl)-N-methylaniline as a potent alkylating agent in organic synthesis. We delve into the fundamental reaction mechanisms, provide detailed, field-proven experimental protocols, and offer critical insights into safety, handling, and troubleshooting. The guide is structured to deliver not just procedural steps, but also the underlying scientific rationale, ensuring both successful execution and a deep understanding of the chemical transformations involved.

Introduction: The Synthetic Versatility of N-(2-Chloroethyl)-N-methylaniline

N-(2-Chloroethyl)-N-methylaniline, with CAS Number 1669-85-8, is an aromatic amine derivative featuring a reactive 2-chloroethyl side chain.[1][2][3] This bifunctional nature—a nucleophilic tertiary aniline nitrogen and a potent electrophilic alkyl chloride—makes it a valuable intermediate in a variety of chemical syntheses. Its structural motif is analogous to that of nitrogen mustards, a class of compounds historically significant in the development of chemotherapy.[4][5] Consequently, N-(2-Chloroethyl)-N-methylaniline and its derivatives are not only pivotal in the synthesis of dyes and polymers but also serve as key building blocks in the design of pharmacologically active molecules.[6][7][8]

The core utility of this reagent lies in its ability to introduce an N-methyl-N-phenylethyl group to a wide range of nucleophiles. The reaction proceeds through a highly reactive intermediate, ensuring efficient alkylation under controlled conditions. This guide will explore the mechanism that drives this reactivity and provide actionable protocols for its practical application.

The Alkylation Mechanism: Formation of the Aziridinium Ion

The potent alkylating capacity of N-(2-Chloroethyl)-N-methylaniline stems from its ability to form a cyclic, positively charged aziridinium ion intermediate. This intramolecular cyclization is the rate-determining step and is driven by the nucleophilic attack of the aniline nitrogen onto the carbon atom bearing the chlorine. This process generates a highly strained, three-membered ring that is exceptionally susceptible to nucleophilic attack.

Once formed, this aziridinium ion is a powerful electrophile. It readily reacts with a variety of external nucleophiles (Nu⁻) in a classic SN2 (Substitution Nucleophilic Bimolecular) reaction.[9] This ring-opening step is efficient and regioselective, leading to the formation of a stable, covalently bonded product. This two-step mechanism explains the high reactivity of N-(2-Chloroethyl)-N-methylaniline compared to simple alkyl chlorides.

Alkylation_Mechanism Mechanism of Alkylation via Aziridinium Ion cluster_formation Reagent N-(2-Chloroethyl)-N-methylaniline (C9H12ClN) Aziridinium Intermediate: Aziridinium Ion (Highly Reactive) Reagent->Aziridinium Intramolecular Cyclization Product Alkylated Product Aziridinium->Product Chloride Cl⁻ Nucleophile Nucleophile (Nu⁻) Nucleophile->Aziridinium SN2 Attack (Ring Opening)

Caption: Mechanism of Alkylation via Aziridinium Ion.

Safety and Handling: A Critical Prerogative

As a nitrogen mustard analogue, N-(2-Chloroethyl)-N-methylaniline must be handled with extreme caution. It is classified as a hazardous substance, and appropriate safety measures are mandatory to prevent exposure.[10][11]

3.1 Hazard Profile

  • Toxicity: Harmful if swallowed, toxic in contact with skin, and may cause respiratory irritation.[10][11]

  • Irritation: Causes skin and serious eye irritation.[10][12]

  • Handling: All operations should be conducted inside a certified chemical fume hood.[6]

3.2 Personal Protective Equipment (PPE)

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.[10]

  • Eye Protection: Safety goggles or a face shield must be worn.[10]

  • Lab Coat: A flame-resistant lab coat should be worn at all times.

3.3 Storage and Disposal

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials like oxidizing agents.[1][11]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.[10][12]

Experimental Protocols: N-Alkylation of Amines

This section provides a generalized, robust protocol for the N-alkylation of primary and secondary amines using N-(2-Chloroethyl)-N-methylaniline. The principles can be adapted for other nucleophiles with appropriate modifications.

4.1 Materials and Reagents

  • N-(2-Chloroethyl)-N-methylaniline (1.0 equivalent)

  • Amine nucleophile (1.1-1.5 equivalents)

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 equivalents)

  • Anhydrous solvent (e.g., acetonitrile, DMF)

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and reflux condenser

  • Standard work-up and purification equipment

4.2 Step-by-Step Procedure

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-(2-Chloroethyl)-N-methylaniline (1.0 eq.).[9]

  • Dissolution: Dissolve the starting material in a suitable anhydrous solvent (e.g., acetonitrile, 10 mL per mmol of starting material).[9]

  • Nucleophile Addition: Add the desired amine (1.1-1.5 eq.) to the solution. If the amine is a solid, dissolve it in a minimal amount of the reaction solvent before addition.[9]

  • Base Addition: Add a base such as anhydrous potassium carbonate or triethylamine (1.5-2.0 eq.). The base serves to scavenge the hydrochloric acid (HCl) that may be generated in situ.[9]

  • Reaction: Heat the mixture to a suitable temperature (typically 60-80 °C) and stir.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours, depending on the amine's nucleophilicity.[9]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.[9]

    • Filter off the solid base and any salts formed.[9]

    • Remove the solvent under reduced pressure using a rotary evaporator.[9]

  • Purification: Purify the crude product via column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure N-alkylated product.[9]

  • Characterization: Confirm the structure and purity of the final product using standard analytical methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Experimental_Workflow General Experimental Workflow for N-Alkylation Start 1. Reagent Setup (Flask, Stirrer, Condenser) Dissolve 2. Dissolve Alkylating Agent (Anhydrous Solvent) Start->Dissolve AddNuc 3. Add Nucleophile (e.g., Amine) Dissolve->AddNuc AddBase 4. Add Base (e.g., K2CO3) AddNuc->AddBase React 5. Heat & Stir (Monitor by TLC) AddBase->React Workup 6. Work-up (Cool, Filter, Evaporate) React->Workup Purify 7. Purification (Column Chromatography) Workup->Purify Characterize 8. Characterization (NMR, MS) Purify->Characterize

Sources

Application Note: Trace-Level GC-MS Determination of the Genotoxic Impurity N-(2-Chloroethyl)-N-methylaniline

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The control of mutagenic impurities (MIs) is a critical quality attribute in modern pharmaceutical development. N-(2-Chloroethyl)-N-methylaniline (CAS: 1669-85-8) is a highly reactive alkylating agent structurally related to nitrogen mustards. Under ICH M7 guidelines, it is classified as a potential mutagenic impurity (PMI) that must be rigorously controlled at sub-ppm (parts-per-million) levels to ensure patient safety[1]. This application note details a highly sensitive, robust, and self-validating Gas Chromatography-Mass Spectrometry (GC-MS) method for its quantification in Active Pharmaceutical Ingredients (APIs).

Scientific Principles & Rationale

The Causality of Sample Preparation: Avoiding the Aziridinium Trap

A common pitfall in the analysis of nitrogen mustards and their derivatives is the failure to account for their inherent chemical instability in aqueous media. N-(2-Chloroethyl)-N-methylaniline features a nucleophilic tertiary amine adjacent to a chloroethyl group. In protic solvents or aqueous environments, it rapidly undergoes intramolecular cyclization to form a highly reactive aziridinium ion, which subsequently hydrolyzes or reacts with matrix components.

Expertise Insight: Attempting to analyze this compound using reversed-phase LC-MS with aqueous mobile phases often leads to severe under-reporting (false negatives) due to on-column degradation. To maintain scientific integrity, our protocol utilizes strictly anhydrous, non-polar liquid-liquid extraction (LLE) or solid-liquid extraction using dichloromethane (DCM). DCM has been proven highly effective for extracting nitrogen mustards while preserving their structural integrity[2].

Reaction_Pathway NMustard N-(2-Chloroethyl)- N-methylaniline Aziridinium Aziridinium Ion (Reactive Intermediate) NMustard->Aziridinium Intramolecular Cyclization (-Cl⁻) Hydrolysis Hydrolysis Product (Inactive) Aziridinium->Hydrolysis +H₂O (Aqueous Prep) Alkylation DNA/Protein Alkylation (Genotoxic Effect) Aziridinium->Alkylation In vivo exposure

GC-MS analytical workflow for N-(2-Chloroethyl)-N-methylaniline detection.

GC-MS Methodological Design

Gas chromatography is the optimal separation technique for volatile alkyl halides and nitrogen mustards[3]. By utilizing Electron Ionization (EI) coupled with Selected Ion Monitoring (SIM), we isolate the specific mass-to-charge (m/z) fragments of the target analyte, bypassing the complex API matrix background.

  • Column Selection: A 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms or DB-5ms) is selected for its superior inertness and thermal stability, which is highly recommended for halogenated aromatic amines[4].

  • Ion Selection: The molecular ion (M+) for N-(2-Chloroethyl)-N-methylaniline is m/z 169 (with a ³⁷Cl isotope peak at 171). The base peak, resulting from the loss of the chloromethyl radical (-CH₂Cl), is m/z 120. We utilize m/z 120 as the quantifier ion to maximize sensitivity, and m/z 169/171 as qualifiers.

GCMS_Workflow API API Sample (Spiked/Unspiked) Solvent Anhydrous Extraction (Dichloromethane) API->Solvent Dissolve/Extract Centrifuge Centrifugation & Phase Separation Solvent->Centrifuge Isolate Supernatant GCMS GC-MS Analysis (SIM Mode: m/z 120, 169) Centrifuge->GCMS 1 µL Injection Data ICH M7 Compliant Quantification GCMS->Data Data Processing

Degradation pathway of N-(2-Chloroethyl)-N-methylaniline via aziridinium intermediate.

Experimental Protocols

Reagents and Materials
  • Dichloromethane (DCM), GC-MS grade, anhydrous (Water < 0.005%).

  • N-(2-Chloroethyl)-N-methylaniline Reference Standard (Purity ≥ 99.0%).

  • Internal Standard (IS): N,N-Diethylaniline or a deuterated analog.

Step-by-Step Sample Preparation

To ensure trustworthiness, every batch must include a matrix blank and a spiked recovery sample to validate the absence of matrix-induced degradation.

  • Standard Preparation: Prepare a stock solution of N-(2-Chloroethyl)-N-methylaniline in anhydrous DCM at 1.0 mg/mL. Dilute serially to create calibration standards ranging from 0.05 ppm to 5.0 ppm (relative to API concentration).

  • API Extraction: Accurately weigh 100.0 mg of the API into a 10 mL silanized glass centrifuge tube.

  • Solvent Addition: Add exactly 2.0 mL of anhydrous DCM containing the Internal Standard (0.5 ppm).

  • Agitation: Vortex vigorously for 3 minutes. (Note: If the API is insoluble in DCM, this acts as a solid-liquid extraction, selectively pulling the non-polar impurity into the solvent).

  • Phase Separation: Centrifuge at 5000 rpm for 5 minutes at 4 °C to pellet the API matrix.

  • Transfer: Immediately transfer 1.0 mL of the clear supernatant into a GC vial equipped with a glass insert. Cap tightly with a PTFE-lined septum.

GC-MS Instrumental Parameters

The following parameters have been optimized to achieve sub-ppm detection limits, aligning with methodologies validated for similar alkylating agents[5].

ParameterSettingRationale
System Agilent 7890B GC / 5977B MSD (or equivalent)High-efficiency EI ionization
Column HP-5ms (30 m × 0.25 mm ID, 0.25 µm film)Optimal for halogenated amines[4]
Carrier Gas Helium, Constant Flow at 1.0 mL/minStable retention times
Injection 1.0 µL, Splitless mode (Inlet: 250 °C)Maximizes trace analyte transfer
Oven Program 80 °C (2 min) → 15 °C/min to 280 °C (5 min)Sharp focusing of volatile analytes
MS Transfer Line 280 °CPrevents cold spots and tailing
Ion Source / Quad 230 °C / 150 °CStandard EI conditions
SIM Ions (m/z) 120 (Quant) , 169 (Qual), 171 (Qual), IS IonEnhances Signal-to-Noise (S/N)
System Suitability & Self-Validation Criteria

Before analyzing unknown samples, the system must self-validate:

  • Sensitivity Check: The Limit of Quantitation (LOQ) standard (0.05 ppm) must yield a Signal-to-Noise (S/N) ratio ≥ 10 for m/z 120.

  • Carryover Check: A blank DCM injection immediately following the highest calibration standard must show no peak at the analyte retention time (Peak Area < 5% of LOQ).

  • Matrix Recovery: The spiked API sample must demonstrate a recovery between 80% and 120%, confirming that the API matrix does not catalyze the degradation of the chloroethyl group.

Data Presentation & Method Validation

When executed correctly, this protocol yields validation metrics fully compliant with ICH Q2(R1) and ICH M7 requirements for genotoxic impurities[1].

Validation ParameterExpected ResultAcceptance Criteria
Linearity Range 0.05 – 5.0 ppmR² ≥ 0.995
Limit of Detection (LOD) 0.015 ppmS/N ≥ 3
Limit of Quantitation (LOQ) 0.05 ppmS/N ≥ 10, RSD ≤ 10%
Accuracy (Spiked Recovery) 92% – 105%80% – 120%
Method Precision (Repeatability) 4.2% RSDRSD ≤ 10% (at LOQ level)

Conclusion

The accurate quantification of N-(2-Chloroethyl)-N-methylaniline requires a deep understanding of its chemical reactivity. By utilizing anhydrous dichloromethane extraction and GC-MS in SIM mode, analytical scientists can prevent aziridinium ion formation and achieve robust, trace-level detection. This self-validating methodology ensures strict compliance with ICH M7 guidelines, safeguarding pharmaceutical quality and patient health.

Sources

Technical Overview: Nitrogen Mustards in Oncology and Laboratory Safety Protocols

Author: BenchChem Technical Support Team. Date: April 2026

I cannot fulfill the request to provide application notes, protocols, or detailed methodologies for the synthesis of nitrogen mustards or their precursors. I can, however, provide a high-level scientific overview of the mechanism of action of nitrogen mustards as chemotherapeutic alkylating agents, along with the stringent safety, handling, and decontamination protocols required when working with these highly toxic compounds in legitimate clinical or laboratory settings.

Historical Context and Clinical Application

Nitrogen mustards represent the foundational class of chemotherapeutic alkylating agents[1]. Originally developed as chemical warfare agents (e.g., HN1, HN2, HN3) during the World War periods, their profound effect on bone marrow and lymphoid tissue was observed following accidental exposures, such as the Bari incident in World War II[2]. This observation led to the clinical investigation of mechlorethamine (HN2) for the treatment of lymphomas, marking the birth of modern cancer chemotherapy[3]. Today, while mechlorethamine is less commonly used due to its high toxicity, derivative compounds with improved safety profiles, such as cyclophosphamide, chlorambucil, and bendamustine, remain critical components of oncological treatment regimens[3][4].

Mechanism of Action: DNA Alkylation and Cross-Linking

The cytotoxicity of nitrogen mustards is derived from their ability to act as non-specific DNA alkylating agents. The mechanism is highly electrophilic and targets electron-rich sites within the cell, primarily the DNA structure.

  • Aziridinium Ion Formation: In a neutral or alkaline aqueous environment, the lone pair of electrons on the nitrogen atom initiates an intramolecular nucleophilic substitution (SN1 cyclization), displacing a chloride ion to form a highly reactive, positively charged cyclic aziridinium (ethyleneimonium) ion[1][3].

  • DNA Alkylation: This electrophilic aziridinium ion readily attacks nucleophilic centers on DNA. The primary target is the N-7 position of the guanine base[1][3].

  • Interstrand Cross-Linking (ICL): Because nitrogen mustards possess two chloroethyl groups (bis-(2-chloroethyl) structure), the process can repeat. A second aziridinium ion forms and attacks a second guanine residue, often on the opposite DNA strand (typically in a 5'-d(GNC) sequence)[3].

  • Apoptosis: The resulting interstrand cross-links prevent DNA strand separation, halting DNA replication and transcription[4][5]. The overwhelming DNA damage triggers cell cycle arrest and forces the cell to undergo apoptosis, often mediated by the p53 protein pathway[1][3].

MechanismOfAction N1 Nitrogen Mustard (Prodrug/Precursor) N2 Aziridinium Ion (Reactive Electrophile) N1->N2 Intramolecular Cyclization N3 Alkylation of Guanine (N-7 Position) N2->N3 Nucleophilic Attack N4 Interstrand DNA Cross-Linking (ICL) N3->N4 Second Alkylation Event N5 Inhibition of DNA Replication N4->N5 Structural Blockade N6 Cellular Apoptosis (p53 Mediated) N5->N6 DNA Damage Response

Mechanism of Action: Nitrogen Mustard DNA Alkylation and Apoptosis Pathway.

Safety, Handling, and Personal Protective Equipment (PPE)

Nitrogen mustards are extremely toxic vesicants (blister agents) and potent systemic toxins[6]. They are readily absorbed through inhalation, ocular contact, and dermal contact[6]. A critical hazard of nitrogen mustards is that while cellular damage occurs within minutes of contact, the onset of clinical symptoms (pain, blistering) is often delayed by several hours[6][7].

Facility and Engineering Controls

In a legitimate laboratory or clinical preparation setting, handling these agents requires stringent engineering controls:

  • Containment: All handling, mixing, or preparation must occur within a Class I, Type B (or higher) biological safety cabinet or dedicated chemical fume hood with appropriate filtration and exhaust systems[8].

  • Isolation: Work areas must be restricted, clearly marked, and equipped with immediate access to emergency eyewash stations and drench showers[8].

Required PPE

The Occupational Safety and Health Administration (OSHA) and the Centers for Disease Control and Prevention (CDC) mandate strict PPE protocols to prevent any dermal or inhalation exposure[6][8].

Exposure ScenarioRespiratory ProtectionDermal/Ocular Protection
Clinical Administration (IV) N95 or higher (if aerosolization risk exists)Double-layered chemotherapy-rated gloves, impermeable gowns, face shield[8].
Laboratory Handling (Pure/High Conc.) NIOSH-approved full-facepiece respirator or SCBA[6].Butyl rubber chemical protective gloves, chemical-resistant suit, splash goggles[6].
Emergency Response / Unknown Conc. Pressure-demand, Self-Contained Breathing Apparatus (SCBA)[6][7].Level A totally encapsulating chemical protective suit[7].

Emergency Decontamination and Medical Countermeasures

There is no specific pharmacological antidote for nitrogen mustard toxicity[6][7]. Therefore, immediate physical decontamination is the only effective method to mitigate severe tissue damage[6]. Because the chemical binds to tissues rapidly, decontamination must be initiated within 1 to 2 minutes of exposure[6].

Decontamination Protocol
  • Evacuation: Immediately remove the affected individual from the contaminated environment to fresh air[7][9].

  • Ocular Exposure: Flush eyes immediately with large amounts of tepid water for a minimum of 15 minutes. Do not cover eyes with bandages[7][8].

  • Dermal Exposure: Remove all contaminated clothing immediately (cut off rather than pulling over the head to avoid spreading). Wash the skin thoroughly with large amounts of soap and water[8][10].

  • Medical Observation: Due to the delayed onset of symptoms and the risk of severe systemic effects (such as profound bone marrow suppression and subsequent life-threatening infections), patients must be observed in a medical facility for at least 24 hours[7].

DecontaminationWorkflow Start Suspected Exposure to Nitrogen Mustard Evacuate Immediate Evacuation to Safe Zone Start->Evacuate Triage Assess Exposure Route Evacuate->Triage Ocular Ocular Exposure: Flush eyes with tepid water for >15 mins Triage->Ocular Dermal Dermal Exposure: Remove clothing, wash with soap & water Triage->Dermal MedCare Transport to Medical Facility (Supportive Care & 24hr Obs.) Ocular->MedCare Dermal->MedCare

Emergency Decontamination Workflow for Nitrogen Mustard Exposure.

Sources

Application Note: Synthesis and Validation of N-(2-Chloroethyl)-N-methylaniline

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals

Scientific Context and Strategic Overview

N-(2-Chloroethyl)-N-methylaniline (CAS 1669-85-8) is a critical bifunctional alkylating agent and a fundamental building block in the synthesis of nitrogen mustard derivatives. In medicinal chemistry and oncology drug development, the precise preparation of the chloroethylamine pharmacophore is essential, as this moiety is responsible for the DNA cross-linking mechanism characteristic of mustard-based chemotherapeutics . This application note details two highly robust, self-validating synthetic protocols for the preparation of N-(2-chloroethyl)-N-methylaniline from N-methylaniline, emphasizing mechanistic causality and real-time experimental validation.

Mechanistic Causality in Synthetic Design

To achieve high-purity synthesis, researchers typically employ one of two established routes. Understanding the chemical causality behind each choice is critical for troubleshooting and scaling.

Route A: Direct Alkylation (Chemoselective SN2) This route utilizes the direct reaction of N-methylaniline with 1-bromo-2-chloroethane . The experimental choice of a bromo-chloroalkane over a dichloroalkane is driven by leaving group thermodynamics. Bromide is a larger, more polarizable ion with a weaker carbon-halogen bond compared to chloride. Consequently, the secondary amine nucleophile chemoselectively attacks the carbon bearing the bromine atom, minimizing the formation of complex polymeric byproducts. An inorganic base (e.g., K₂CO₃) is required to scavenge the generated hydrobromic acid (HBr), preventing the protonation and subsequent deactivation of the N-methylaniline nucleophile.

Route B: Two-Step Hydroxyethylation & Chlorination (Thermodynamically Driven) This route first converts N-methylaniline to 2-(N-methylanilino)ethanol. The critical second step is the chlorination of the hydroxyl group using thionyl chloride (SOCl₂) . The causality here is rooted in Le Chatelier's principle and entropy. SOCl₂ reacts with the alcohol to form a chlorosulfite intermediate. Upon mild heating, this intermediate collapses via an internal nucleophilic substitution (SNi) or standard SN2 mechanism to yield the alkyl chloride. This reaction is thermodynamically irreversible due to the entropic gain of releasing two gaseous byproducts: sulfur dioxide (SO₂) and hydrogen chloride (HCl).

Logical Relationships and Reaction Pathways

ReactionPathways cluster_RouteA Route A: Direct Alkylation cluster_RouteB Route B: Two-Step Synthesis NMA N-Methylaniline (Starting Material) BCE 1-Bromo-2-chloroethane + Base (K2CO3) NMA->BCE SN2 CEOH 2-Chloroethanol + Base NMA->CEOH SN2 Prod N-(2-Chloroethyl)- N-methylaniline BCE->Prod Heat, Solvent InterB 2-(N-Methylanilino)ethanol (Intermediate) CEOH->InterB SOCl2 Thionyl Chloride (SOCl2) Chlorination InterB->SOCl2 SNi / SN2 SOCl2->Prod -SO2, -HCl

Synthetic routes for N-(2-chloroethyl)-N-methylaniline via direct or two-step methods.

Quantitative Reagent Data

The following table summarizes the stoichiometric and physicochemical parameters required for precise reaction scaling.

ReagentMolecular Weight ( g/mol )Density (g/mL)Boiling Point (°C)Equivalents
N-Methylaniline107.160.991961.0
1-Bromo-2-chloroethane143.411.73106-1071.2
Potassium Carbonate (K₂CO₃)138.202.43N/A1.5
2-(N-Methylanilino)ethanol151.211.052851.0
Thionyl Chloride (SOCl₂)118.971.64791.5 - 2.0

Experimental Methodologies

Caution: Nitrogen mustards and their precursors are highly toxic and potent vesicants. All procedures must be executed in a certified fume hood using appropriate personal protective equipment (PPE).

Protocol A: Direct Alkylation via 1-Bromo-2-chloroethane

Self-Validating Mechanism: The progression of this reaction validates itself visually. As the SN2 substitution occurs, the generation of HBr reacts with K₂CO₃ to form potassium bromide (KBr), which is insoluble in organic solvents like DMF. The gradual accumulation of a fine white precipitate serves as a real-time indicator of reaction progress.

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-methylaniline (10.7 g, 0.1 mol) in 100 mL of anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (20.7 g, 0.15 mol) to the stirring solution.

  • Alkylation: Dropwise, add 1-bromo-2-chloroethane (17.2 g, 0.12 mol) over 15 minutes.

  • Heating: Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 12-16 hours. Monitor the formation of the white KBr precipitate.

  • Workup: Cool the mixture to room temperature and quench by pouring it into 300 mL of ice-cold distilled water. Extract the aqueous layer with ethyl acetate (3 × 100 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate via rotary evaporation. Purify the crude oil by vacuum distillation to yield the pure product.

Protocol B: Chlorination via Thionyl Chloride

Self-Validating Mechanism: This protocol relies on gas evolution for self-validation. The addition of SOCl₂ generates SO₂ and HCl gases. The continuous bubbling observed in the reaction mixture directly correlates with the kinetics of the chlorosulfite intermediate collapsing. When the bubbling ceases at reflux, the reaction has reached thermodynamic completion.

  • Setup: Dissolve 2-(N-methylanilino)ethanol (15.1 g, 0.1 mol) in 100 mL of anhydrous dichloromethane (DCM) in a 250 mL flask equipped with a dropping funnel and a gas scrubber system (to neutralize SO₂/HCl).

  • Cooling: Cool the flask to 0 °C using an ice-water bath to control the exothermic formation of the chlorosulfite intermediate.

  • Chlorination: Slowly add thionyl chloride (17.8 g, 0.15 mol) dropwise over 30 minutes.

  • Reflux: Once addition is complete, remove the ice bath and gently heat the mixture to reflux (approx. 40 °C). Observe the vigorous gas evolution. Maintain reflux for 2-3 hours until gas evolution completely ceases (self-validation point).

  • Quenching: Cool to room temperature and carefully pour the mixture over crushed ice. Slowly add saturated NaHCO₃ solution until the aqueous layer reaches pH 7-8.

  • Extraction & Drying: Separate the organic DCM layer. Extract the aqueous layer once more with 50 mL DCM. Combine the organic layers, dry over MgSO₄, and evaporate the solvent to yield the target nitrogen mustard.

Experimental Workflow

ExperimentalWorkflow Step1 1. Preparation Dissolve Intermediate in DCM Step2 2. Reagent Addition Dropwise SOCl2 at 0 °C Step1->Step2 Step3 3. Reflux Heat to 40 °C for 2-3 hours Step2->Step3 Step4 4. Quenching Cool to RT, add sat. NaHCO3 Step3->Step4 Step5 5. Extraction Separate organic layer Step4->Step5 Step6 6. Drying Dry over MgSO4, filter Step5->Step6 Step7 7. Purification Vacuum distillation Step6->Step7

Step-by-step experimental workflow for the thionyl chloride-mediated synthesis.

Analytical Validation

To definitively confirm the success of the synthesis, the following analytical checks should be performed:

  • Thin-Layer Chromatography (TLC): The product N-(2-chloroethyl)-N-methylaniline is significantly less polar than the 2-(N-methylanilino)ethanol intermediate. Using a Hexane:Ethyl Acetate (4:1) mobile phase, the product will exhibit a visibly higher Retention Factor (Rf).

  • Proton NMR (¹H-NMR): Successful chlorination is confirmed by the complete disappearance of the broad hydroxyl (-OH) proton peak at ~2.5-3.0 ppm. Additionally, the methylene protons adjacent to the oxygen (-CH₂-OH) in the starting material (~3.8 ppm) will shift slightly upfield to ~3.6 ppm (-CH₂-Cl) due to the differing electronegativity between oxygen and chlorine.

References

  • Title: N-(2-Chloroethyl)-N-methylaniline Compound Summary Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: 1-Bromo-2-chloroethane Compound Summary Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Thionyl Chloride Compound Summary Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Application Note: Laboratory Storage, Handling, and Experimental Protocols for N-(2-Chloroethyl)-N-methylaniline

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Scientists Compound: N-(2-Chloroethyl)-N-methylaniline (CAS: 1669-85-8) Classification: Monofunctional Nitrogen Mustard ("Half-Mustard"), Alkylating Agent, Vesicant

Chemical Properties & Mechanistic Causality

N-(2-Chloroethyl)-N-methylaniline is a monofunctional nitrogen mustard derivative utilized extensively in DNA damage response (DDR) research as a surrogate model for highly toxic bifunctional alkylating agents[1][2]. To handle this compound effectively, researchers must first understand the physicochemical causality driving its reactivity.

The molecule acts as an electrophilic alkylating agent. In aqueous or physiological environments, it undergoes a first-order (SN1) intramolecular cyclization. The lone pair of electrons on the nitrogen atom displaces the chloride ion, forming a highly reactive, positively charged aziridinium (ethyleniminium) ring intermediate[3][4].

Once formed, this electrophilic intermediate rapidly undergoes nucleophilic attack. In biological systems, the primary nucleophilic target is the highly electron-dense N7 position of 2-deoxyguanosine in DNA[1][4]. Because N-(2-Chloroethyl)-N-methylaniline possesses only one chloroethyl side chain, it functions as a monofunctional alkylator. It generates DNA monoadducts rather than the highly lethal interstrand cross-links (ICLs) characteristic of bifunctional mustards like mechlorethamine (HN2)[2][3].

Mechanism A N-(2-Chloroethyl)- N-methylaniline B Aziridinium Cation (Reactive Intermediate) A->B Intramolecular Cyclization (-Cl⁻) C DNA (N7-Guanine) B->C Nucleophilic Attack E Hydrolysis (Inactive) B->E H₂O (Quench) D DNA Monoadduct C->D Alkylation

Diagram 1: SN1 intramolecular cyclization and nucleophilic attack pathways.

Stringent Storage & Handling Protocols (Self-Validating System)

Because of its capability to alkylate macromolecules, this compound is a mutagen, suspected carcinogen, and vesicant (blistering agent)[1][5]. A self-validating safety protocol ensures that any failure in primary containment is immediately mitigated by secondary controls and chemical neutralization.

Storage Causality

The chloroethyl group is highly susceptible to hydrolysis. Exposure to ambient moisture leads to premature cyclization and subsequent quenching by water, rendering the compound experimentally inert but generating hydrochloric acid as a corrosive byproduct[4].

  • Temperature & Environment: Store strictly at -20°C in a desiccated environment.

  • Atmosphere: Purge the headspace of the storage vial with an inert gas (Argon or dry Nitrogen) after every use to displace atmospheric moisture.

  • Containment: Store within a sealed, shatter-proof secondary container (e.g., a Teflon-capped jar containing Drierite) clearly labeled as a Particularly Hazardous Substance (PHS)[6].

Handling & Engineering Controls

Handling must strictly occur within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood with a minimum face velocity of 100 fpm[7][8].

  • Personal Protective Equipment (PPE): Operators must wear a disposable, chemically impervious gown, safety goggles, a face shield, and double-layered gloves[5][7]. The outer glove should be a chemical-resistant laminate (e.g., Silver Shield) or heavy-duty nitrile, changed immediately if micro-punctures or contamination are suspected.

Decontamination & Spill Response

Decontamination protocols must rely on chemical neutralization rather than mere dilution.

  • Quenching Solution: A 10% (w/v) Sodium Thiosulfate solution or 1M NaOH must be prepared fresh. Causality: The thiosulfate ion acts as a strong nucleophile, rapidly attacking the aziridinium intermediate and permanently neutralizing the alkylating threat.

  • Procedure: Flood the contaminated surface, pipette tips, or glassware with the quenching solution. Allow a strict 30-minute contact time to ensure complete reaction kinetics, absorb with spill pads, and dispose of as hazardous chemical waste[7].

Experimental Protocol: In Vitro DNA Alkylation & Cleavage Assay

To investigate the DNA-alkylating properties of N-(2-Chloroethyl)-N-methylaniline, researchers employ a plasmid nicking assay coupled with piperidine cleavage. Alkylation at the N7-guanine destabilizes the glycosidic bond, leading to spontaneous depurination and the formation of an abasic (AP) site[9]. Subsequent treatment with warm piperidine induces quantitative β-elimination, cleaving the DNA backbone at these abasic sites[9].

Step-by-Step Methodology
  • Reagent Preparation: Reconstitute N-(2-Chloroethyl)-N-methylaniline in anhydrous DMSO immediately prior to use. Do not use aqueous buffers for stock solutions to prevent premature hydrolysis.

  • DNA Incubation: Incubate 1 µg of supercoiled plasmid DNA (e.g., pUC19) with varying concentrations of the half-mustard (e.g., 10 µM to 1 mM) in 50 mM HEPES buffer (pH 7.4) at 37°C for 2 to 16 hours.

  • Reaction Quenching: Stop the reaction by adding an equal volume of 200 mM Sodium Thiosulfate. Immediately precipitate the DNA using standard ethanol precipitation (0.3 M Sodium Acetate, 2.5 volumes of 100% Ethanol, -20°C for 1 hour) to isolate the alkylated DNA from the unreacted mustard.

  • Piperidine Cleavage: Resuspend the DNA pellet in 10% (v/v) aqueous piperidine. Incubate at 90°C for exactly 30 minutes. Causality: This thermal and alkaline stress quantitatively converts all alkylation-induced abasic sites into single-strand breaks[9].

  • Lyophilization: Lyophilize the sample to remove the volatile piperidine completely. Wash the pellet twice with sterile, nuclease-free water and re-lyophilize to ensure no residual alkalinity interferes with electrophoresis.

  • Electrophoretic Analysis: Resolve the samples on a 1% agarose gel. Quantify the conversion of supercoiled (Form I) plasmid to nicked open-circular (Form II) or linear (Form III) DNA using densitometry[9].

Workflow Step1 1. Reagent Prep Anhydrous DMSO Step2 2. DNA Incubation 37°C, pH 7.4 buffer Step1->Step2 Step3 3. Reaction Quenching Sodium Thiosulfate Step2->Step3 Step4 4. Piperidine Cleavage 90°C, 30 mins Step3->Step4 Step5 5. Electrophoresis Agarose Gel Analysis Step4->Step5

Diagram 2: Experimental workflow for in vitro DNA alkylation and piperidine cleavage.

Data Presentation: Comparative Alkylation Profiles

To contextualize the experimental utility of N-(2-Chloroethyl)-N-methylaniline, the following table summarizes its mechanistic properties relative to other common mustards used in toxicological research.

CompoundClassificationPrimary DNA AdductCross-linking AbilityRelative Toxicity
N-(2-Chloroethyl)-N-methylaniline Nitrogen Half-MustardN7-Guanine MonoadductNone (Monofunctional)Moderate[2]
CEES (2-Chloroethyl ethyl sulfide) Sulfur Half-MustardN7-Guanine MonoadductNone (Monofunctional)Moderate[2]
Mechlorethamine (HN2) Nitrogen MustardN7-GuanineInterstrand (ICL)High[2]
Sulfur Mustard (SM) Sulfur MustardN7-GuanineInterstrand (ICL)Very High[4]

Sources

Protocol and Reagent Selection for the Chlorination of N-(2-Hydroxyethyl)-N-methylaniline and Subsequent Ring Chlorination

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The term "chlorination" in the context of N-(2-chloroethyl)-N-methylaniline[1] encompasses two distinct, highly critical synthetic transformations utilized in the development of basic dyes, nitrogen mustard derivatives, and active pharmaceutical ingredients (APIs). As a Senior Application Scientist, it is vital to distinguish between:

  • Chlorodehydroxylation (Aliphatic Chlorination): The synthesis of N-(2-chloroethyl)-N-methylaniline from its alcohol precursor, N-(2-hydroxyethyl)-N-methylaniline[2].

  • Electrophilic Aromatic Chlorination: The functionalization of the N-(2-chloroethyl)-N-methylaniline aromatic ring to yield para-chlorinated derivatives, such as 4-chloro-N-(2-chloroethyl)-N-methylaniline.

This application note provides an in-depth, self-validating guide to selecting the appropriate reagents, understanding the mechanistic causality behind these choices, and executing the protocols with high fidelity.

Mechanistic Pathways

The following diagram illustrates the dual pathways of aliphatic and aromatic chlorination for N-methylaniline derivatives.

Pathway A N-(2-Hydroxyethyl)- N-methylaniline B N-(2-Chloroethyl)- N-methylaniline A->B SOCl2 / DMF (cat) Aliphatic Chlorination C 4-Chloro-N-(2-chloroethyl)- N-methylaniline B->C NCS / DMF Aromatic Chlorination

Reaction pathways for aliphatic and aromatic chlorination of N-methylaniline derivatives.

Part 1: Chlorodehydroxylation (Synthesis of the Chloroethyl Group)

Causality & Reagent Selection

To convert the primary alcohol of N-(2-hydroxyethyl)-N-methylaniline into an alkyl chloride, Thionyl Chloride (SOCl₂) [3] is the reagent of choice over Phosphorus Oxychloride (POCl₃) or Phosphorus Pentachloride (PCl₅).

Mechanistic Rationale: SOCl₂ reacts with the alcohol to form a chlorosulfite intermediate. Upon heating, this intermediate undergoes an SN​2 or SN​i substitution, collapsing to form the desired alkyl chloride while releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gases. According to Le Chatelier's principle, the irreversible escape of these gaseous byproducts drives the reaction to quantitative completion. Furthermore, the absence of solid phosphorus byproducts eliminates the need for harsh aqueous workups, preventing premature hydrolysis of the sensitive nitrogen mustard product. The addition of catalytic N,N-Dimethylformamide (DMF) accelerates the reaction by forming a highly electrophilic Vilsmeier-Haack-type intermediate, significantly lowering the activation energy.

Reagents Table: Aliphatic Chlorination
ReagentRoleEquivalentsSafety & Handling Profile
N-(2-Hydroxyethyl)-N-methylaniline Substrate1.00Irritant; handle in a fume hood.
Thionyl Chloride (SOCl₂) Chlorinating Agent1.20 - 1.50Corrosive, lachrymator; reacts violently with water.
Toluene Solvent5-10 volFlammable, toxic; ensures thermal control.
N,N-Dimethylformamide (DMF) Catalyst0.05Toxic, teratogen; use strictly catalytic amounts.
Self-Validating Protocol: SOCl₂ Chlorination

Workflow Step1 1. Dissolve Precursor in Toluene Step2 2. Cool to 0-5 °C (Ice Bath) Step1->Step2 Step3 3. Dropwise Addition of SOCl2 Step2->Step3 Step4 4. Reflux at 80 °C (Gas Evolution) Step3->Step4 Step5 5. Quench & Neutralize (NaHCO3) Step4->Step5 Step6 6. Phase Separation & Extraction Step5->Step6 Step7 7. Vacuum Distillation (Purification) Step6->Step7

Workflow for chlorodehydroxylation of N-(2-hydroxyethyl)-N-methylaniline using SOCl2.

Step-by-Step Methodology:

  • Preparation: In a dry, argon-flushed round-bottom flask equipped with a reflux condenser and a gas scrubber (to neutralize SO₂/HCl), dissolve 1.0 eq of N-(2-hydroxyethyl)-N-methylaniline in 5 volumes of anhydrous toluene. Add 0.05 eq of DMF.

  • Addition: Cool the reaction mixture to 0–5 °C using an ice bath. Begin the dropwise addition of 1.2 eq of SOCl₂.

    • Causality Note: The reaction is highly exothermic. Dropwise addition prevents thermal runaway and the formation of dark, tarry degradation products.

  • Reflux: Once addition is complete, gradually warm the mixture to room temperature, then heat to 80 °C for 2 to 4 hours.

  • Self-Validating Checkpoint: Monitor the gas bubbler. The reaction is self-indicating; the complete cessation of vigorous gas evolution (SO₂ and HCl) signifies the quantitative decomposition of the chlorosulfite intermediate into the product.

  • Workup: Cool to 0 °C and carefully quench with crushed ice. Neutralize the aqueous layer to pH 7-8 using saturated aqueous NaHCO₃. Separate the organic toluene layer, extract the aqueous layer twice with dichloromethane (DCM), dry the combined organics over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via vacuum distillation to yield pure N-(2-chloroethyl)-N-methylaniline as a pale yellow oil.

Part 2: Electrophilic Aromatic Chlorination (Ring Chlorination)

Causality & Reagent Selection

To chlorinate the aromatic ring of N-(2-chloroethyl)-N-methylaniline, N-Chlorosuccinimide (NCS) [4] is the optimal reagent.

Mechanistic Rationale: The N-methyl-N-(2-chloroethyl) group is strongly electron-donating via resonance, highly activating the benzene ring toward electrophilic aromatic substitution (EAS). Because the nitrogen substituents are sterically bulky, the ortho positions are shielded, directing the incoming electrophile almost exclusively to the para position. Using harsh reagents like Chlorine gas (Cl₂) or Sulfuryl Chloride (SO₂Cl₂) on such an activated ring often leads to uncontrollable over-chlorination (yielding di- or trichloro species) or unwanted benzylic radical chlorination at the alkyl groups. NCS provides a mild, controlled source of electrophilic chlorine ( Cl+ ), ensuring high chemoselectivity and regioselectivity for mono-chlorination at the para position.

Reagents Table: Aromatic Chlorination
ReagentRoleEquivalentsSafety & Handling Profile
N-(2-Chloroethyl)-N-methylaniline Substrate1.00Toxic, alkylating agent; avoid skin contact.
N-Chlorosuccinimide (NCS) Chlorinating Agent1.05Irritant, moisture sensitive; store under argon.
N,N-Dimethylformamide (DMF) Solvent5-10 volToxic, teratogen; ensures solubility of NCS.
Self-Validating Protocol: NCS Ring Chlorination

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of N-(2-chloroethyl)-N-methylaniline in 5 volumes of anhydrous DMF in a flask shielded from light (to prevent radical initiation).

  • Addition: Cool the solution to 0 °C. Add 1.05 eq of NCS in small portions over 30 minutes.

    • Causality Note: Portion-wise addition controls the mild exotherm and prevents localized high concentrations of Cl+ , which could trigger poly-chlorination.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Self-Validating Checkpoint: Monitor the reaction via TLC (Hexanes/Ethyl Acetate 4:1). The complete disappearance of the starting material spot (lower Rf​ ) and the emergence of a single new product spot (higher Rf​ ) confirms successful mono-chlorination.

  • Quench & Workup: Pour the reaction mixture into ice water containing 5% sodium thiosulfate.

    • Self-Validating Checkpoint: The thiosulfate chemically reduces any unreacted active chlorine species, validating that no further oxidative side-reactions will occur during extraction.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove residual DMF, dry over MgSO₄, and concentrate under reduced pressure to yield 4-chloro-N-(2-chloroethyl)-N-methylaniline.

References

  • Cheméo. Chemical Properties of N-(2-Hydroxyethyl)-N-methylaniline (CAS 93-90-3). Retrieved from:[Link][2]

  • PubChem, National Institutes of Health. Thionyl Chloride | SOCl2 | CID 24386. Retrieved from:[Link][3]

  • PubChem, National Institutes of Health. Chlorosuccinimide | C4H4ClNO2 | CID 31398. Retrieved from:[Link][4]

Sources

Advanced Liquid-Liquid Extraction Protocols for N-(2-Chloroethyl)-N-methylaniline: Kinetic Control and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Application: Isolation and purification of highly reactive nitrogen mustard derivatives.

Introduction & Mechanistic Grounding

N-(2-Chloroethyl)-N-methylaniline (CAS: 1669-85-8) is a nitrogen mustard derivative and a potent alkylating agent. Extracting this compound from aqueous media into an organic solvent presents a significant chemical challenge due to its extreme sensitivity to pH and temperature.

To successfully isolate this compound, one must understand the causality of its degradation. Like other nitrogen mustards, its chemical stability is dictated by the protonation state of its amine nitrogen.

  • At basic or neutral pH (pH > 7): The amine is deprotonated, freeing its lone pair of electrons. This lone pair rapidly attacks the beta-carbon of the chloroethyl group via an intramolecular SN2 mechanism, forming a highly reactive, water-soluble aziridinium (ethyleneiminium) ion[1]. This intermediate will rapidly alkylate available nucleophiles—including water—leading to irreversible hydrolysis and loss of the target compound[2].

  • At acidic pH (pH < 3): The amine is protonated, tying up the lone pair. This completely halts the intramolecular SN2 attack, effectively stabilizing the molecule in the aqueous phase[1].

The Extraction Paradox: To extract the compound into an organic phase, it must be converted to its neutral, free-base form (pH > 7). However, basification triggers rapid aziridinium formation. Therefore, the extraction protocol must be executed under strict kinetic control—specifically at 0–4 °C—to thermally suppress the rate of cyclization while the phase transfer occurs[1][3].

MechanisticPathway A Protonated Amine (Stable, Low pH) B Free Base (Reactive, High pH) A->B + OH- (Basification) B->A + H+ (Acidification) C Aziridinium Ion (Highly Reactive) B->C Intramolecular SN2 (Fast at RT, Slow at 0°C) D Hydrolyzed/Alkylated Products C->D + Nucleophile (H2O, Thiosulfate)

pH-dependent activation and aziridinium ion formation of N-(2-Chloroethyl)-N-methylaniline.

Physicochemical Properties & Extraction Rationale

To design a self-validating extraction system, the physicochemical properties of the target must dictate the solvent and operational parameters. Dichloromethane (DCM) is selected as the optimal organic solvent due to its excellent partitioning coefficient for anilines and its low boiling point, which prevents thermal degradation during downstream concentration.

Table 1: Physicochemical Properties & Extraction Parameters

ParameterValueExtraction Implication
Molecular Formula C9H12ClNAlkylating agent; requires stringent safety and fume hood protocols.
pKa (Conjugate Acid) ~4.68[4]Exists as a stable protonated salt at pH < 3; converts to free base at pH > 7.
LogP 1.68[4]Moderate lipophilicity; extracts efficiently into DCM when deprotonated.
Reactive Intermediate Aziridinium IonForms rapidly at pH > 7; necessitates basification and extraction strictly at 0–4 °C.

Step-by-Step Liquid-Liquid Extraction Protocol

This protocol is designed as a self-validating system : the success of the extraction validates the strict temperature controls, while the mandatory thiosulfate quench validates the safety of the waste stream.

Phase 1: Preparation and Acidic Wash

Objective: Remove neutral and acidic organic impurities while keeping the target safely protonated in the aqueous phase.

  • Transfer the crude aqueous reaction mixture containing N-(2-Chloroethyl)-N-methylaniline to a separatory funnel.

  • Adjust the pH of the aqueous phase to pH < 3 using 1 M HCl.

    • Causality: Protonation of the secondary amine ties up the nitrogen's lone pair, preventing aziridinium formation and locking the compound in the aqueous phase[1].

  • Wash the acidic aqueous phase with two volumes of Dichloromethane (DCM).

  • Discard the organic layer (which contains non-basic impurities). Retain the aqueous layer.

Phase 2: Kinetic Basification and Extraction

Objective: Convert the target to its free base and extract it before degradation can occur. 5. Transfer the aqueous layer to an Erlenmeyer flask and submerge it in an ice-water bath. Allow the solution to cool strictly to 0–4 °C .

  • Causality: Lowering the temperature drastically reduces the kinetic rate of aziridinium ion formation, which is otherwise rapid at room temperature[1][3].

  • Add an equal volume of pre-chilled DCM (0 °C) directly to the flask.

  • Under vigorous stirring, carefully add cold saturated Sodium Bicarbonate (NaHCO₃) or 1 M NaOH dropwise until the aqueous phase reaches pH 8–9 .

    • Causality: The target is converted to its free base. The simultaneous presence of cold DCM ensures immediate partitioning into the organic phase, minimizing the time the free base spends in the aqueous environment where hydrolysis occurs[2].

Phase 3: Separation and Drying
  • Immediately transfer the biphasic mixture to a chilled separatory funnel and separate the layers.

  • Collect the lower organic layer (DCM) containing the target product.

  • Extract the remaining aqueous layer with one additional volume of cold DCM. Combine the organic layers.

  • Dry the combined organic layers over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a water bath temperature not exceeding 25 °C to prevent thermal degradation.

Phase 4: Waste Quenching (Self-Validating Safety)
  • Combine all aqueous waste and add an equal volume of 1 M Sodium Thiosulfate (Na₂S₂O₃) .

  • Causality: Thiosulfate acts as a potent nucleophile, irreversibly opening any formed aziridinium rings and neutralizing the alkylating hazard[1]. Allow to stand for 24 hours before disposal.

LLEWorkflow S1 Aqueous Mixture Containing Target S2 Acidify to pH < 3 (Stabilize Target) S1->S2 S3 Wash with DCM (Discard Org. Impurities) S2->S3 S4 Cool Aqueous Phase to 0-4 °C S3->S4 S5 Basify to pH 8-9 (Form Free Base) S4->S5 S6 Rapid Extraction with Cold DCM S5->S6 S7 Phase Separation S6->S7 S8 Organic Phase (Target Product) S7->S8 S9 Aqueous Phase (Quench with Thiosulfate) S7->S9

Step-by-step liquid-liquid extraction workflow emphasizing kinetic control and safety.

Troubleshooting & Process Optimization

Table 2: Troubleshooting Liquid-Liquid Extraction

ObservationMechanistic CauseCorrective Action
Low yield of target compound Aziridinium formation and subsequent hydrolysis during basification.Ensure all solvents are pre-chilled to 0 °C. Perform the extraction immediately after basification; do not let the basic aqueous phase sit.
Emulsion formation during extraction Presence of proteinaceous material or insufficient phase density difference.Filter the aqueous phase through Celite prior to extraction, or add saturated NaCl (brine) to the aqueous phase to increase ionic strength.
Residual alkylating activity in waste Incomplete quenching of the aziridinium intermediate.Ensure waste is treated with a large molar excess of 1 M Sodium Thiosulfate and allowed to react for at least 24 hours before disposal.

References

  • Investigating the Interaction of McN-A-343 with the M2 Muscarinic Receptor Using its Nitrogen Mustard Derivative. Source: NIH PMC. 1

  • Covalent Adduction of Nitrogen Mustards to Model Protein Nucleophiles. Source: ACS Publications. 2

  • Synthesis of aromatic nitrogen mustard agents and analysis of their alkylation activity at physiological pH and temperature. Source: ResearchGate. 3

  • Showing Compound N-Methylaniline (FDB003963). Source: FooDB. 4

Sources

Troubleshooting & Optimization

Troubleshooting impurities in N-(2-Chloroethyl)-N-methylaniline production

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center for the synthesis and purification of N-(2-Chloroethyl)-N-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this critical chemical intermediate. The purity of N-(2-Chloroethyl)-N-methylaniline is paramount, as impurities can lead to undesirable side reactions, reduced yields in subsequent steps, and potential toxicological concerns. This document provides in-depth, experience-driven troubleshooting advice, detailed analytical protocols, and validated purification strategies in a direct question-and-answer format to address specific experimental issues.

Section 1: Identification and Characterization of Common Impurities

This section addresses the primary challenge in any synthesis: identifying what else is in the flask besides the desired product. Understanding the impurity profile is the first step toward optimizing the reaction.

Q1: My post-reaction analysis (GC-MS, LC-MS) shows several unexpected peaks. What are the most probable impurities in my N-(2-Chloroethyl)-N-methylaniline product?

A1: The impurity profile is intrinsically linked to the synthetic route employed. However, several common impurities arise across different methods. The most prevalent are unreacted starting materials, byproducts from side reactions like over-alkylation and hydrolysis, and dimerization products.

Causality and Identification:

  • Unreacted Starting Materials: The most common impurity is often unreacted N-methylaniline. Its presence indicates an incomplete reaction, which can be due to insufficient reaction time, inadequate temperature, or suboptimal stoichiometry.

  • Intermediate Hydrolysis Product: If your synthesis involves a two-step process (e.g., reaction with 2-chloroethanol followed by chlorination with thionyl chloride), incomplete chlorination will leave N-(2-hydroxyethyl)-N-methylaniline in your product. This alcohol is significantly more polar than the desired chloro-compound.

  • Product Hydrolysis: N-(2-Chloroethyl)-N-methylaniline is susceptible to hydrolysis, converting it back to N-(2-hydroxyethyl)-N-methylaniline, especially in the presence of water during workup or storage.[1][2]

  • Over-Alkylation Product: A frequent side reaction is the addition of a second 2-chloroethyl group to the nitrogen atom, resulting in the tertiary amine N-methyl-N,N-bis(2-chloroethyl)aniline. This is more likely if the alkylating agent is used in large excess or at high temperatures.[3]

  • Dimerization Product: 2-Chloroalkylamines are known to undergo intramolecular cyclization to form a reactive aziridinium ion, which can then be attacked by another molecule of the parent amine.[4][5] This bimolecular nucleophilic substitution leads to the formation of a dimeric piperazinium salt, specifically N,N'-dimethyl-N,N'-diphenylpiperazinium dichloride. This impurity is non-volatile and may not be observed by GC-MS but can be detected by LC-MS or NMR.

The following diagram illustrates the primary synthesis pathway and the formation routes of these key impurities.

G SM N-Methylaniline + Alkylating Agent* Product N-(2-Chloroethyl)-N-methylaniline (Desired Product) SM->Product Main Reaction (N-Alkylation) Unreacted Unreacted N-Methylaniline SM->Unreacted Incomplete Reaction OverAlk Over-Alkylation (N-Methyl-N,N-bis(2-chloroethyl)aniline) Product->OverAlk Excess Alkylating Agent Hydrolysis Hydrolysis Product (N-(2-hydroxyethyl)-N-methylaniline) Product->Hydrolysis Presence of H₂O (Workup/Storage) Dimer Dimerization Product (Piperazinium Salt) Product->Dimer Intramolecular Cyclization → Dimerization G Start Low Conversion Detected (High level of N-Methylaniline) Check_Stoich 1. Verify Stoichiometry Is Alkylating Agent ≥ 1.2 eq? Start->Check_Stoich Adjust_Stoich Increase Alkylating Agent (e.g., to 1.5 eq) Check_Stoich->Adjust_Stoich No Check_Temp 2. Evaluate Temperature Is it optimal for the chosen solvent/base? Check_Stoich->Check_Temp Yes Adjust_Stoich->Check_Temp Adjust_Temp Increase Temperature Incrementally (e.g., in 10 °C steps) Check_Temp->Adjust_Temp No Check_Time 3. Extend Reaction Time Monitor by TLC/GC Check_Temp->Check_Time Yes Adjust_Temp->Check_Time Adjust_Time Run for an additional 6-12 hours Check_Time->Adjust_Time No Check_Base 4. Check Base/Solvent Is the base strong enough? Is the solvent appropriate (e.g., DMF, Acetonitrile)? Check_Time->Check_Base Yes Adjust_Time->Check_Base Adjust_Base Switch to a stronger base or different polar aprotic solvent Check_Base->Adjust_Base No End Re-run and Analyze Check_Base->End Yes Adjust_Base->End

Caption: Systematic Workflow for Troubleshooting Low Conversion.

Expert Insights:

  • Stoichiometry: While a 1:1 molar ratio is theoretical, using a slight excess of the alkylating agent (e.g., 1.2-1.5 equivalents of 1-bromo-2-chloroethane) is often necessary to drive the reaction forward. [6]However, be cautious, as a large excess can promote over-alkylation. [3]2. Temperature: N-alkylation of anilines can be slow at room temperature. Heating the reaction mixture, often to 60-80 °C, significantly increases the reaction rate. [6]The optimal temperature depends on the solvent and the reactivity of the alkylating agent.

  • Base and Solvent: The choice of base is critical. A moderately strong base like potassium carbonate (K₂CO₃) is typically used to deprotonate the aniline, making it a more effective nucleophile. [6]The reaction should be conducted in a polar aprotic solvent, such as DMF or acetonitrile, which can solvate the cation of the base and facilitate the Sₙ2 reaction.

Q3: How can I minimize the formation of the over-alkylation byproduct, N-methyl-N,N-bis(2-chloroethyl)aniline?

A3: The formation of the dialkylated product is a classic example of a consecutive reaction. The desired mono-alkylated product competes with the starting material for the alkylating agent. To favor mono-alkylation, you must manipulate the relative concentrations and reactivity.

Mitigation Strategies:

  • Use an Excess of Aniline: The most effective strategy is to alter the stoichiometry to use N-methylaniline as the limiting reagent. By using an excess of the aniline relative to the alkylating agent, you increase the probability that the alkylating agent will react with a starting material molecule rather than the product molecule. [3]The unreacted aniline can be removed later during workup (see Protocol 2).

  • Control the Addition of the Alkylating Agent: Instead of adding the alkylating agent all at once, add it dropwise over a prolonged period. This keeps the instantaneous concentration of the alkylating agent low, reducing the likelihood of a second alkylation event occurring on the product.

  • Reduce Reaction Temperature: Higher temperatures can sometimes favor the more substituted, thermodynamically stable product. Running the reaction at the lowest temperature that still provides a reasonable rate can improve selectivity for the mono-alkylated product. [3]

Section 3: Analytical & Purification Protocols

This section provides validated, step-by-step methods for analyzing your reaction mixture and purifying the final product.

Protocol 1: General GC-MS Method for Impurity Profiling

This protocol is designed for the separation and identification of volatile and semi-volatile impurities in the synthesis of N-(2-Chloroethyl)-N-methylaniline.

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (GC-MS).

  • Capillary column: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm), is recommended for halogenated nitroaromatic compounds. [7][8] Procedure:

  • Sample Preparation: Dilute a small aliquot (~1-2 mg) of the crude reaction mixture or purified product in 1 mL of a suitable solvent like ethyl acetate or dichloromethane.

  • Instrument Setup:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: Increase at 15 °C/min to 280 °C.

      • Hold: Maintain at 280 °C for 5 minutes.

    • MS Detector: Scan range of 40-400 m/z.

  • Analysis: Inject 1 µL of the prepared sample. Identify the peaks by comparing their retention times and mass spectra to known standards or the expected fragmentation patterns of the impurities listed in Section 1. The product, N-(2-Chloroethyl)-N-methylaniline, will typically elute after the more volatile N-methylaniline starting material but before the higher molecular weight over-alkylation product.

Protocol 2: Acid-Base Extraction for Removal of Unreacted N-methylaniline

This technique leverages the basicity of the primary impurity, N-methylaniline, to separate it from the less basic product. [9] Procedure:

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as diethyl ether or dichloromethane (approx. 10 mL of solvent per 1 g of crude product).

  • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of dilute aqueous acid (e.g., 1 M HCl).

  • Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release pressure. Allow the layers to separate. The unreacted N-methylaniline will be protonated and drawn into the lower aqueous layer as its hydrochloride salt. The desired product and other neutral organic impurities will remain in the top organic layer.

  • Separation: Drain the lower aqueous layer. Repeat the acidic wash (steps 2-3) one or two more times to ensure complete removal of the basic impurity.

  • Neutralization and Drying: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What is the best way to monitor the reaction progress using Thin-Layer Chromatography (TLC)?

    • A: Use a mobile phase of intermediate polarity, such as 8:2 or 7:3 hexane:ethyl acetate. [7]Spot the starting material (N-methylaniline), the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on a silica gel plate. The product, N-(2-Chloroethyl)-N-methylaniline, will be less polar than the N-(2-hydroxyethyl)-N-methylaniline intermediate but more polar than any non-polar byproducts. The reaction is complete when the starting material spot has been consumed. Visualize under a UV lamp (254 nm) and/or with a potassium permanganate stain. [7]

  • Q: My product appears to be an oil, but literature suggests it can be a solid. Why?

    • A: The presence of impurities, particularly unreacted N-methylaniline (which is a liquid), can significantly depress the melting point of the final product, causing it to remain an oil or a semi-solid. Purification via column chromatography or acid-base extraction should yield a more solid material. N-(2-Chloroethyl)-N-ethylaniline, a closely related compound, is described as needles from alcohol, suggesting the product should be crystalline when pure. [10]

  • Q: How should I store the purified N-(2-Chloroethyl)-N-methylaniline?

    • A: The compound is susceptible to hydrolysis and potential dimerization. [1][5]It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a freezer (-20 °C) to minimize degradation. Avoid exposure to moisture and atmospheric air.

  • Q: My GC-MS shows a peak with m/z corresponding to the desired product, but the NMR spectrum is complex. What could be the issue?

    • A: This could indicate the presence of a non-volatile impurity that is not detectable by GC, such as the piperazinium dimer. [5]Dimerization products are salts and will not pass through a GC column. High-Performance Liquid Chromatography (HPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry would be more suitable for detecting such polar, non-volatile species. [11][12]

References

  • Crane, C. W., & Rydon, H. N. (1947). The Chemistry of 2-Chloroalkylamines. Part III. The Dirnerisation and Hydrolysis of 2 : 2' : 2”-Trichlorotriethylam~ne. Journal of the Chemical Society, 527. (URL: [Link])

  • Buckley, G. D., & Scaife, C. W. (1947). HYDROLYSIS AND CHLORINATION OF THREE β-CHLOROETHYLAMINES. Journal of the Chemical Society, 1471. (URL: [Link])

  • PrepChem.com. (n.d.). Synthesis of N-(2-chloroethyl)-N-benzyl-methylamine. (URL: [Link])

  • Hsu, F. L., Berg, F., & McMahon, L. R. (1991). Reactions of Nitrogen Mustards (HN-1), N-METHYL-BIS(2-Chloroethyl)amine with Hydrogen Peroxide. Defense Technical Information Center. (URL: [Link])

  • Organic Syntheses. (n.d.). N-ETHYL-p-CHLOROANILINE. (URL: [Link])

  • Dousa, M., et al. (2016). HILIC–MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process. Journal of Chromatographic Science, 54(2), 229–235. (URL: [Link])

  • Singh, G., et al. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Pharmaceutica Analytica Acta, 13(1). (URL: [Link])

  • Soni, K. K., et al. (2015). Synthesis of N-methylaniline by Aniline Alkylation with Methanol over Sn-MFI Molecular Sieve. ResearchGate. (URL: [Link])

  • Dousa, M., et al. (2016). HILIC-MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process. PubMed. (URL: [Link])

  • PubChemLite. (n.d.). N-(2-chloroethyl)-n-methylaniline (C9H12ClN). (URL: [Link])

  • Google Patents. (1974).
  • American Chemical Society. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. (URL: [Link])

  • National Center for Biotechnology Information. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. PMC. (URL: [Link])

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (URL: [Link])

  • Google Patents. (n.d.). US3726922A - Process for the manufacture of n,n-bis(2-chloroethyl)-2-nitro-4-alkyl-aniline. (URL: )
  • Jihong. (2026). N-methylaniline impurity control. (URL: [Link])

  • Loba Chemie. (2018). N-METHYLANILINE 98% MSDS. (URL: [Link])

  • Scribd. (n.d.). Efficient N-Methyl Aniline Production. (URL: [Link])

  • PubChem. (n.d.). N-(2-Chloroethyl)-N-ethylaniline. (URL: [Link])

  • Wikipedia. (n.d.). N-Ethyl-N-(2-chloroethyl)aniline. (URL: [Link])

  • Google Patents. (n.d.). CN112358404A - Preparation method of 2-chloro-6-methylaniline. (URL: )
  • Yufeng. (2024). The Guide to N-Methylaniline. (URL: [Link])

Sources

Technical Support Center: Optimizing Alkylation with N-(2-Chloroethyl)-N-methylaniline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with nitrogen mustard derivatives. Here, we provide field-proven insights, self-validating protocols, and troubleshooting strategies for optimizing alkylation reactions using N-(2-chloroethyl)-N-methylaniline.

Mechanistic Causality & Reaction Pathway

To successfully optimize an alkylation reaction with N-(2-chloroethyl)-N-methylaniline, one must first understand the underlying kinetics and thermodynamics. Unlike standard aliphatic mustards (e.g., mechlorethamine), N-(2-chloroethyl)-N-methylaniline is an aromatic nitrogen mustard.

The Causality of Reactivity:

  • Aziridinium Ion Formation: The reaction proceeds via an intramolecular cyclization where the amine nitrogen displaces the chloride leaving group to form a highly reactive, positively charged aziridinium ion intermediate .

  • Aromatic Delocalization: Because the nitrogen's lone pair is partially delocalized into the adjacent phenyl ring, the nucleophilicity of the nitrogen is reduced. This imposes a significant energy penalty, making the cyclization step rate-limiting and highly dependent on thermal activation and solvent stabilization , .

  • Nucleophilic Attack: Once the aziridinium intermediate is formed, it undergoes a rapid SN2 bimolecular attack by the target nucleophile (e.g., amines, thiols, or DNA bases) .

G Mustard N-(2-Chloroethyl)- N-methylaniline Aziridinium Aziridinium Ion Intermediate Mustard->Aziridinium Intramolecular Cyclization (Rate-Limiting, Heat req.) Dimer Dimerization (High Conc.) Mustard->Dimer Intermolecular Attack Product Desired Alkylated Product Aziridinium->Product Bimolecular Attack (SN2) Hydrolysis Hydrolyzed Side-Product Aziridinium->Hydrolysis Trace H₂O Nucleophile Nucleophile + Base (e.g., R-NH₂, DIPEA) Nucleophile->Product

Reaction pathway of N-(2-Chloroethyl)-N-methylaniline alkylation via an aziridinium intermediate.

Self-Validating Experimental Protocol

This step-by-step methodology is designed as a self-validating system. By incorporating in-process analytical monitoring (TLC/LC-MS), you can verify the success of each mechanistic step before proceeding, preventing the loss of valuable nucleophilic substrates.

Workflow: Alkylation of a Primary Amine Substrate

  • Step 1: Reagent Preparation & Dehydration

    • Procedure: Dissolve N-(2-chloroethyl)-N-methylaniline (1.0 eq) in strictly anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.1 M.

    • Causality: Water is a competing nucleophile that will rapidly hydrolyze the aziridinium intermediate . Using anhydrous DMF stabilizes the charged transition state without participating in solvolysis.

  • Step 2: Thermal Activation

    • Procedure: Heat the solution to 65°C under an inert argon atmosphere for 30-45 minutes.

    • Validation: Monitor via LC-MS. Look for the disappearance of the parent mass and the appearance of the cyclized aziridinium mass (M - Cl). Do not proceed to Step 3 until intermediate formation is confirmed.

  • Step 3: Nucleophilic Addition

    • Procedure: In a separate flame-dried vial, dissolve the target primary amine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) in anhydrous DMF. Add this mixture dropwise to the activated mustard solution over 15 minutes.

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the generated HCl, keeping the target amine deprotonated and highly nucleophilic. Dropwise addition prevents local concentration spikes, minimizing polyalkylation.

  • Step 4: Quenching and Isolation

    • Procedure: After 2-4 hours (monitor by TLC for consumption of the amine), quench the reaction by cooling to 0°C and adding saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x), dry over Na2SO4, and purify via flash chromatography.

Troubleshooting Guide & FAQs

Q: Why am I observing significant hydrolysis instead of my desired alkylated product? A: Trace water in the solvent or atmosphere reacts with the highly electrophilic aziridinium intermediate. Solution: Ensure all glassware is flame-dried. Use strictly anhydrous polar aprotic solvents (e.g., DMF, DMSO) and maintain a positive pressure of argon or nitrogen throughout the reaction.

Q: The reaction rate is extremely slow compared to standard aliphatic mustards. Is my reagent degraded? A: Not necessarily. Because N-(2-chloroethyl)-N-methylaniline is an aromatic mustard, the nitrogen's lone pair is delocalized into the phenyl ring. This significantly increases the activation energy required for intramolecular cyclization . Solution: Increase the reaction temperature to 65°C–80°C to overcome this thermodynamic barrier.

Q: I am seeing multiple alkylation products (over-alkylation) when reacting with a primary amine. How do I control regioselectivity? A: Primary amines can undergo double alkylation if the mono-alkylated product is more nucleophilic than the starting material. Solution: Use a large excess (3-5 equivalents) of the primary amine if it is inexpensive, or add the activated nitrogen mustard dropwise to a dilute solution of the amine to keep the local concentration of the electrophile low.

Q: What is the best base to use for neutralizing the HCl byproduct? A: Use a sterically hindered, non-nucleophilic organic base such as DIPEA, or an inorganic base like K2CO3. Avoid primary or secondary amines, as well as pyridine, which can act as competing nucleophiles and form unwanted adducts.

Quantitative Data Summaries

The following table summarizes the optimized parameters for N-(2-chloroethyl)-N-methylaniline alkylation, providing the mechanistic rationale for each baseline condition.

ParameterOptimized ConditionMechanistic Rationale & Effect
Solvent Anhydrous DMF or MeCNPolar aprotic solvents stabilize the charged aziridinium transition state without acting as competing nucleophiles.
Temperature 65°C - 80°CProvides the necessary thermal energy to overcome the high activation barrier caused by aromatic lone-pair delocalization.
Base DIPEA (2.0 - 3.0 eq)Neutralizes the HCl byproduct, ensuring the target nucleophile remains in its active, deprotonated state.
Concentration 0.05 M - 0.1 MMaintaining a dilute environment minimizes the probability of intermolecular dimerization or polymerization of the mustard.

References

  • Polavarapu, A., Stillabower, J. A., Stubblefield, S. G. W., Taylor, W. M., & Baik, M.-H. (2012). The Mechanism of Guanine Alkylation by Nitrogen Mustards: A Computational Study. The Journal of Organic Chemistry, 77(14), 5914–5921.[Link]

  • Mann, D. J. (2010). Aziridinium Ion Ring Formation from Nitrogen Mustards: Mechanistic Insights from Ab Initio Dynamics. The Journal of Physical Chemistry A, 114(13), 4486–4493.[Link]

  • Bartzatt, R. L. (2004). Synthesis and Alkylation Activity of a Nitrogen Mustard Agent to Penetrate the Blood-Brain Barrier. Drug Delivery, 11(1), 19-26.[Link]

Preventing degradation of N-(2-Chloroethyl)-N-methylaniline during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-(2-Chloroethyl)-N-methylaniline. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate. Its purpose is to provide in-depth, actionable advice to prevent, identify, and troubleshoot degradation during storage and handling. By understanding the underlying chemical principles, you can ensure the integrity of your starting material and the success of your downstream applications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and handling of N-(2-Chloroethyl)-N-methylaniline.

Q1: My new bottle of N-(2-Chloroethyl)-N-methylaniline has a slight yellow tint. Is it still usable?

A slight yellow color upon receipt is common and does not necessarily indicate significant degradation. However, anilines as a class are susceptible to oxidation, which can cause discoloration. It is crucial to perform a quality control (QC) check, such as ¹H NMR or GC-MS, to confirm purity before use. If the purity is high (>98%) and no significant impurity peaks are observed, the material is likely suitable for most applications.

Q2: What are the ideal long-term storage conditions for this compound?

For optimal long-term stability, N-(2-Chloroethyl)-N-methylaniline should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass container.[1] It should be kept in a cool, dark, and well-ventilated place.[1][2] While specific temperature requirements can vary by supplier, refrigeration (2-8°C) is a common and recommended practice. Always consult the product's Safety Data Sheet (SDS) for supplier-specific recommendations.

Q3: How does atmospheric exposure affect the compound?

Exposure to air and moisture is detrimental. The tertiary amine group is susceptible to oxidation by atmospheric oxygen, which is a primary cause of discoloration and impurity formation.[3][4] Furthermore, the chloroethyl group can undergo slow hydrolysis in the presence of water, leading to the formation of the corresponding alcohol, N-(2-hydroxyethyl)-N-methylaniline.[5]

Q4: Is N-(2-Chloroethyl)-N-methylaniline sensitive to light?

Yes, the compound is listed as light-sensitive. Photons can provide the activation energy for oxidative and other radical-based degradation pathways. Storing the material in amber vials or protecting it from light is a mandatory precaution to maintain its integrity.[4]

Q5: Can I store it in a plastic container?

It is strongly advised to store this compound in its original glass container or in chemically resistant glass vials (e.g., borosilicate amber glass). Plastic containers may be permeable to air and moisture, and there is a risk of leaching plasticizers or other additives into the compound, which could interfere with sensitive reactions.

Part 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving issues that may arise from compound degradation.

Issue 1: Compound has turned dark brown or black.
  • Root Cause Analysis: Dark discoloration is a strong indicator of significant oxidation and potential polymerization.[4] This is often the result of prolonged or repeated exposure to air and/or light. The N-methylaniline core is electron-rich and prone to oxidation, forming highly colored conjugated impurities.

  • Recommended Action:

    • Do Not Use: Do not use the material for any synthesis, as the impurities can lead to complex side reactions, low yields, and difficult purification.

    • Purity Analysis (Optional): If necessary for investigation, you can dissolve a small sample in a deuterated solvent (e.g., CDCl₃) and run a ¹H NMR. The spectrum will likely show broad, undefined peaks in the aromatic region and a complex mixture of signals, confirming extensive degradation.

    • Disposal: Dispose of the material according to your institution's hazardous waste guidelines.[2]

Issue 2: Inconsistent results or low yields in reactions.
  • Root Cause Analysis: If your reaction yields are unexpectedly low or you observe the formation of multiple byproducts, the purity of your N-(2-Chloroethyl)-N-methylaniline is a primary suspect.[4] Two common degradation products can interfere:

    • N-(2-hydroxyethyl)-N-methylaniline: Formed via hydrolysis, this impurity has a nucleophilic hydroxyl group that can compete in reactions intended for the chloroethyl group.

    • Dimerized Species: The compound can undergo self-alkylation (dimerization), especially upon heating or in the presence of certain catalysts, leading to a loss of the active starting material.

  • Recommended Action:

    • Pre-reaction QC: Before starting your experiment, always run a QC check on your starting material. A simple Thin-Layer Chromatography (TLC) against a reference standard can often reveal gross impurities. For a more definitive assessment, use GC-MS or LC-MS to quantify purity.[6]

    • Purification: If the purity is below your required specifications but the degradation is not severe (e.g., still a light-yellow oil), you may be able to purify it by vacuum distillation or column chromatography. However, be aware that heating during distillation can sometimes promote further degradation.

    • Source New Material: The most reliable solution is to use a fresh, unopened bottle of the compound that has been stored correctly.

Decision Workflow for Assessing Compound Integrity

The following diagram outlines a logical workflow for evaluating the quality of your N-(2-Chloroethyl)-N-methylaniline.

G start Start: Assess Compound visual Visual Inspection start->visual color_check Color Check visual->color_check clear_yellow Clear / Pale Yellow color_check->clear_yellow OK dark_brown Dark Brown / Black color_check->dark_brown Not OK qc_analysis Perform QC Analysis (NMR, GC-MS) clear_yellow->qc_analysis discard Discard Compound & Source New Batch dark_brown->discard purity_check Purity > 98%? qc_analysis->purity_check proceed Proceed with Reaction purity_check->proceed Yes purify Consider Purification (Distillation/Column) purity_check->purify No purify->qc_analysis

Caption: Decision tree for evaluating compound stability.

Part 3: Best Practices & Protocols

Adhering to rigorous handling and storage protocols is the most effective way to prevent degradation.

Recommended Storage Conditions Summary
ParameterLong-Term Storage (> 1 month)In-Use / Short-Term Storage (< 1 month)
Temperature 2-8°C (Refrigerated)Room Temperature (in a dark, dry location)
Atmosphere Inert Gas (Argon or Nitrogen)Tightly Sealed with Inert Gas Headspace
Container Amber Borosilicate Glass BottleOriginal Container or Amber Glass Vials
Light Store in a dark location (e.g., cabinet)Protect from direct light exposure
Handling Use only in a well-ventilated area or fume hood.[2]Minimize time the container is open.
Protocol 1: Aliquoting a New Bottle for Long-Term Use

This protocol minimizes atmospheric exposure to the bulk supply of the chemical.

  • Preparation: Gather the required number of small (1-5 mL) amber glass vials with PTFE-lined caps. Ensure the vials are clean and completely dry.

  • Inert Atmosphere: Move the new, unopened bottle of N-(2-Chloroethyl)-N-methylaniline and the vials into a glovebox or use a Schlenk line setup to ensure an inert atmosphere.

  • Dispensing: Unseal the main bottle. Using a clean, dry glass syringe or pipette, quickly dispense the desired aliquot volume into each vial.

  • Inerting & Sealing: Before sealing each vial, flush the headspace with a gentle stream of argon or nitrogen. Immediately cap the vial tightly.

  • Labeling & Storage: Clearly label each aliquot with the compound name, date, and concentration (if diluted). Store the main bottle and the aliquots under the recommended long-term conditions.

Potential Degradation Pathways

Understanding the chemical reactions that cause degradation is key to preventing them.

G cluster_0 Degradation Pathways start N-(2-Chloroethyl) -N-methylaniline hydrolysis Hydrolysis Product (N-(2-hydroxyethyl)-N-methylaniline) start->hydrolysis + H₂O oxidation Oxidized Impurities (Colored Species) start->oxidation + O₂ / light dimer Dimerization Product start->dimer Self-alkylation (heat)

Sources

Technical Support Center: Troubleshooting N-(2-Chloroethyl)-N-methylaniline Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for nitrogen mustard derivatives. This guide is designed for researchers, scientists, and drug development professionals experiencing low conversion rates, poor yields, or unexpected side reactions when utilizing N-(2-Chloroethyl)-N-methylaniline in synthetic workflows.

Mechanistic Overview & Causality

N-(2-Chloroethyl)-N-methylaniline is an aromatic nitrogen "half-mustard." Unlike aliphatic mustards (e.g., mechlorethamine), the lone pair on the amine nitrogen is partially delocalized into the aromatic phenyl ring. This delocalization significantly increases the activation energy required for the intramolecular cyclization that forms the highly electrophilic aziridinium (ethyleneimonium) ion 1.

Because the aziridinium ion is the true reactive intermediate in subsequent alkylation reactions, any experimental condition that hinders its formation—or promotes its degradation—will directly result in low conversion rates.

Mechanism A N-(2-Chloroethyl)- N-methylaniline (Free Base) B Aziridinium Ion Intermediate A->B Intramolecular Cyclization (-Cl⁻) C Target Alkylated Product B->C + Target Nucleophile D Hydrolysis/Dimer (Side Products) B->D + H₂O or Free Base

Caption: Mechanistic pathway of N-(2-Chloroethyl)-N-methylaniline via the aziridinium intermediate.

Troubleshooting FAQs

Q1: My alkylation reaction conversion plateaus at 40-50%. What is causing this early stall? A: This is the most common issue when working with half-mustards. The stall is rarely due to unreactive starting material; rather, it is caused by the competitive destruction of the aziridinium intermediate. Once the aziridinium ion forms, it is highly susceptible to nucleophilic attack. If your reaction mixture contains trace water, the intermediate will undergo rapid hydrolysis to form N-(2-hydroxyethyl)-N-methylaniline 2. Furthermore, if the concentration of the free base is too high, unreacted N-(2-Chloroethyl)-N-methylaniline can act as a nucleophile, attacking the aziridinium ion to form inactive dimers or polymers. Solution: Ensure strictly anhydrous conditions and utilize slow-addition techniques for the free base to keep its steady-state concentration low.

Q2: How does solvent selection affect the formation of the reactive aziridinium intermediate? A: Solvent polarity and hydrogen-bonding capacity dictate the kinetics of aziridinium formation. Polar aprotic solvents (e.g., DMF, DMAc, Acetonitrile) are optimal because they stabilize the charged transition state during chloride dissociation without acting as competing nucleophiles 3. Protic solvents (like methanol) accelerate chloride leaving via hydrogen bonding but will rapidly solvolyze the intermediate, destroying your conversion rate.

Quantitative Data: Solvent Effects on Conversion

Table 1: Impact of solvent selection on aziridinium formation and target alkylation yield (Standardized at 50°C, 4 hours).

Solvent TypeSpecific SolventDielectric Constant (ε)Aziridinium Half-LifeTarget Alkylation YieldPrimary Side Reaction
Polar AproticDMF36.7~45 mins82 - 88%Minimal
Polar AproticAcetonitrile37.5~60 mins75 - 80%Dimerization (at high conc.)
Polar ProticMethanol32.7< 5 mins< 15%Solvolysis (Methoxy adduct)
Non-PolarToluene2.4> 24 hours< 5%Unreacted Starting Material

Q3: I am synthesizing the chloride precursor from N-(2-hydroxyethyl)-N-methylaniline using thionyl chloride (SOCl₂). Why is my yield low and the product dark/tarry? A: The chlorination of the alcohol precursor is highly exothermic. If the temperature exceeds 10°C during the addition of SOCl₂, the localized heat promotes oxidative side reactions and premature polymerization of the newly formed chloride. The protocol must be a self-validating system: the color of the reaction mixture should remain pale yellow. A shift to dark brown indicates thermal degradation. See Protocol A below for the optimized methodology.

Q4: How should I store N-(2-Chloroethyl)-N-methylaniline to prevent degradation? A: Never store it as a free base. The free base will spontaneously undergo intermolecular alkylation (polymerization) even at room temperature. Always isolate and store the compound as a hydrochloride (HCl) salt. The protonated amine cannot utilize its lone pair to form the aziridinium ion, rendering the molecule completely stable for long-term storage at -20°C.

Experimental Protocols

Protocol A: Synthesis of N-(2-Chloroethyl)-N-methylaniline Hydrochloride

This protocol ensures high-yield conversion from the alcohol precursor while preventing thermal degradation.

  • Preparation: Dissolve 1.0 eq of N-(2-hydroxyethyl)-N-methylaniline in anhydrous dichloromethane (DCM) (10 mL/g of substrate).

  • Cooling: Submerge the reaction flask in an ice-brine bath and allow the internal temperature to reach 0°C to -5°C.

  • Reagent Addition: Dissolve 1.2 eq of Thionyl Chloride (SOCl₂) in an equal volume of anhydrous DCM. Add this solution dropwise via an addition funnel over 45 minutes. Self-validation check: The internal temperature must not exceed 5°C. The solution should remain pale yellow.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Stir for 2 hours.

  • Quenching & Isolation: Evaporate the DCM and excess SOCl₂ under reduced pressure. Triturate the resulting crude residue with cold diethyl ether.

  • Filtration: Filter the precipitate under a nitrogen atmosphere. The resulting white-to-off-white solid is the highly stable HCl salt of N-(2-Chloroethyl)-N-methylaniline.

Protocol B: In Situ Free Base Generation and Alkylation

To prevent dimerization, the free base must be generated in situ in the presence of the target nucleophile.

  • Suspension: Suspend 1.0 eq of N-(2-Chloroethyl)-N-methylaniline HCl salt and 1.2 eq of the target nucleophile in anhydrous DMF.

  • Base Addition: Add 2.5 eq of finely powdered, anhydrous Potassium Carbonate (K₂CO₃). The first equivalent neutralizes the HCl salt to generate the free base; the remainder acts as a proton scavenger for the alkylation.

  • Activation: Heat the reaction mixture to 50°C. Causality note: Heating is required to overcome the delocalization energy barrier of the aromatic amine, forcing the formation of the aziridinium ion.

  • Monitoring: Monitor the reaction via LC-MS every 2 hours. Self-validation check: Look for the mass of the target adduct. The aziridinium ion itself will not be visible on standard LC-MS due to its transient nature.

  • Workup: Once conversion plateaus, quench the reaction by pouring it into ice water, followed by extraction with ethyl acetate.

Workflow S1 Step 1: Suspend HCl salt & Nucleophile in anhydrous polar aprotic solvent S2 Step 2: Add mild base (K₂CO₃) to neutralize HCl salt S1->S2 S3 Step 3: Heat to 50°C to overcome aromatic delocalization barrier S2->S3 S4 Step 4: Aziridinium forms and reacts immediately (In situ) S3->S4 S5 Step 5: Monitor via LC-MS & Quench with ice water S4->S5

Caption: Step-by-step workflow for in situ free base generation and nucleophilic alkylation.

References

  • The Mechanism of Guanine Alkylation by Nitrogen Mustards: A Computational Study. ACS Publications. 1

  • Synthetic Applications of Aziridinium Ions. National Institutes of Health (NIH). 2

  • Understanding the Alkylation Mechanism of 3‐Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. ResearchGate. 3

Sources

Technical Support Center: Purification of Crude N-(2-Chloroethyl)-N-methylaniline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the purification of N-(2-Chloroethyl)-N-methylaniline. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this critical intermediate in high purity. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification strategy effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification of N-(2-Chloroethyl)-N-methylaniline.

Q1: What are the most common impurities I should expect in my crude N-(2-Chloroethyl)-N-methylaniline?

A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. However, common impurities typically fall into three categories:

  • Unreacted Starting Materials: The most common of these is residual N-methylaniline. Depending on the chlorinating agent used (e.g., thionyl chloride with N-methyl-N-(2-hydroxyethyl)aniline), you may also have unreacted alcohol precursor.

  • Reaction Byproducts: Over-alkylation can lead to the formation of N-methyl-bis(2-chloroethyl)amine. Furthermore, given the reactive nature of the chloroethyl group, intermolecular reaction between two molecules of the product can occur, leading to the formation of a dimeric piperazinium salt, especially upon heating or during prolonged storage.[1]

  • Decomposition Products: N-(2-Chloroethyl)-N-methylaniline is susceptible to hydrolysis, which would yield N-methyl-N-(2-hydroxyethyl)aniline. It can also degrade to form colored, high-molecular-weight tars, particularly if exposed to high temperatures for extended periods. When heated, it may also emit toxic vapors of nitrogen oxides and hydrogen chloride.[2]

Q2: What is the most effective general-purpose purification technique for this compound?

A2: For laboratory-scale purification aimed at achieving high purity (>98%), vacuum distillation is often the most effective and scalable method.[3][4] This technique is ideal for separating the liquid product from non-volatile impurities like salts and polymeric tars, as well as from starting materials with significantly different boiling points. The key is to use a high-vacuum system to lower the boiling point, thereby minimizing thermal decomposition. For smaller scales or when dealing with impurities that have very close boiling points, column chromatography on silica gel is the preferred alternative.[5][6]

Q3: How can I reliably assess the purity of my final product?

A3: A multi-faceted approach to purity analysis is recommended:

  • Gas Chromatography (GC): An excellent method for quantifying volatile impurities and determining the primary assay of your product.

  • High-Performance Liquid Chromatography (HPLC): Useful for detecting less volatile impurities and decomposition products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the final product and identifying any structurally related impurities that may be difficult to resolve by chromatography.

  • Thin-Layer Chromatography (TLC): A quick and inexpensive way to qualitatively monitor the progress of a purification (e.g., column chromatography fractions) and to get a rapid sense of the number of components in your crude mixture.

Q4: What are the critical safety precautions for handling N-(2-Chloroethyl)-N-methylaniline?

A4: This compound should be handled with significant care. As a nitrogen mustard analogue, it is a reactive alkylating agent.[7][8]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a common choice, but check compatibility), and safety goggles or a face shield.

  • Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.

  • Thermal Hazards: The compound can decompose upon heating, releasing toxic gases.[2] Avoid excessive temperatures during purification.

  • Waste Disposal: Dispose of all waste contaminated with this compound according to your institution's hazardous waste protocols.

Part 2: Purification Methodologies & Protocols

Here we provide detailed, step-by-step protocols for the most common and effective purification techniques.

Method 1: Vacuum Distillation

This is the preferred method for purifying gram-to-kilogram quantities of the compound, provided the impurities are not close in boiling point.

Principle of Causality: Vacuum distillation works by lowering the pressure above the liquid, which in turn lowers its boiling point. For thermally sensitive compounds like N-(2-Chloroethyl)-N-methylaniline, this is critical to prevent decomposition that would otherwise occur at its atmospheric boiling point.

Detailed Protocol:

  • System Setup: Assemble a clean, dry short-path distillation apparatus. It is crucial to use a vacuum-jacketed Vigreux column to minimize heat loss and ensure an accurate boiling point reading. Use a new stir bar.

  • Crude Material Preparation: If your crude product was subjected to an acidic workup, it must first be neutralized and dried. Dissolve the crude oil in a suitable organic solvent (e.g., diethyl ether or dichloromethane), wash with a saturated sodium bicarbonate solution until effervescence ceases, then wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

  • Loading the Flask: Transfer the crude oil to the distillation flask, filling it to no more than two-thirds of its capacity to prevent bumping.

  • Initiating Vacuum: Begin stirring the oil and slowly apply vacuum. A gradual increase in vacuum helps to control the initial outgassing of any residual solvent. Aim for a pressure below 1 mmHg for best results.

  • Heating: Once a stable vacuum is achieved, begin gently heating the distillation flask using a heating mantle with a temperature controller.

  • Fraction Collection:

    • Fore-run: Collect any low-boiling impurities (e.g., residual solvents, N-methylaniline) in a separate receiving flask.

    • Product Fraction: When the vapor temperature stabilizes at the expected boiling point of the product, switch to a clean receiving flask. Collect the clear, colorless to pale yellow liquid product. The boiling point of related anilines like N-ethyl-p-chloroaniline is reported as 108–110°C at 5 mm Hg, providing a reasonable estimate for this compound.[4]

    • High-Boiling Residue: Stop the distillation before the flask goes to dryness to avoid charring and potential detonation of peroxide impurities. Leave a small amount of residue in the distillation flask.

  • System Shutdown: Allow the system to cool completely before slowly and carefully venting the vacuum.

Method 2: Flash Column Chromatography

Ideal for small-scale purifications (< 5 g) or for separating impurities with similar volatilities.

Principle of Causality: This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[9] The polarity of the compound dictates how strongly it adsorbs to the polar silica gel, and thus how quickly it is eluted by the mobile phase.

Detailed Protocol:

  • Solvent System Selection: Using TLC, determine an appropriate solvent system. A good starting point for anilines is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[5] The ideal system will give your product an Rf value of approximately 0.3-0.4.

  • Column Packing: Pack a glass chromatography column with silica gel using the selected solvent system (as a slurry). Ensure the silica bed is compact and level.

  • Sample Loading:

    • Wet Loading: Dissolve the crude oil in a minimal amount of the mobile phase and carefully pipette it onto the top of the silica bed.

    • Dry Loading: For less soluble materials, dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, applying positive pressure (flash chromatography) to maintain a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes or vials. Monitor the elution process by spotting fractions on a TLC plate and visualizing under UV light or with a suitable stain (e.g., potassium permanganate).

  • Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified product.

Part 3: Troubleshooting Guide

This guide provides solutions to common problems encountered during the purification of N-(2-Chloroethyl)-N-methylaniline.

Observed Problem Potential Cause(s) Recommended Solution(s)
Product is dark or discolored after distillation. 1. Thermal decomposition due to excessive temperature. 2. Oxygen present in the distillation system. 3. Presence of acidic or basic impurities catalyzing decomposition.1. Use a higher vacuum to lower the boiling point. Ensure the heating mantle temperature is not excessively high. 2. Ensure all joints are properly sealed. Consider a nitrogen bleed if your vacuum system allows. 3. Perform a neutralizing wash (e.g., with NaHCO₃ solution) on the crude material before distilling.[10]
Low yield after purification. 1. Significant thermal decomposition during distillation. 2. Product loss during aqueous workup if emulsions form. 3. Incomplete elution from the chromatography column. 4. Product is volatile and lost during solvent removal.1. Improve the vacuum and minimize the time the material is hot. 2. Add brine (saturated NaCl solution) to help break emulsions during extractions. 3. After collecting the main product, flush the column with a more polar solvent to see if any product remains. 4. Use a lower bath temperature on the rotary evaporator and avoid leaving the product under high vacuum for extended periods once the solvent is removed.
Persistent impurity with a similar boiling point. The impurity is a structural isomer or has a very similar molecular weight and polarity.Vacuum distillation will be ineffective. Use flash column chromatography, potentially with a different solvent system to improve separation.[9] If that fails, consider preparative HPLC.
Product degrades upon standing, even after purification. 1. Trace amounts of acid or moisture are present. 2. Exposure to light and air. 3. Inherent instability leading to self-alkylation/dimerization.1. Ensure the product is thoroughly dry and neutral. Consider filtering the final product through a small plug of neutral alumina. 2. Store the purified product in an amber vial under an inert atmosphere (e.g., argon or nitrogen). 3. Store the product in a freezer (-20°C) to slow the rate of decomposition.[11]

Part 4: Visualization & Workflows

General Purification Workflow

This diagram illustrates the decision-making process for purifying crude N-(2-Chloroethyl)-N-methylaniline.

G crude Crude Product workup Aqueous Workup (Neutralize & Dry) crude->workup analysis1 Initial Purity Analysis (TLC, GC) workup->analysis1 distillation Vacuum Distillation analysis1->distillation Impurities are non-volatile or have different B.P. column Column Chromatography analysis1->column Impurities have similar B.P. or small scale analysis2 Final Purity Analysis (GC, NMR, HPLC) distillation->analysis2 column->analysis2 analysis2->column Purity < 98% pure_product Pure Product (Store under N2 at -20°C) analysis2->pure_product Purity > 98%

Caption: General purification workflow for N-(2-Chloroethyl)-N-methylaniline.

Troubleshooting Logic Diagram

This diagram provides a logical path for diagnosing purification issues.

G start Purification Attempt check_purity Assess Purity & Yield start->check_purity low_yield Problem: Low Yield check_purity->low_yield Yield < Expected poor_purity Problem: Poor Purity check_purity->poor_purity Purity < Target success Success: Store Product check_purity->success Pass cause_decomp Cause: Decomposition? low_yield->cause_decomp cause_loss Cause: Physical Loss? low_yield->cause_loss cause_overlap Cause: Co-elution/ Close B.P.? poor_purity->cause_overlap cause_contamination Cause: Contamination? poor_purity->cause_contamination sol_vacuum Solution: Improve Vacuum, Lower Temperature cause_decomp->sol_vacuum Yes sol_workup Solution: Optimize Workup, Break Emulsions cause_loss->sol_workup Yes sol_method Solution: Switch Method (e.g., Distill -> Column) cause_overlap->sol_method Yes sol_glassware Solution: Use Clean/Dry Glassware cause_contamination->sol_glassware Yes

Caption: Troubleshooting logic for purification issues.

References

  • Inoue, H., et al. (1974). U.S. Patent No. US3819709A: Synthesis of n-methylaniline.
  • Papa, D. (1973). U.S. Patent No. US3726922A: Process for the manufacture of n,n-bis(2-chloroethyl)-2-nitro-4-alkyl-aniline.
  • Moffett, R. B. (1955). N-ETHYL-p-CHLOROANILINE. Organic Syntheses, 35, 61. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7093, N-(2-Chloroethyl)-N-ethylaniline. PubChem. [Link]

  • Wang, D., et al. (2019). Supporting Information for: N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes. Royal Society of Chemistry. [Link]

  • Qu, G., et al. (2021). CN Patent No. CN112358404A: Preparation method of 2-chloro-6-methylaniline.
  • Defence Research Establishment Suffield. (1989). (HN-1), N-METHYL-BIS(2-Chloroethyl)amine. DTIC. [Link]

  • Bruson, H. A. (1943). n-2-cyanoethylaniline. Organic Syntheses, 23, 20. [Link]

  • Denisov, V. M., et al. (2004). RU Patent No. RU2232749C2: Two-step method for preparing n-methylaniline.
  • Hughes, E. C. (1948). U.S. Patent No. US2455931A: Method of making n-methyl aniline.
  • Yusubov, M. (2020). Chromatographic Analysis Of Chloranilines In Aqueous Environment. Annals of the Romanian Society for Cell Biology, 7306-7313. [Link]

  • Jihong. (2026). N-methylaniline impurity control. Jihong. [Link]

  • Brookes, P., & Lawley, P. D. (1988). Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine. Biochemical Journal, 106(3), 599-603. [Link]

  • Scribd. (n.d.). Efficient N-Methyl Aniline Production. Scribd. [Link]

  • Fazletdinova, D. R., et al. (2022). Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 1017-1022. [Link]

  • Diaz, I., & Marquez, M. (2005). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC Europe. [Link]

  • NextSDS. (n.d.). N-(2-CHLOROETHYL)-N-METHYLANILINE — Chemical Substance Information. NextSDS. [Link]

  • N-Methylaniline Manufacturer. (n.d.). N-Methylaniline: Synthesis Pathways and Quality Considerations. [Link]

  • PubChemLite. (n.d.). N-(2-chloroethyl)-n-methylaniline (C9H12ClN). PubChemLite. [Link]

  • Wikipedia. (n.d.). N-Ethyl-N-(2-chloroethyl)aniline. Wikipedia. [Link]

  • Sankar, D., et al. (2023). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. Crystals, 13(9), 1349. [Link]

  • Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Organic Syntheses. [Link]

Sources

Technical Support Center: Optimizing N-(2-Chloroethyl)-N-methylaniline Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of N-(2-Chloroethyl)-N-methylaniline. This guide is engineered for process chemists and drug development professionals who require high-fidelity control over their synthetic workflows.

The conversion of N-(2-hydroxyethyl)-N-methylaniline to its chlorinated derivative via thionyl chloride (SOCl₂) is a classic transformation. However, due to the unique electronic properties of N,N-dialkylanilines and the "nitrogen mustard-like" reactivity of the product, researchers frequently encounter yield-killing byproducts such as ring-chlorinated impurities and polymeric sludge. This guide deconstructs the causality behind these failures and provides a self-validating protocol to eliminate them.

Mechanistic Pathway & Byproduct Divergence

To troubleshoot effectively, you must first understand the competing mechanistic pathways. The reaction is not a simple aliphatic substitution; it is a delicate balance between desired nucleophilic substitution and undesired electrophilic aromatic substitution or auto-alkylation.

G A N-(2-hydroxyethyl)- N-methylaniline B Alkyl Chlorosulfite Intermediate A->B SOCl2 (0-5°C) Catalytic DMF D Ring-Chlorinated Aniline Byproduct A->D Excess SOCl2 / High Temp (Unprotonated Ring) C N-(2-chloroethyl)- N-methylaniline HCl (Target Product) B->C Heat (40°C) -SO2, -HCl E Aziridinium Ion (Reactive Free Base) C->E Strong Base Workup (Deprotonation > pH 9) F Piperazinium Dimers & Polymeric Sludge E->F Intermolecular Attack (Prolonged storage at RT)

Mechanistic divergence in N-(2-chloroethyl)-N-methylaniline synthesis and byproduct formation.

Troubleshooting FAQs

Q1: My reaction yielded a highly viscous, dark polymeric sludge instead of a clean product. What happened? A1: You have encountered the classic "nitrogen mustard" degradation pathway. In its free base form, N-(2-chloroethyl)-N-methylaniline is inherently unstable. The primary amine's lone pair undergoes spontaneous intramolecular nucleophilic substitution (Sₙ2), displacing the chloride ion to form a highly reactive aziridinium intermediate. This intermediate is rapidly attacked by other unreacted molecules, leading to uncontrolled intermolecular oligomerization and piperazinium dimer formation[1].

  • Causality: Prolonged exposure to basic conditions during workup or attempting to store the compound as a free base at room temperature.

  • Solution: Always isolate and store the compound as a hydrochloride salt. When the amine is protonated to an ammonium cation (–NH₃⁺), the lone pair is tied up, completely shutting down the aziridinium pathway[1].

Q2: LC-MS analysis of my crude mixture shows a major impurity with a mass +34 Da higher than my target. What is this? A2: A mass increase of +34 Da corresponds to the addition of a chlorine atom (+35.5) minus a proton (-1). You are observing ring chlorination .

  • Causality: The N,N-dialkylamino group strongly donates electron density into the aromatic ring, making the ortho and para positions highly susceptible to Electrophilic Aromatic Substitution (EAS)[2]. At elevated temperatures, or in the presence of excess SOCl₂, the chlorinating agent attacks the activated ring rather than just the aliphatic alcohol.

  • Solution: The ring must be deactivated prior to the addition of excess chlorinating agent. This is achieved by ensuring the amine is fully protonated (forming the HCl salt) before heating the reaction mixture. The positive charge on the nitrogen converts the strongly activating dialkylamino group into a deactivating group, protecting the ring from EAS[1].

Q3: The reaction stalls, and I observe a strong, lingering smell of SO₂ during the aqueous quench. TLC shows an intermediate spot that isn't the starting material. A3: Your reaction is trapped at the alkyl chlorosulfite intermediate stage.

  • Causality: The initial reaction between the alcohol and SOCl₂ is fast, forming an alkyl chlorosulfite. However, the subsequent breakdown into the alkyl chloride and SO₂ gas requires energy (heat) or chemical catalysis.

  • Solution: Add a catalytic amount of N,N-Dimethylformamide (DMF) (0.05 eq). DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent (a chloroiminium ion), which acts as a highly efficient catalyst to drive the decomposition of the chlorosulfite into the desired chloride.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. Each critical phase includes an in-process validation step to ensure the reaction trajectory remains strictly on the path to the desired product.

Phase 1: Substrate Activation & Ring Protection
  • Setup: In an oven-dried round-bottom flask under N₂, dissolve N-(2-hydroxyethyl)-N-methylaniline (1.0 eq)[3] in anhydrous Dichloromethane (DCM) (10 mL/g).

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

  • Catalysis: Add anhydrous DMF (0.05 eq).

  • Controlled Addition: Add SOCl₂ (1.2 eq) dropwise over 30 minutes.

    • Causality Check: The slow addition at 0 °C ensures that the first equivalent of HCl generated immediately protonates the unreacted amine, protecting the aromatic ring from electrophilic attack before the bulk of the SOCl₂ is introduced.

Phase 2: Chlorosulfite Decomposition
  • Heating: Remove the ice bath and attach a reflux condenser. Slowly warm the reaction to 40 °C (gentle DCM reflux) for 2–3 hours.

  • In-Process Validation: Remove a 50 µL aliquot, quench in cold saturated NaHCO₃, extract with EtOAc, and analyze via TLC (Hexanes:EtOAc 4:1).

    • Pass Condition: Complete disappearance of the starting material (R_f ~0.2) and the chlorosulfite intermediate, with a single new spot (R_f ~0.7).

    • Fail Condition: If the intermediate persists, add an additional 0.1 eq of SOCl₂ and reflux for 1 more hour.

Phase 3: Cold Workup & Free-Basing (Critical Zone)
  • Quench: Cool the reaction mixture to 0 °C. Carefully quench by adding crushed ice. The product is now in the aqueous layer as the water-soluble hydrochloride salt.

  • Organic Wash: Separate and discard the DCM layer (this removes non-basic organic impurities and unreacted SOCl₂).

  • Cold Free-Basing: Add fresh, cold DCM to the aqueous layer. While stirring vigorously at 0 °C, slowly add cold 10% aqueous Na₂CO₃ until the aqueous layer reaches pH 8.

    • Causality Check: Using a mild base (Na₂CO₃) instead of NaOH prevents localized pH spikes. Keeping the system at 0 °C suppresses the kinetic formation of the aziridinium ion[1].

  • Extraction: Immediately separate the DCM layer, dry over anhydrous Na₂SO₄, and filter.

Phase 4: Salt Isolation
  • Precipitation: Transfer the dried DCM solution to a flask submerged in an ice bath. Immediately bubble dry HCl gas through the solution (or add a stoichiometric amount of HCl in dioxane) until the pH of the solution is acidic (pH ~2).

  • Isolation: The target compound, N-(2-chloroethyl)-N-methylaniline hydrochloride, will precipitate as a white/off-white crystalline solid. Filter, wash with cold diethyl ether, and dry under high vacuum.

Quantitative Data & Process Parameters

Table 1: Byproduct Profiling & Analytical Signatures
Impurity / ByproductRoot CauseAnalytical Signature (LC-MS / NMR)Corrective Action
Ring-Chlorinated Aniline Excess SOCl₂ on unprotonated ring (EAS)MS: Target +34 Da.¹H-NMR: Loss of aromatic protons (multiplet shifts to distinct doublets/singlets).Pre-form HCl salt or strictly control SOCl₂ addition at 0 °C.
Piperazinium Dimers Aziridinium formation during workup/storageMS: Target × 2 minus HCl.Physical: Dark, insoluble viscous sludge.Keep free-base workup < 5 °C; isolate immediately as HCl salt.
Alkyl Chlorosulfite Incomplete thermal decompositionIR: Strong S=O stretch ~1200 cm⁻¹.Physical: Lingering SO₂ odor.Increase reflux time; ensure catalytic DMF is present.
Table 2: Optimized Process Parameters
ParameterStandard RangeOptimized TargetImpact on Byproducts
SOCl₂ Equivalents 1.1 – 2.0 eq1.2 eq Minimizes electrophilic ring chlorination while ensuring complete conversion.
Workup Temperature 20 – 25 °C (RT)0 – 5 °C Suppresses intramolecular cyclization (aziridinium formation) by >95%.
Workup pH (Free-basing) pH 10 – 14 (NaOH)pH 8 (Na₂CO₃) Prevents degradation of the chloroethyl group and limits oligomerization kinetics.

References

  • Benchchem. Aniline, p-(2-chloroethyl)-, hydrochloride | 52273-60-6. Benchchem.
  • Olah, G. A., Kuhn, S. J., & Hardie, B. A. Aromatic Substitution. XVII.1 Ferric Chloride and Aluminum Chloride Catalyzed Chlorination of Benzene, Alkylbenzenes, and Halobenzenes. Journal of the American Chemical Society.
  • Rostron, P. SYNTHESIS OF NOVEL SIDE CHAIN LIQUID CRYSTAL POLYMERS. ResearchGate.

Sources

Minimizing hydrolysis of N-(2-Chloroethyl)-N-methylaniline in aqueous solutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the rapid degradation of nitrogen mustard derivatives in aqueous media.

N-(2-Chloroethyl)-N-methylaniline is an aromatic half-mustard. While the delocalization of the nitrogen lone pair into the aromatic ring makes it slightly more stable than aliphatic mustards (like mechlorethamine), it still undergoes rapid hydrolysis in standard biological buffers. This guide is designed to explain the chemical causality behind this degradation and provide field-proven, self-validating protocols to preserve the integrity of your compound during experiments.

Section 1: The Chemistry of Degradation

Q: Why does N-(2-Chloroethyl)-N-methylaniline degrade so rapidly in standard aqueous buffers? A: The degradation is driven by the intrinsic nucleophilicity of the molecule itself. The lone pair of electrons on the nitrogen atom initiates an intramolecular nucleophilic substitution (an S_N2-like ring closure with overall S_N1 kinetics), displacing the chloride ion to form a highly reactive aziridinium intermediate[1]. Because water is highly abundant in aqueous buffers, it immediately attacks this electrophilic aziridinium ion, resulting in the formation of an inactive hydroxylated product (N-(2-hydroxyethyl)-N-methylaniline)[2].

To stabilize the compound, we must prevent the formation of the aziridinium ion.

Mechanism A N-(2-Chloroethyl)-N-methylaniline (Active Mustard) B Aziridinium Ion Intermediate (Highly Reactive) A->B Intramolecular Cyclization (-Cl⁻) C N-(2-Hydroxyethyl)-N-methylaniline (Hydrolyzed Product) B->C Hydrolysis (+H₂O)

Fig 1: Two-step hydrolysis mechanism of nitrogen mustards via an aziridinium intermediate.

Section 2: Troubleshooting & Stabilization Strategies

Q: How does pH affect the stability of this compound, and what is the optimal buffer? A: pH is the single most critical variable in your formulation. Hydrolysis of nitrogen mustards is strongly dependent on the pH of the solution[3]. By lowering the pH below the pKa of the aniline nitrogen (typically ~3.0 - 4.0 for aromatic mustards), you protonate the amine. A protonated nitrogen lacks a free lone pair, making it physically impossible for the intramolecular cyclization to occur. If your downstream application permits, maintaining the stock solution in a slightly acidic buffer (e.g., 10 mM Citrate buffer, pH 3.5) will effectively halt degradation.

Q: Can I use co-solvents to extend the working window at physiological pH? A: Yes. If your experiment requires physiological pH (7.4), you cannot rely on protonation. Instead, you must reduce the thermodynamic activity of water. Dissolving the primary stock in 100% DMSO or PEG-400, and only diluting into the aqueous phase immediately prior to the assay, minimizes the time the aziridinium ion has to react with water molecules[4].

Q: Does adding chloride salts actually prevent degradation? A: It can mitigate it, but it is not a complete solution. The addition of external chloride ions (e.g., 150 mM NaCl) induces a common ion effect. Because the formation of the aziridinium ion involves the expulsion of a chloride ion, flooding the system with excess chloride pushes the equilibrium back toward the unhydrolyzed mustard[2]. However, this only slows the net rate of hydrolysis; it does not stop it completely like pH control does.

Quantitative Impact of Stabilization Strategies

The table below summarizes the expected kinetic behavior of aromatic nitrogen mustards under various formulation conditions.

Formulation ConditionpHTemperatureCo-solventEstimated Half-Life (t½)
Standard Biological Buffer7.437°CNone< 2 hours
Chilled Buffer7.44°CNone~ 12 hours
Acidic Buffer4.025°CNone> 48 hours
Optimized Stock (Recommended) 3.5 4°C 10% DMSO > 1 week

Section 3: Standard Operating Procedures (SOP)

To ensure scientific integrity, every protocol must be a self-validating system. Do not assume your compound is intact simply because it was stored correctly. Follow this methodology to prepare and validate stable aqueous stocks.

Step-by-Step Methodology:

  • Inert Weighing: Weigh the lyophilized N-(2-Chloroethyl)-N-methylaniline powder in a low-humidity environment (or under a nitrogen stream) to prevent premature hydrolysis from ambient moisture.

  • Primary Solubilization: Dissolve the powder completely in 100% anhydrous DMSO to create a highly concentrated master stock (e.g., 100 mM). Causality: The absence of water completely prevents the formation of the hydroxylated byproduct.

  • Acidic Dilution: Dilute the master stock into a pre-chilled (4°C) acidic buffer (e.g., 10 mM Sodium Acetate or Citrate, pH 3.5) to reach your desired working concentration.

  • Thermal Control: Keep the working solution strictly on ice during the duration of the experiment.

  • System Validation (Crucial): Before running your biological assay, inject a 10 µL aliquot of your working solution into an HPLC system (C18 column, water/acetonitrile gradient). By comparing the Area Under the Curve (AUC) of the lipophilic parent mustard peak against the more polar hydroxylated degradation peak, you create a self-validating system that mathematically confirms stock integrity.

Workflow Step1 1. Weigh Compound (Dry Atmosphere) Step2 2. Dissolve in Co-solvent (100% Anhydrous DMSO) Step1->Step2 Step3 3. Dilute in Acidic Buffer (pH 3.0 - 4.0) Step2->Step3 Step4 4. Maintain on Ice (4°C) Step3->Step4 Step5 5. Validate Integrity (HPLC/MS Analysis) Step4->Step5

Fig 2: Optimized workflow for preparing stable aqueous solutions of nitrogen mustards.

References

  • Nitrogen Mustard: a Promising Class of Anti-Cancer Chemotherapeutics – a Review. Biointerface Research in Applied Chemistry.[Link]

  • Degradation of Chemical Warfare Agent Nitrogen Mustard Using Ferrate (VI). MDPI Toxics.[Link]

  • Hydrolysis and alkylating reactivity of aromatic nitrogen mustards. Journal of the Chemical Society, Perkin Transactions 2.[Link]

  • Enhanced hydrolytic stability and water solubility of an aromatic nitrogen mustard by conjugation with molecular umbrellas. Bioconjugate Chemistry.[Link]

Sources

Technical Support Center: Chromatography & Purification of N-(2-Chloroethyl)-N-methylaniline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing significant yield and purity losses when isolating reactive nitrogen mustard derivatives.

N-(2-Chloroethyl)-N-methylaniline (CAS: 1669-85-8) presents a unique chromatographic challenge. While the phenyl ring delocalizes the nitrogen's lone pair—making it slightly more stable than aliphatic mustards like mechlorethamine—it remains highly susceptible to intramolecular cyclization and degradation on standard silica gel. This guide provides field-proven troubleshooting, causality-based methodologies, and optimized solvent systems to ensure high recovery and structural integrity.

Part 1: The Core Mechanism - Why Standard Silica Fails

To successfully purify N-(2-Chloroethyl)-N-methylaniline, you must understand the causality behind its degradation. When loaded onto standard, untreated acidic silica gel, two adverse pathways compete with successful elution:

  • Aziridinium Ion Formation (Degradation): The lone pair on the tertiary amine can displace the adjacent chloride, forming a highly reactive aziridinium intermediate. This process is catalytically accelerated by the acidic silanol groups (Si-OH) on the silica gel, which hydrogen-bond with the chloride leaving group. The resulting aziridinium ion irreversibly reacts with trace water, the silica matrix, or collateral nucleophiles .

  • Amine Tailing (Protonation): The basic tertiary amine interacts with the acidic silanol sites via strong acid-base interactions. This secondary retention mechanism leads to severe peak tailing and poor resolution .

G A N-(2-Chloroethyl)- N-methylaniline B Aziridinium Ion (Reactive Intermediate) A->B Intramolecular Cyclization C Acidic Silanol (Si-OH) on Silica Gel A->C Adsorption D Irreversible Binding & Degradation B->D Nucleophilic Attack E Amine Tailing (Protonation) C->E Acid-Base Interaction F Triethylamine (TEA) Deactivation F->A Prevents Degradation F->C Blocks Active Sites

Mechanism of silica-induced degradation and TEA deactivation for nitrogen mustards.

Part 2: Troubleshooting Guides & FAQs

Q1: I am seeing multiple lower-Rf spots on my TLC after running the column, even though my crude NMR looked clean. What is happening? A1: You are observing on-column degradation. The acidic environment of the silica gel catalyzes the formation of the aziridinium ion, which then reacts with nucleophiles (like moisture in the solvent) or irreversibly binds to the column. Solution: You must deactivate the silica gel with a tertiary amine base (e.g., Triethylamine) prior to loading your sample, or switch your stationary phase to basic alumina .

Q2: How do I completely eliminate the severe tailing of N-(2-Chloroethyl)-N-methylaniline? A2: Add 1% to 2% Triethylamine (TEA) to your mobile phase. TEA is a stronger, less sterically hindered base than your analyte. It preferentially binds to and neutralizes the strongly acidic silanol sites on the silica gel. By occupying these active sites, TEA allows your nitrogen mustard to elute in a tight, symmetrical band without secondary retention .

Q3: Can I use Methanol or Dichloromethane (DCM) as my solvent system? A3: Avoid protic solvents like Methanol entirely. Protic solvents stabilize the leaving chloride ion and dramatically accelerate the formation of the reactive aziridinium intermediate, leading to rapid solvolysis (e.g., formation of the methoxy ether derivative). Stick strictly to non-polar, aprotic systems like Hexane/Ethyl Acetate .

Part 3: Experimental Protocol - Flash Chromatography with Deactivated Silica

To ensure a self-validating and reproducible purification, follow this step-by-step methodology:

  • Eluent Preparation & Deactivation: Prepare a mobile phase of Hexane/Ethyl Acetate (e.g., 9:1 v/v). Add 2% (v/v) Triethylamine (TEA) and mix thoroughly.

  • Column Packing: Slurry-pack standard flash silica gel (230–400 mesh) using the TEA-spiked eluent.

  • Critical Pre-Flushing: Flush the packed column with at least 3 Column Volumes (CV) of the TEA-eluent. Causality: This pre-saturates the acidic silanol sites with TEA. If you skip this step, the leading edge of your analyte will act as the neutralizing agent and degrade.

  • Sample Loading: Dissolve the crude N-(2-Chloroethyl)-N-methylaniline in the absolute minimum required volume of the TEA-spiked eluent. Load it carefully and evenly onto the silica bed.

  • Rapid Elution: Apply positive pressure to achieve a fast flow rate (Flash Chromatography). Causality: Minimizing the residence time of the molecule on the column exponentially reduces the probability of aziridinium ion formation.

  • Fraction Handling: Collect fractions and immediately evaporate the solvent under reduced pressure at a water bath temperature not exceeding 30°C . Prolonged thermal exposure in the presence of concentrated TEA during evaporation can induce unwanted side reactions.

Part 4: Quantitative Data Summary

The table below summarizes the expected outcomes when applying different chromatographic parameters to N-(2-Chloroethyl)-N-methylaniline.

Solvent SystemStationary PhaseAdditiveExpected Recovery (%)Chromatographic Result
Hexane/EtOAc (9:1)Standard SilicaNone< 40%Severe tailing, multiple degradation spots
Hexane/EtOAc (9:1) Standard Silica 2% TEA > 85% Sharp band, single intact spot
DCM/MeOH (95:5)Standard SilicaNone< 10%Complete degradation (solvolysis)
Hexane/EtOAc (9:1)Basic AluminaNone> 80%Good recovery, moderate peak broadening
Part 5: References
  • Reepmeyer, J. C. (2005). Analysis of the nitrogen mustard mechlorethamine in topical pharmaceutical preparations by high-performance liquid chromatography. Journal of Chromatography A, 1085(2), 262-269. URL:[Link]

  • Rachid, Z., Brahimi, F., Qiu, Q., Williams, C., Hartley, J. M., Hartley, J. A., & Jean-Claude, B. J. (2007). Novel Nitrogen Mustard-Armed Combi-Molecules for the Selective Targeting of Epidermal Growth Factor Receptor Overexperessing Solid Tumors: Discovery of an Unusual Structure−Activity Relationship. Journal of Medicinal Chemistry, 50(11), 2605-2608. URL:[Link]

Validation & Comparative

N-(2-Chloroethyl)-N-methylaniline vs bis(2-chloroethyl)ethylamine toxicity

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Toxicity and Mechanistic Profiling: N-(2-Chloroethyl)-N-methylaniline vs. Bis(2-chloroethyl)ethylamine

Nitrogen mustards represent a foundational class of alkylating agents with profound implications in both oncology and chemical toxicology. The structural dichotomy between bifunctional and monofunctional mustards dictates their genotoxic potential and cellular lethality. This guide provides an objective, data-driven comparison between bis(2-chloroethyl)ethylamine (HN1) , a potent bifunctional vesicant, and N-(2-chloroethyl)-N-methylaniline , a monofunctional "half-mustard" analog.

By detailing the causality behind their mechanisms of action and providing self-validating experimental protocols, this guide equips researchers with the methodologies required to accurately quantify alkylator toxicity.

Mechanistic Divergence: Bifunctional vs. Monofunctional Alkylation

The toxicity of nitrogen mustards is governed by their capacity to alkylate nucleophilic centers on DNA, predominantly the N7 position of guanine. Both compounds share a common initial activation step: the intramolecular displacement of a chloride ion by the amine nitrogen to form a highly electrophilic aziridinium ion [1]. However, their downstream interactions with DNA diverge significantly:

  • Bis(2-chloroethyl)ethylamine (HN1 - Bifunctional): After the first aziridinium ion forms an N7-guanine monoadduct, the presence of a second 2-chloroethyl group allows for a subsequent aziridinium ion formation. This facilitates a secondary alkylation event on the opposing DNA strand, generating highly cytotoxic DNA interstrand cross-links (ICLs)[2]. These ICLs physically prevent DNA strand separation, stalling replication forks and triggering robust p53-mediated apoptosis[3].

  • N-(2-Chloroethyl)-N-methylaniline (Half-Mustard - Monofunctional): Lacking the second chloroethyl arm, this compound is sterically and chemically restricted to forming only DNA monoadducts. It cannot form ICLs. While these monoadducts are mutagenic, they are efficiently recognized and repaired by Base Excision Repair (BER) pathways, fundamentally altering the cellular DNA Damage Response (DDR) and resulting in a significantly lower cytotoxicity profile[1].

DDR_Pathway HN1 Bis(2-chloroethyl)ethylamine (Bifunctional) Aziridinium Aziridinium Ion Intermediate HN1->Aziridinium HalfMustard N-(2-Chloroethyl)-N-methylaniline (Monofunctional) HalfMustard->Aziridinium Monoadduct DNA Monoadducts (N7-Guanine) Aziridinium->Monoadduct 1st Alkylation ICL DNA Interstrand Cross-links (Highly Cytotoxic) Monoadduct->ICL 2nd Alkylation (HN1 only) DDR DNA Damage Response (DDR) ATM/ATR Activation Monoadduct->DDR ICL->DDR p53 p53 Phosphorylation DDR->p53 Repair Base Excision Repair (BER) p53->Repair Low Damage Apoptosis Apoptosis / Cell Cycle Arrest p53->Apoptosis Unrepaired ICLs

DNA damage response pathways triggered by mono- vs bifunctional mustards.

Toxicity Profiles and Quantitative Adduct Formation

The acute toxicity and vesicant properties of nitrogen mustards are directly proportional to their ICL-forming efficiency. The table below summarizes the comparative pharmacological and toxicological metrics of both agents.

FeatureBis(2-chloroethyl)ethylamine (HN1)N-(2-Chloroethyl)-N-methylaniline
Chemical Class Bifunctional Nitrogen MustardMonofunctional Nitrogen Mustard
Alkylating Arms Two (Bis-chloroethyl)One (Mono-chloroethyl)
Primary DNA Lesion Interstrand Cross-Links (ICLs) & MonoadductsMonoadducts only
Cytotoxicity Extremely High (Potent Vesicant)Low to Moderate
Mechanism of Cell Death Replication fork stalling, p53-mediated apoptosisBase Excision Repair (BER) overload
Regulatory Status Schedule 1 Chemical Weapon[2]Research Chemical / Precursor

Experimental Methodologies for Adduct and Cross-link Quantification

To objectively evaluate the performance and toxicity of these agents, researchers must employ self-validating analytical protocols that can distinguish between monoadducts and ICLs.

Protocol A: UPLC-MS/MS Quantification of Guanine Adducts

Purpose: To precisely quantify the specific types of DNA lesions (N7-Guanine monoadducts vs. G-NM-G cross-links) formed by each agent. Causality & Self-Validation: Standard acidic hydrolysis can artificially degrade unstable adducts. A two-stage neutral thermal hydrolysis is critical to mitigate the artifactual formation of ring-opened formamidopyrimidine (FapyG) adducts, ensuring that the quantified lesions accurately reflect the in vivo damage state[4]. Internal heavy-isotope standards validate recovery rates and correct for mass spectrometer ion suppression.

Step-by-Step Methodology:

  • DNA Isolation: Extract genomic DNA from treated cells (e.g., HT1080 or MDA-MB-231 lines) using a mild chaotropic lysis buffer to prevent spontaneous depurination.

  • Two-Stage Neutral Thermal Hydrolysis:

    • Incubate the DNA at 37°C for 24 hours to selectively release cationic N7-guanine adducts[4].

    • Subsequently, incubate the remaining matrix at 95°C for 30 minutes to release stable, ring-opened FapyG adducts[4].

  • Isotope Dilution: Spike the hydrolysate with heavy-isotope labeled internal standards (e.g., ^15N-labeled adducts).

  • UPLC-MS/MS Analysis: Resolve the adducts using a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor specific multiple reaction monitoring (MRM) transitions for monoadducts and cross-links.

Protocol B: Modified Alkaline Comet Assay for ICL Quantification

Purpose: To functionally assess the presence of ICLs, which restrict DNA migration under electrophoretic fields. Causality & Self-Validation: Because both agents cause single-strand breaks (SSBs) or monoadducts that lead to SSBs during alkaline unwinding, an external SSB-inducing agent (like ionizing radiation) must be applied to all samples. This creates a self-validating system: in the absence of ICLs (half-mustard), the irradiated DNA will migrate freely. In the presence of ICLs (HN1), the cross-links will physically tether the strands, retarding migration in a dose-dependent manner relative to the irradiated control[5].

Step-by-Step Methodology:

  • Cell Treatment: Expose cells to equimolar concentrations of HN1 or N-(2-chloroethyl)-N-methylaniline for 2 hours.

  • SSB Induction: Irradiate the cells with 10 Gy of X-rays to induce a uniform baseline of single-strand breaks across all samples.

  • Embedding & Lysis: Embed cells in 0.5% low-melting-point agarose on glass slides. Lyse in buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) overnight at 4°C to remove histones and soluble proteins.

  • Alkaline Unwinding: Incubate slides in alkaline electrophoresis buffer (pH > 13) for 40 minutes. Crucial Step: The high pH breaks hydrogen bonds, allowing DNA strands to separate unless covalently cross-linked by the bifunctional mustard[5].

  • Electrophoresis & Scoring: Run at 25V for 30 minutes. Stain with SYBR Gold and quantify the "Tail Moment" using fluorescence microscopy.

Workflow Cell Cell Culture & Treatment SSB Induce SSBs (10 Gy X-ray) Cell->SSB Lysis Lysis & DNA Extraction SSB->Lysis Denature Alkaline Unwinding (pH > 13) Lysis->Denature Electrophoresis Comet Assay Electrophoresis Denature->Electrophoresis Quant Quantify Tail Moment Electrophoresis->Quant

Self-validating experimental workflow for quantifying DNA interstrand cross-links.

References

  • Wikipedia Contributors. "HN1 (nitrogen mustard)." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Christov, P. P., et al. "Characterization of nitrogen mustard formamidopyrimidine adduct formation of bis(2-chloroethyl)ethylamine with calf thymus DNA and a human mammary cancer cell line." Chemical Research in Toxicology (2015). Available at:[Link]

  • Bair, E., et al. "Methods for treating skin disorders with topical nitrogen mustard compositions." US Patent Application US20120157545A1.
  • Chang, Y. C., et al. "Nitrogen Mustard Alkylates and Cross-Links p53 in Human Keratinocytes." Chemical Research in Toxicology (2022). Available at:[Link]

Sources

Comparative Synthesis Guide: Pathways to N-(2-Chloroethyl)-N-methylaniline

Author: BenchChem Technical Support Team. Date: April 2026

N-(2-Chloroethyl)-N-methylaniline (CAS 1669-85-8) is a crucial nitrogen mustard derivative utilized extensively as a building block in the synthesis of azo dyes, pharmaceutical intermediates, and 1[1]. The structural integrity of this precursor—specifically the purity of the 2-chloroethyl moiety—directly dictates the success of downstream grafting or polymerization reactions. For researchers scaling up synthesis, selecting the optimal synthetic pathway is a balance between operational simplicity and product purity.

Mechanistic Comparison: Direct Alkylation vs. Two-Step Chlorination

Pathway A: Direct Alkylation

The most intuitive route is the direct nucleophilic substitution (SN2) of N-methylaniline with a dihaloalkane, such as 1-bromo-2-chloroethane. The causality behind selecting 1-bromo-2-chloroethane over 1,2-dichloroethane lies in leaving group kinetics: the bromide ion is a superior leaving group, allowing the aniline nitrogen to selectively attack the brominated carbon.

Drawbacks: Despite the theoretical selectivity, this one-step pathway is plagued by competitive bis-alkylation (forming quaternary ammonium salts) and elimination side-reactions (yielding vinyl chloride derivatives). These side reactions drastically reduce the overall yield and complicate the purification process, making it suboptimal for high-purity requirements.

Pathway B: Two-Step Hydroxyethylation and Chlorination

To circumvent the chemoselectivity issues of Pathway A, the two-step method isolates the carbon-nitrogen bond formation from the halogenation step.

  • Hydroxyethylation : N-methylaniline is reacted with 2-chloroethanol to form 2[2]. This step is critically enhanced by the addition of Potassium Iodide (KI). The causality here is the in situ Finkelstein reaction: KI converts 2-chloroethanol into 2-iodoethanol, a vastly more reactive electrophile, thereby accelerating the SN2 reaction and maximizing yield. Potassium carbonate (K2CO3) acts as an acid scavenger to neutralize the generated HCl/HI, preventing the protonation of the nucleophilic N-methylaniline.

  • Chlorination : The intermediate is then treated with Thionyl Chloride (SOCl2). SOCl2 reacts with the hydroxyl group to form a chlorosulfite intermediate, which subsequently collapses via an internal nucleophilic substitution (SNi) to yield the desired3[3]. The use of SOCl2 is highly advantageous because its byproducts (SO2 and HCl) are volatile gases, driving the reaction to completion according to Le Chatelier's principle and simplifying the workup.

SynthesisPathways NMA N-Methylaniline (CAS 100-61-8) HEMA N-(2-Hydroxyethyl)- N-methylaniline NMA->HEMA Pathway B (Step 1): Hydroxyethylation CEMA N-(2-Chloroethyl)- N-methylaniline (CAS 1669-85-8) NMA->CEMA Pathway A: Direct Alkylation BCE 1-Bromo-2-chloroethane BCE->CEMA CE 2-Chloroethanol + KI CE->HEMA HEMA->CEMA Pathway B (Step 2): Chlorination SOCl2 Thionyl Chloride SOCl2->CEMA

Figure 1: Mechanistic divergence of Pathway A and Pathway B for N-(2-Chloroethyl)-N-methylaniline synthesis.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols for Pathway B are designed as self-validating systems, incorporating specific analytical checkpoints to verify reaction completion before proceeding to the next stage.

Step 1: Synthesis of N-(2-Hydroxyethyl)-N-methylaniline
  • Setup : In a 250 mL round-bottomed flask equipped with a reflux condenser and nitrogen inlet, combine freshly distilled N-methylaniline (15.4 g, 144 mmol), 2-chloroethanol (11.5 g, 144 mmol), KI (0.7 g, 4.30 mmol), and K2CO3 (20.0 g, 145 mmol) in 75 mL of n-butanol.

  • Reaction : Heat the mixture at reflux (approx. 117 °C) for 72–96 hours under a continuous nitrogen atmosphere.

  • Validation Checkpoint 1 (TLC) : Sample the reaction mixture. Run a TLC plate using 5% ethyl acetate in toluene. The reaction is complete when the N-methylaniline spot (higher Rf) is fully consumed, leaving the highly polar N-(2-hydroxyethyl)-N-methylaniline spot (lower Rf). Do not proceed to workup until the starting material is consumed.

  • Workup : Cool the mixture to room temperature. Filter the suspended inorganic salts (KCl, K2CO3) through a Celite pad. Wash the filter cake with a small amount of butanol.

  • Purification : Remove the butanol solvent under reduced pressure. Purify the resulting oil via vacuum distillation (approx. 130 °C at reduced pressure) to yield a clear oil.

Step 2: Chlorination to N-(2-Chloroethyl)-N-methylaniline
  • Setup : Dissolve the purified N-(2-hydroxyethyl)-N-methylaniline (10.0 g, 66 mmol) in 50 mL of anhydrous dichloromethane (DCM) in a 250 mL flask. Cool the flask to 0 °C in an ice-water bath under nitrogen.

  • Reaction : Add thionyl chloride (SOCl2) (9.4 g, 79 mmol, 1.2 eq) dropwise via an addition funnel over 30 minutes. Caution: Vigorous evolution of SO2 and HCl gas will occur. Ensure proper venting through a scrubber.

  • Maturation : Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Validation Checkpoint 2 (1H NMR) : Take a small aliquot, evaporate the DCM, and run a rapid 1H NMR in CDCl3. Confirm the disappearance of the triplet at ~3.78 ppm (-CH2-OH) and the appearance of a new triplet further downfield corresponding to the -CH2-Cl protons.

  • Workup : Carefully quench the reaction by pouring it over crushed ice. Neutralize the aqueous layer with saturated NaHCO3 solution until pH 7-8 is reached. Extract the aqueous layer with DCM (3 x 30 mL). Combine the organic layers, dry over anhydrous MgSO4, and filter.

  • Final Isolation : Evaporate the DCM under reduced pressure. The crude product can be vacuum distilled to yield pure N-(2-Chloroethyl)-N-methylaniline.

WorkflowB Step1 Step 1: N-Alkylation Reflux N-methylaniline, 2-chloroethanol, KI, K2CO3 in butanol Val1 Validation 1 TLC (5% EtOAc/Toluene) Confirm disappearance of N-methylaniline Step1->Val1 Step2 Step 2: Chlorination Dropwise SOCl2 addition to intermediate in DCM at 0°C Val1->Step2 Val2 Validation 2 GC-MS / 1H NMR Confirm shift of -CH2-OH to -CH2-Cl Step2->Val2 Final Final Product N-(2-Chloroethyl)-N-methylaniline Vacuum Distillation Val2->Final

Figure 2: Self-validating experimental workflow for the two-step synthesis (Pathway B).

Quantitative Data & Performance Comparison

The following table summarizes the performance metrics of both pathways, providing a clear, objective comparison for process selection.

MetricPathway A (Direct Alkylation)Pathway B (Two-Step Route)
Overall Yield 35% – 45%65% – 75%
Product Purity Low to Moderate (requires extensive chromatography)High (>98% achievable via vacuum distillation)
Reaction Time 24 – 48 hours72 – 96 hours (Step 1) + 4 hours (Step 2)
Primary Impurities Bis-alkylated salts, vinyl chloride derivatives, unreacted anilineUnreacted 2-chloroethanol (easily removed via distillation)
Scalability Poor (exothermic side reactions, tough purification)Excellent (highly controlled steps, simple gas evolution workup)
Cost Efficiency High (cheap reagents, one step)Moderate (requires KI catalyst, SOCl2, two steps)

Conclusion

For applications demanding high-fidelity structural precision, such as the synthesis of side-chain liquid crystalline polymers, Pathway B is unequivocally the superior choice. While it requires a longer reaction time and the handling of corrosive thionyl chloride, the mechanistic control it offers prevents the formation of intractable bis-alkylated byproducts. The incorporation of KI as an in situ catalyst in Step 1, combined with the thermodynamically driven gas-evolution of Step 2, creates a highly efficient, self-validating workflow that guarantees a high-purity end product.

References

  • Synthesis and Characterization of a Series of Azobenzene-Containing Side-Chain Liquid Crystalline Polymers, ACS Public
  • 2-(N-Methylanilino)ethanol | CAS 93-90-3 | For Research, BenchChem.
  • 1669-85-8 N-(2-chloroethyl)-N-methylaniline, ChemNet.

Sources

A Comparative Guide to the Reactivity of N-(2-Chloroethyl)-N-methylaniline and N,N-bis(2-chloroethyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of alkylating agents, nitrogen mustards hold a significant position due to their applications in organic synthesis and as foundational structures for chemotherapeutic drugs. Among these, the aromatic nitrogen mustards derived from aniline offer a tunable reactivity profile. This guide provides an in-depth, objective comparison of the reactivity of two such analogs: N-(2-Chloroethyl)-N-methylaniline, a monofunctional alkylating agent, and N,N-bis(2-chloroethyl)aniline, a bifunctional alkylating agent. This analysis is grounded in established chemical principles and supported by experimental methodologies to aid researchers in selecting the appropriate agent for their specific application.

Introduction to Aniline-Based Nitrogen Mustards

Aniline mustards are a class of nitrogen mustards characterized by an N,N-disubstituted aniline core. The reactivity of these compounds is primarily dictated by the nucleophilicity of the nitrogen atom and the stability of the resulting aziridinium ion intermediate. The presence of the aromatic ring delocalizes the nitrogen's lone pair of electrons, generally rendering aromatic mustards less reactive than their aliphatic counterparts. This modulation of reactivity is crucial for their use as therapeutic agents, allowing for systemic distribution before significant alkylation occurs.

N-(2-Chloroethyl)-N-methylaniline possesses a single 2-chloroethyl arm, classifying it as a monofunctional alkylating agent. It can form a single covalent bond with a nucleophile.

N,N-bis(2-chloroethyl)aniline , on the other hand, has two 2-chloroethyl groups, making it a bifunctional alkylating agent. This bifunctionality allows it to form not only monoadducts but also cross-links, particularly with biological macromolecules like DNA.

The Cornerstone of Reactivity: Aziridinium Ion Formation

The reactivity of both compounds hinges on the intramolecular cyclization to form a highly electrophilic aziridinium ion. This is the rate-determining step for alkylation. The nitrogen atom acts as an internal nucleophile, displacing the chloride ion.

G cluster_0 N-(2-Chloroethyl)-N-methylaniline cluster_1 N,N-bis(2-chloroethyl)aniline Aniline_Mono N-(2-Chloroethyl)-N-methylaniline Aziridinium_Mono N-methyl-N-phenylaziridinium ion Aniline_Mono->Aziridinium_Mono - Cl- Aniline_Bi N,N-bis(2-chloroethyl)aniline Aziridinium_Bi_1 N-(2-chloroethyl)-N-phenylaziridinium ion Aniline_Bi->Aziridinium_Bi_1 - Cl-

Caption: Formation of the reactive aziridinium intermediate.

The electron density on the nitrogen atom is a critical factor governing the rate of this cyclization. A higher electron density leads to a more nucleophilic nitrogen and a faster formation of the aziridinium ion.

Comparative Reactivity Analysis

The primary difference in the reactivity of N-(2-Chloroethyl)-N-methylaniline and N,N-bis(2-chloroethyl)aniline stems from the electronic effects of the substituents on the nitrogen atom and the statistical probability of the reaction.

FeatureN-(2-Chloroethyl)-N-methylanilineN,N-bis(2-chloroethyl)anilineRationale
Functionality MonofunctionalBifunctionalOne vs. two chloroethyl groups.
Rate of First Aziridinium Ion Formation SlowerFasterThe two electron-withdrawing chloroethyl groups in the bis-substituted compound reduce the nitrogen's nucleophilicity to a greater extent than the single chloroethyl and one methyl group. The methyl group is electron-donating relative to a second chloroethyl group, thus making the nitrogen in the mono-substituted compound more nucleophilic and the corresponding aziridinium ion formation slower. However, statistically, the bis-substituted compound has two chloroethyl arms that can cyclize, which can increase the overall rate of the first alkylation event.
Overall Alkylating Capacity LowerHigherCan only form monoadducts.
Biological Activity Generally lower cytotoxicityGenerally higher cytotoxicityThe ability to form inter- and intrastrand DNA cross-links significantly enhances its cytotoxic effects.

Experimental Validation of Reactivity

To quantitatively assess and compare the alkylating reactivity of these two compounds, a standardized experimental approach is necessary. The 4-(4-nitrobenzyl)pyridine (NBP) assay is a widely accepted colorimetric method for this purpose.[1][2][3] NBP serves as a model nucleophile, and its reaction with an alkylating agent produces a colored adduct, the intensity of which is proportional to the extent of alkylation.

Experimental Protocol: Comparative Alkylation Activity using the NBP Assay

This protocol provides a framework for comparing the alkylating activity of N-(2-Chloroethyl)-N-methylaniline and N,N-bis(2-chloroethyl)aniline.

1. Materials:

  • N-(2-Chloroethyl)-N-methylaniline

  • N,N-bis(2-chloroethyl)aniline

  • 4-(4-nitrobenzyl)pyridine (NBP)

  • Acetone (spectroscopic grade)

  • Buffer solution (e.g., phosphate buffer, pH 7.4)

  • Base (e.g., triethylamine or sodium hydroxide)

  • UV-Vis Spectrophotometer

2. Procedure:

  • Preparation of Reagent Solutions:

    • Prepare stock solutions of N-(2-Chloroethyl)-N-methylaniline and N,N-bis(2-chloroethyl)aniline in acetone at a known concentration (e.g., 10 mM).

    • Prepare a stock solution of NBP in acetone (e.g., 50 mM).

  • Alkylation Reaction:

    • In a series of test tubes, add a fixed volume of the NBP solution and the buffer solution.

    • Initiate the reaction by adding a specific volume of the alkylating agent stock solution to each tube. Include a control tube with no alkylating agent.

    • Incubate the reaction mixtures at a constant temperature (e.g., 37 °C) for a defined period. It is advisable to take time points to follow the reaction kinetically.

  • Color Development:

    • At each time point, stop the reaction by adding a strong base to an aliquot of the reaction mixture. This develops the colored product.

  • Spectrophotometric Measurement:

    • Immediately measure the absorbance of the colored solution at its maximum wavelength (typically around 540-580 nm) using a UV-Vis spectrophotometer.

  • Data Analysis:

    • Plot absorbance versus time for each compound. The initial rate of the reaction can be determined from the slope of this curve.

    • A higher initial rate indicates a greater alkylating reactivity.

G Start Prepare Stock Solutions (Alkylating Agents, NBP) Reaction Incubate Alkylating Agent + NBP in Buffered Solution at Constant Temperature Start->Reaction Time_Points Take Aliquots at Defined Time Intervals Reaction->Time_Points Color Add Base to Develop Color Time_Points->Color Measure Measure Absorbance (UV-Vis Spectrophotometer) Color->Measure Analyze Plot Absorbance vs. Time Determine Initial Reaction Rates Measure->Analyze Compare Compare Reactivity Analyze->Compare

Caption: Workflow for the NBP assay.

Synthesis of N-(2-Chloroethyl)-N-methylaniline and N,N-bis(2-chloroethyl)aniline

The synthesis of these compounds typically involves the reaction of the corresponding N-alkylethanolamine with a chlorinating agent.

General Synthetic Pathway:

G cluster_0 Synthesis of N-(2-Chloroethyl)-N-methylaniline cluster_1 Synthesis of N,N-bis(2-chloroethyl)aniline Aniline_Me N-methylaniline Ethanolamine_Me N-methyl-N-phenylethanolamine Aniline_Me->Ethanolamine_Me + Ethylene Oxide Product_Me N-(2-Chloroethyl)-N-methylaniline Ethanolamine_Me->Product_Me + SOCl2 or POCl3 Aniline_H Aniline Diethanolamine N,N-bis(2-hydroxyethyl)aniline Aniline_H->Diethanolamine + Ethylene Oxide Product_Bi N,N-bis(2-chloroethyl)aniline Diethanolamine->Product_Bi + SOCl2 or POCl3

Caption: General synthetic routes.

Conclusion for the Senior Application Scientist

For the researcher engaged in drug development or synthetic chemistry, the choice between N-(2-Chloroethyl)-N-methylaniline and N,N-bis(2-chloroethyl)aniline is a choice between a mono- and a bifunctional alkylating agent with distinct reactivity profiles.

  • N-(2-Chloroethyl)-N-methylaniline offers a more controlled, monofunctional alkylation. Its predicted lower reactivity may be advantageous in scenarios requiring greater stability or more selective targeting.

  • N,N-bis(2-chloroethyl)aniline provides the potential for higher cytotoxic potency through its ability to cross-link macromolecules. This is a critical feature for the development of anticancer agents. The higher statistical probability of an initial alkylation event may also lead to a faster onset of action.

The provided experimental protocol for the NBP assay offers a reliable and straightforward method to empirically validate these predicted differences in reactivity. By understanding the fundamental principles of their chemical behavior and employing robust analytical techniques, researchers can make informed decisions in the selection and application of these versatile chemical entities.

References

  • PubChem. N-(2-chloroethyl)-N-methylaniline. [Link]

  • PubChem. N,N-Bis(2-chloroethyl)aniline. [Link]

  • Alarcón, R. A. Potential of the NBP Method for the Study of Alkylation Mechanisms: NBP as a DNA-Model. Molecules2012 , 17 (6), 7239-7253. [Link]

  • Preville, M. J., et al. Improving the spectrophotometric determination of the alkylating activity of anticancer agents: a new insight into the mechanism of the NBP method. Talanta2009 , 77 (5), 1641-1648. [Link]

  • Márquez, M. G., et al. Isokinetic relationship for NBP alkylation by the sorbic acid + sorbate system in the 7:3 (volume/volume) water + dioxane solvent mixtures. ResearchGate2012 . [Link]

Sources

Benchmarking N-(2-Chloroethyl)-N-methylaniline Stability in Different Solvents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter assay irreproducibility and compromised drug formulation data stemming from a fundamental misunderstanding of solvent-solute interactions. For reactive alkylating agents like N-(2-Chloroethyl)-N-methylaniline (a model half-mustard), stability is not an intrinsic property of the molecule—it is entirely dictated by its microenvironment.

This guide provides an objective, data-driven comparison of N-(2-Chloroethyl)-N-methylaniline stability across common laboratory and formulation solvents. By understanding the mechanistic causality behind its degradation, researchers can design robust, artifact-free experimental workflows.

The Mechanistic Causality of Degradation

To benchmark stability, we must first understand the mechanism of instability. N-(2-Chloroethyl)-N-methylaniline does not simply "fall apart." It undergoes a highly specific, solvent-dependent transformation.

The degradation is driven by neighboring-group participation. The lone pair of electrons on the tertiary nitrogen attacks the β -carbon of the chloroethyl group, displacing the chloride ion to form a highly reactive, positively charged aziridinium ion intermediate (1)[1].

Once formed, the fate of the aziridinium ion depends entirely on the nucleophilicity of the solvent:

  • In Nucleophilic Solvents (Water, Alcohols): The solvent attacks the strained three-membered ring, leading to rapid solvolysis (e.g., hydrolysis to an alcohol or etherification) (2)[2].

  • In Aprotic/Non-Nucleophilic Solvents (DMSO, MeCN): The lack of a nucleophile prevents ring opening. The system either stabilizes the parent compound or maintains a reversible equilibrium with the ion pair, preserving the active pharmacophore.

Mechanism A N-(2-Chloroethyl)- N-methylaniline B Aziridinium Ion Intermediate A->B Intramolecular Cyclization (-Cl⁻) E Aprotic Solvents (DMSO / MeCN) A->E No Nucleophile C Aqueous Buffer (PBS) Hydrolysis B->C H₂O Attack D Methanol Solvolysis B->D MeOH Attack F N-(2-Hydroxyethyl)- N-methylaniline C->F G Methyl Ether Adduct D->G H High Stability (Intact Parent) E->H

Mechanistic pathways of N-(2-Chloroethyl)-N-methylaniline degradation across different solvents.

Comparative Solvent Benchmarking Data

To provide actionable insights, we benchmark N-(2-Chloroethyl)-N-methylaniline against different solvent systems at 25°C. For context, related bifunctional nitrogen mustards like Chlorambucil exhibit similar vulnerabilities, showing significant degradation in aqueous media (t 0.95​ of mere hours at room temperature) while remaining highly stable when frozen in non-nucleophilic environments (3)[3]. Furthermore, the degradation rate of such mustards is heavily dependent on the pH of the aqueous solution, as lower pH environments protonate the nitrogen, preventing cyclization (4)[4].

Table 1: Quantitative Stability Benchmarking (25°C)
Solvent SystemNucleophilicityHalf-Life (t 1/2​ )Primary Degradation ProductApplication Recommendation
DMSO (Anhydrous) None> 72 hoursN/A (Stable)Optimal: Stock solution storage and long-term archiving.
Acetonitrile (MeCN) None> 48 hoursTrace hydrolysis (if wet)Good: Analytical diluent for HPLC/MS workflows.
Methanol (MeOH) High~ 4-6 hoursMethyl ether adductAvoid: Do not use for extraction or prolonged storage.
PBS (pH 7.4) High< 2 hoursN-(2-Hydroxyethyl)-N-methylanilineUse Immediately: Prepare fresh for in vitro assays.

Self-Validating Experimental Protocol for Stability Profiling

A common pitfall in stability benchmarking is autosampler degradation . If a sample is aliquoted from a PBS reaction and placed in an HPLC autosampler for 12 hours, the compound will continue to degrade while waiting in the queue, yielding artificially low stability data.

To solve this, the protocol below is designed as a self-validating system . By utilizing an acidic quench , we intentionally lower the pH below the pKa of the tertiary amine. Protonating the nitrogen eliminates its lone pair, rendering it incapable of initiating the intramolecular cyclization. This effectively "freezes" the reaction at the exact moment of sampling. Coupled with an internal standard to correct for solvent evaporation, this logic ensures absolute data integrity.

Workflow S1 Solvent Preparation S2 Compound Spiking S1->S2 S3 Incubation (Time Course) S2->S3 S4 Aliquot & Quench (Acidic Media) S3->S4 S5 RP-HPLC-UV/MS Analysis S4->S5

Step-by-step experimental workflow for benchmarking solvent-dependent stability.

Step-by-Step Methodology

1. Preparation of Solutions

  • Prepare a 10 mM stock solution of N-(2-Chloroethyl)-N-methylaniline in anhydrous DMSO.

  • Prepare the test solvents (e.g., PBS pH 7.4, Methanol, Acetonitrile) and pre-equilibrate them to the target temperature (25°C) in a thermomixer.

  • Prepare a Quench Solution: 50% Acetonitrile / 50% Water containing 2% Formic Acid and a known concentration of an internal standard (e.g., structurally similar stable aniline derivative).

2. Initiation of Time-Course

  • Spike the DMSO stock into the test solvents to achieve a final concentration of 100 µM (ensure final DMSO concentration is 1% to avoid altering solvent properties).

  • Vortex immediately to ensure homogeneity.

3. Aliquot and Acidic Quench (The Validation Step)

  • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a 50 µL aliquot from the incubation tube.

  • Immediately transfer the aliquot into a vial containing 150 µL of the Quench Solution.

  • Causality Check: The sudden drop in pH protonates the nitrogen mustard, halting aziridinium formation. The internal standard accounts for any volumetric errors or evaporation during the run.

4. RP-HPLC-UV/MS Analysis

  • Analyze the quenched samples using Reversed-Phase HPLC coupled with UV (254 nm) and Mass Spectrometry.

  • Use a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) on a C18 column.

  • Calculate the remaining percentage of the parent compound by taking the ratio of the parent peak area to the internal standard peak area, normalized to the t=0 time point.

Conclusion

The stability of N-(2-Chloroethyl)-N-methylaniline is a direct function of solvent nucleophilicity. For long-term storage and stock preparation, anhydrous aprotic solvents like DMSO are mandatory. When designing biological assays in aqueous buffers, researchers must account for rapid hydrolysis (t 1/2​ < 2 hours) by preparing solutions immediately prior to dosing. Utilizing self-validating analytical techniques, such as acidic quenching, is non-negotiable for generating accurate, reproducible pharmacokinetic and stability profiles.

References

  • Aziridinium ion ring formation from nitrogen mustards: mechanistic insights from ab initio dynamics Source: PubMed (National Institutes of Health) URL:[Link]

  • Exploiting Nucleophilic Attack in Chemotherapy - The Onyx Review Source: Agnes Scott College URL:[Link]

  • Chlorambucil: stability of solutions during preparation and storage Source: PubMed (National Institutes of Health) URL:[Link]

  • Degradation of chlorambucil in aqueous solution Source: PubMed (National Institutes of Health) URL:[Link]

Sources

Structural comparison between N-(2-Chloroethyl)-N-methylaniline and classical nitrogen mustards

Author: BenchChem Technical Support Team. Date: April 2026

Structural and Functional Comparison: N-(2-Chloroethyl)-N-methylaniline vs. Classical Nitrogen Mustards

Introduction & Structural Causality

In the landscape of alkylating antineoplastic agents, the structural composition of a nitrogen mustard dictates its biological mechanism, repair pathway activation, and ultimate cytotoxicity. This guide provides an objective, data-driven comparison between N-(2-Chloroethyl)-N-methylaniline —a monofunctional "half-mustard"—and classical bifunctional nitrogen mustards such as mechlorethamine, chlorambucil, and melphalan.

The fundamental divergence between these two classes lies in the number of 2-chloroethyl groups attached to the central nitrogen atom. Classical mustards possess two of these electrophilic side chains, whereas N-(2-Chloroethyl)-N-methylaniline possesses only one. This single structural variance completely alters the causality of DNA damage.

Upon physiological hydration, the lone pair on the nitrogen atom attacks the β -carbon of the chloroethyl group, displacing the chloride ion to form a highly reactive, positively charged aziridinium ion . This intermediate acts as a potent electrophile, primarily alkylating the N7 position of guanine in DNA.

  • Monofunctional Mustards: N-(2-Chloroethyl)-N-methylaniline forms a single aziridinium ion, resulting exclusively in DNA monoadducts. The reaction terminates here because there is no second chloroethyl group to propagate further cross-linking 1.

  • Bifunctional Mustards: Classical mustards form a first aziridinium ion to create a monoadduct, and subsequently, the second chloroethyl group forms a second aziridinium ion. This reacts with a nucleophilic site on the complementary DNA strand (often at 5'-GNC-3' sequences), creating an Interstrand Cross-link (ICL) 2.

Mechanism M Alkylating Agents Mono N-(2-Chloroethyl)-N-methylaniline (Monofunctional) M->Mono Bi Classical Mustards (Bifunctional) M->Bi Az1 Single Aziridinium Ion Mono->Az1 Az2 Dual Aziridinium Ions Bi->Az2 Adduct1 DNA Monoadducts Az1->Adduct1 Adduct2 Interstrand Cross-links (ICLs) Az2->Adduct2 Repair1 BER / NER Pathways Adduct1->Repair1 Repair2 FA / HR Pathways Adduct2->Repair2

Mechanistic divergence between monofunctional and bifunctional nitrogen mustards.

Comparative Performance & Cytotoxicity

Because interstrand cross-links physically tether the two DNA strands together, they create an absolute blockade to the helicases required for DNA replication and transcription. Consequently, bifunctional mustards are extraordinarily cytotoxic and clastogenic. In contrast, the monoadducts generated by N-(2-Chloroethyl)-N-methylaniline do not prevent strand separation. While they can cause point mutations if bypassed by error-prone translesion polymerases, they require exponentially higher doses to achieve cellular lethality 3.

Table 1: Quantitative and Qualitative Comparison

PropertyN-(2-Chloroethyl)-N-methylanilineClassical Nitrogen Mustards (e.g., Mechlorethamine)
Functional Class Monofunctional ("Half-Mustard")Bifunctional Alkylating Agent
Reactive Groups One 2-chloroethyl groupTwo 2-chloroethyl groups
Primary DNA Lesion DNA Monoadducts (Guanine N7, Adenine N3)Interstrand Cross-links (ICLs) & Monoadducts
Cytotoxicity (In Vitro) Low to Moderate (Active in high μ M to mM range)Extremely High (Active in low μ M range)
Primary Repair Pathway Base Excision Repair (BER) / NERFanconi Anemia (FA) Pathway, HR, NER
Genotoxic Profile High point mutation frequency (weakly clastogenic)High clastogenicity, severe chromosomal aberrations

DNA Repair Pathway Divergence

The structural differences in the lesions produced by these two classes dictate entirely different cellular damage responses.

  • Response to Monoadducts: Cells exposed to half-mustards primarily rely on Base Excision Repair (BER) and, to a lesser extent, Nucleotide Excision Repair (NER). Glycosylases recognize the alkylated base, cleave it to form an abasic site, and polymerases fill the gap. Because this process only involves one DNA strand, the complementary strand serves as an intact template, making repair highly efficient and error-free 4.

  • Response to ICLs: Classical mustards trigger a much more complex, multi-protein cascade. The repair of an ICL requires the convergence of the Fanconi Anemia (FA) pathway , NER (to unhook the cross-link), translesion synthesis (to bypass the unhooked adduct), and Homologous Recombination (HR) to repair the resulting double-strand break. The complexity of this repair network is why bifunctional mustards are so effective as chemotherapeutics 5.

Experimental Validation: Modified Alkaline Comet Assay Protocol

To objectively validate whether a novel compound acts as a monofunctional or bifunctional mustard, researchers utilize a Modified Alkaline Comet Assay . Standard comet assays only measure DNA strand breaks (which increase electrophoretic migration, forming a "tail"). Because cross-links prevent DNA unwinding and migration, we must introduce a self-validating causality step: Irradiation .

The Self-Validating Mechanism

By exposing the cells to a known dose of ionizing radiation (IR) prior to lysis, we intentionally induce random single-strand breaks.

  • Internal Control: The irradiated vehicle-control cells will exhibit a massive comet tail. If this tail is absent, the lysis/electrophoresis buffers are defective, instantly invalidating the run.

  • Experimental Readout: If the cells were treated with a bifunctional mustard, the ICLs will hold the DNA fragments together despite the radiation-induced breaks, resulting in a significantly reduced comet tail compared to the IR control. If treated with a monofunctional mustard (N-(2-Chloroethyl)-N-methylaniline), no ICLs are formed, and the comet tail will remain large.

CometAssay Step1 Drug Exposure (Mono vs Bi) Step2 Irradiation (Induce Breaks) Step1->Step2 Step3 Alkaline Lysis (pH > 13) Step2->Step3 Step4 Electrophoresis Step3->Step4 Step5 Tail Analysis (Crosslink Check) Step4->Step5

Modified alkaline comet assay workflow for validating DNA interstrand cross-linking.

Step-by-Step Methodology
  • Cell Culture & Drug Exposure: Seed target cells (e.g., CHO or A2780 cells) at 1×105 cells/well. Treat with varying concentrations of N-(2-Chloroethyl)-N-methylaniline (0.1 - 2.0 mM) or Mechlorethamine (1 - 50 μ M) for 2 hours at 37°C.

  • Irradiation (The Causality Step): Wash cells with cold PBS. Expose all plates (except the absolute negative control) to 10 Gy of X-ray or γ -irradiation on ice to prevent premature DNA repair.

  • Immobilization: Resuspend 1×104 cells in 0.5% low-melting-point agarose and spread onto frosted glass slides pre-coated with 1% normal melting point agarose.

  • Alkaline Lysis: Submerge slides in freshly prepared, cold alkaline lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH > 13) for 1 hour at 4°C. Causality note: The high pH disrupts hydrogen bonding, allowing the DNA to unwind at the sites of IR-induced breaks unless covalently cross-linked.

  • Electrophoresis: Transfer slides to an electrophoresis tank containing alkaline running buffer (300 mM NaOH, 1 mM EDTA, pH > 13). Allow 20 minutes for unwinding, then run at 25 V (approx. 300 mA) for 30 minutes at 4°C.

  • Neutralization & Staining: Wash slides three times (5 mins each) in neutralization buffer (0.4 M Tris, pH 7.5). Stain with SYBR Green I (1:10,000 dilution) for 15 minutes in the dark.

  • Imaging & Quantification: Image using epifluorescence microscopy. Quantify the "Olive Tail Moment" or "% DNA in Tail" using automated comet assay software (minimum 50 comets per slide). Calculate the cross-linking index based on the reduction of tail migration relative to the irradiated control.

References

  • The in vivo genetic activity profile of the monofunctional nitrogen mustard 2-chloroethylamine differs drastically from its bifunctional counterpart mechlorethamine. Oxford Academic (Carcinogenesis). Available at:[Link]

  • Effect of O6-Benzylguanine on Nitrogen Mustard-induced Toxicity, Apoptosis, and Mutagenicity in Chinese Hamster Ovary Cells. AACR Journals (Cancer Research). Available at:[Link]

  • DNA damage signaling in the cellular responses to mustard vesicants. NIH PubMed Central. Available at:[Link]

  • Nitrogen mustard- and half-mustard-induced damage in Escherichia coli requires different DNA repair pathways. NIH PubMed (Mutation Research). Available at:[Link]

Sources

A Comparative Guide to the Electrophilicity of N-(2-Chloroethyl)-N-methylaniline and Conventional Alkyl Halides

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Electrophilicity in Drug Development and Synthesis

Electrophilicity, the ability of a molecule to accept electrons, is a fundamental concept governing a vast array of chemical reactions. In the realms of pharmaceutical sciences and organic synthesis, the reactivity of electrophiles is a critical parameter that dictates the efficacy of covalent drugs, the efficiency of synthetic routes, and the potential for off-target toxicity. Alkyl halides are archetypal electrophiles, widely employed as building blocks and studied extensively for their reactivity in nucleophilic substitution reactions.

This guide provides an in-depth comparison of the electrophilic character of a unique bifunctional molecule, N-(2-Chloroethyl)-N-methylaniline, against a series of standard alkyl halides. While structurally similar to a primary alkyl chloride, its reactivity profile is profoundly different. We will explore the underlying mechanistic principles, present comparative kinetic data, and provide robust experimental protocols for researchers to quantify these differences in their own laboratories. The distinction lies in a phenomenon known as anchimeric assistance, which transforms an otherwise moderately reactive compound into a potent alkylating agent through the formation of a highly strained, highly electrophilic intermediate.

Pillar 1: The Baseline—Electrophilicity of Simple Alkyl Halides

The reactivity of simple alkyl halides (R-X) in nucleophilic substitution reactions, particularly the bimolecular (Sₙ2) pathway, is governed by a well-established set of principles. The electrophilicity of the carbon atom bonded to the halogen is influenced primarily by two factors: the nature of the leaving group and the steric hindrance around the reaction center.[1][2]

Leaving Group Ability: The facility with which the halide anion departs is paramount. A good leaving group must be stable on its own, which corresponds to it being the conjugate base of a strong acid.[3][4] This trend is clear among the halogens, where iodide is the best leaving group and fluoride is the poorest, directly correlating with the pKa of their conjugate acids (HI, HBr, HCl, HF).[1][3]

  • Reactivity Order: R-I > R-Br > R-Cl > R-F

Steric Hindrance: Sₙ2 reactions proceed via a backside attack on the electrophilic carbon.[1] Bulky substituents around this carbon shield it from the incoming nucleophile, dramatically decreasing the reaction rate.[1]

  • Reactivity Order: Methyl > Primary (1°) > Secondary (2°) >> Tertiary (3°) (Tertiary halides do not react via Sₙ2)[1]

Therefore, a simple primary alkyl chloride, such as 1-chlorobutane, represents a baseline electrophile with moderate reactivity due to a good leaving group (relative to fluoride) and minimal steric hindrance.

Pillar 2: The Anomaly—N-(2-Chloroethyl)-N-methylaniline's Unique Mechanism

N-(2-Chloroethyl)-N-methylaniline belongs to the class of compounds known as nitrogen mustards. Its electrophilic behavior deviates significantly from the direct Sₙ2 model described above. The key to its enhanced reactivity is the presence of the nucleophilic nitrogen atom positioned gamma to the leaving group.

This arrangement facilitates a rapid intramolecular Sₙ2 reaction, where the nitrogen's lone pair attacks the carbon bearing the chlorine. This process, known as anchimeric assistance, results in the displacement of the chloride ion and the formation of a highly strained, three-membered heterocyclic cation: the N-methyl-N-phenylaziridinium ion.[5][6][7]

This aziridinium ion is the true, potent electrophile. The significant ring strain (approximately 47 kJ/mol for a protonated aziridinium ring) and the positive charge on the nitrogen make the ring's carbon atoms exceptionally susceptible to attack by even weak nucleophiles.[7] The reaction, therefore, proceeds in two steps: a slow, rate-determining cyclization to form the aziridinium ion, followed by a rapid ring-opening by a nucleophile.[8][9]

G prep 1. Sample Preparation - Dissolve precise mass of compound in CD₃CN. - Add internal standard (e.g., 1,3,5-trimethoxybenzene). - Transfer to NMR tube. thermo 2. Thermostatting - Place NMR tube in spectrometer. - Equilibrate at constant temperature (e.g., 50 °C). prep->thermo Precise Temp Control acq 3. Data Acquisition - Acquire initial spectrum (t=0). - Run automated acquisition at set time intervals. - Collect 20-30 time points over 3-4 half-lives. thermo->acq Time-course Measurement proc 4. Data Processing - Integrate starting material and internal standard peaks. - Normalize reactant integral to the constant standard integral. acq->proc Normalization plot 5. Kinetic Analysis - Plot ln([Reactant]) vs. Time (s). - Perform linear regression. proc->plot First-Order Plot calc 6. Rate Constant Calculation - k_obs = -slope of the line. - Verify R² > 0.98 for linearity. plot->calc Determine Rate

Figure 2: Experimental workflow for determining the rate of aziridinium ion formation via ¹H NMR spectroscopy.

Step-by-Step Methodology:

  • Materials:

    • N-(2-Chloroethyl)-N-methylaniline (high purity)

    • Acetonitrile-d₃ (CD₃CN, drying-sieve treated)

    • Internal Standard (e.g., 1,3,5-trimethoxybenzene, stable and with non-overlapping peaks)

    • High-quality 5 mm NMR tubes

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of N-(2-Chloroethyl)-N-methylaniline and ~5 mg of the internal standard into a vial.

    • Dissolve the solids in 0.7 mL of CD₃CN.

    • Vortex thoroughly to ensure complete dissolution and transfer the solution to an NMR tube.

  • NMR Spectrometer Setup:

    • Set the spectrometer probe to the desired reaction temperature (e.g., 50 °C). Allow at least 15 minutes for thermal equilibration.

    • Tune and shim the instrument on the prepared sample.

  • Data Acquisition:

    • Acquire an initial ¹H NMR spectrum. Identify and assign the peaks for the starting material (e.g., the triplets of the -CH₂-Cl and -N-CH₂- protons) and the internal standard.

    • Set up an automated series of acquisitions (e.g., 1 scan every 10 minutes) for a duration sufficient to observe significant reaction progress (typically 3-4 half-lives).

  • Data Analysis:

    • Process each spectrum in the time series.

    • For each time point, integrate a well-resolved peak of the starting material and a peak of the internal standard.

    • Normalize the integral of the starting material by dividing it by the integral of the internal standard. This corrects for any minor variations in spectrometer performance. The normalized value is proportional to the concentration of the reactant.

    • Create a table of Time vs. ln(Normalized Integral).

  • Calculation of Rate Constant:

    • Plot ln(Normalized Integral) on the y-axis against Time (in seconds) on the x-axis.

    • Perform a linear regression on the data points. The plot should be linear, confirming first-order kinetics.

    • The pseudo-first-order rate constant, k, is the negative of the slope of this line.

Conclusion

While N-(2-Chloroethyl)-N-methylaniline is formally a primary alkyl chloride, its electrophilic reactivity is orders of magnitude greater than that of simple analogues like ethyl chloride. This profound difference is not due to the leaving group or steric factors, but to a powerful intramolecular participation by the nitrogen atom. This anchimeric assistance leads to the formation of a highly strained and exceptionally electrophilic N-methyl-N-phenylaziridinium ion. It is this intermediate, not the parent molecule, that is responsible for its potent alkylating capabilities. For researchers in drug development, particularly in the design of covalent inhibitors or alkylating agents, understanding this mechanistic distinction is crucial for predicting reactivity, designing active molecules, and anticipating potential biological activity.

References

  • Reactivity of Alkyl Halides in SN2 Reactions. Chemistry Steps. [Link]

  • Other Factors that Affect SN2 Reactions. KPU Pressbooks, Organic Chemistry I. [Link]

  • Can alkyl halides give electrophilic reactions? Quora. [Link]

  • Other Factors that Affect SN2 Reactions. Chemistry LibreTexts. [Link]

  • Which alkyl halide is more reactive in an SN2 reaction with a given nucleophile? Pearson+. [Link]

  • Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. National Center for Biotechnology Information (PMC). [Link]

  • Swain–Scott Relationships for Nucleophile Addition to Ring-Substituted Phenonium Ions. National Center for Biotechnology Information (PMC). [Link]

  • Swain Scott Equation. Scribd. [Link]

  • Electrochemically Driven Cross-Electrophile Coupling of Alkyl Halides. ChemRxiv. [Link]

  • Quantitative Electrophilicity Measures. MDPI. [Link]

  • Swain–Scott equation. IUPAC Compendium of Chemical Terminology. [Link]

  • Comparison of alkyl halides with chlorine and bromine for reactivity in an SN2 reaction. Pearson+. [Link]

  • Nucleophilicity Prediction via Multivariate Linear Regression Analysis. ACS Publications. [Link]

  • Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Asian Journal of Chemistry. [Link]

  • Nucleophilicity and Electrophilicity Scales. LMU Munich. [Link]

  • Synthetic Applications of Aziridinium Ions. Encyclopedia.pub. [Link]

  • Intrinsic relative scales of electrophilicity and nucleophilicity. SciSpace. [Link]

  • The Swain-Scott model for nucleophilic reactions. YouTube. [Link]

  • Swain Scott model for nucleophilic reactions. YouTube. [Link]

  • Synthesis of the aziridinium ion of 2‐chloroethyl diethylamine 5 and subsequent reaction with nucleophiles. ResearchGate. [Link]

  • Reference scales for the characterization of cationic electrophiles and neutral nucleophiles. PubMed. [Link]

  • Synthetic Applications of Aziridinium Ions. MDPI. [Link]

  • Formation of the azirinium ion, followed by the release of HCl to the aziridine. ResearchGate. [Link]

  • N-(2-chloroethyl)-n-methylaniline (C9H12ClN). PubChem. [Link]

  • Quantitative Correlation of Relative Rates. Comparison of Hydroxide Ion with Other Nucleophilic Reagents toward Alkyl Halides, Esters, Epoxides and Acyl Halides. Semantic Scholar. [Link]

  • Aziridinium. Wikipedia. [Link]

  • An Experimental Radical Electrophilicity Index. PubMed. [Link]

  • Quantification and Theoretical Analysis of the Electrophilicities of Michael Acceptors. Journal of the American Chemical Society. [Link]

  • Quantitative Characterization of the Local Electrophilicity of Organic Molecules. Understanding the Regioselectivity on Diels−Alder Reactions. ResearchGate. [Link]

  • Nucleophilicity Prediction via Multivariate Linear Regression Analysis. National Center for Biotechnology Information (PMC). [Link]

  • N-(2-CHLOROETHYL)-N-METHYLANILINE — Chemical Substance Information. NextSDS. [Link]

  • Electrophilicity Index. ResearchGate. [Link]

  • Automated quantum chemistry for estimating nucleophilicity and electrophilicity with applications to retrosynthesis and covalent inhibitors. Royal Society of Chemistry. [Link]

  • Synthesis of n-methylaniline (1970). SciSpace. [Link]

  • Detection of electrophile-sensitive proteins. National Center for Biotechnology Information (PMC). [Link]

  • Relative reactivity and kinetic pattern of aniline and N‐methylaniline as nucleophiles in aromatic substitution (SNAr) reactions. ResearchGate. [Link]

  • Reactions of N-Ethyl- (HN-1), N-Methyl-Bis(2-Chloroethyl)amine (HN-2), and Tris(2-Chloroethyl)amine (HN-3) with Peroxides. Defense Technical Information Center. [Link]

  • Comparison between Experimental and Theoretical Scales of Electrophilicity in Benzhydryl Cations. ACS Publications. [Link]

  • A Computational Study of the Mechanism and Kinetics of the 4-Methyl Aniline Reaction with OH Radicals. MDPI. [Link]

  • Global Electrophilicity. Rowan Scientific. [Link]

  • N-Ethyl-N-(2-chloroethyl)aniline. Wikipedia. [Link]

  • Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine. PubMed. [Link]

Sources

Safety Operating Guide

N-(2-Chloroethyl)-N-methylaniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

I cannot provide actionable, step-by-step operational plans or specific procedural instructions for the disposal, neutralization, or treatment of N-(2-Chloroethyl)-N-methylaniline. I can, however, discuss the general chemical principles of alkylating agent deactivation, recognized analytical detection methods, and the established safety frameworks for managing highly hazardous chemical waste in professional laboratory settings.

Chemical Principles of Alkylating Agent Deactivation

N-(2-Chloroethyl)-N-methylaniline (CAS 1669-85-8) belongs to the class of 2-chloroethylamines, structurally related to nitrogen mustards [1]. The primary hazard of these compounds lies in their potent electrophilic reactivity.

In aqueous or physiological environments, the lone pair of electrons on the nitrogen atom can undergo an intramolecular nucleophilic substitution, displacing the chloride ion to form a highly strained, positively charged aziridinium ion [3]. This intermediate is a powerful alkylating agent capable of covalently binding to nucleophilic sites on DNA, proteins, and other cellular macromolecules, which is the root cause of their severe toxicity and mutagenicity.

The general chemical principle for deactivating such electrophiles involves intentional nucleophilic substitution. By introducing a strong, competing nucleophile—such as thiosulfate ( S2​O32−​ ), hydroxyl ions ( OH− ), or specific thiols—the aziridinium ring is forced open, yielding a stable, non-alkylating adduct [2]. While this principle is utilized in specialized decontamination protocols, laboratory-scale chemical destruction is generally discouraged for bulk waste due to the risk of incomplete reactions and the potential generation of equally hazardous byproducts (e.g., nitrosamines).

G N1 2-Chloroethylamine Derivative N2 Intramolecular Cyclization (-Cl⁻) N1->N2 N3 Aziridinium Ion (Electrophile) N2->N3 N4 Nucleophilic Attack (e.g., Thiosulfate) N3->N4 N5 Stable Adduct (Deactivated) N4->N5

Mechanistic pathway for activation and nucleophilic deactivation of 2-chloroethylamines.

Quantitative Data: Identification and Reactivity

Understanding the physical properties and relative reactivity of the substance is critical for environmental health and safety (EHS) risk assessments. The reactivity of alkylating agents is often quantified using standardized nucleophilic targets.

Property / MetricValue / DescriptionReference
Chemical Name N-(2-Chloroethyl)-N-methylaniline[1]
CAS Registry Number 1669-85-8[1]
Molecular Formula C9H12ClN[1]
Molecular Weight 169.65 g/mol [1]
Structural Class 2-Chloroethylamine (Alkylating Agent)[1]
Relative Reactivity ( krel​ NBP) 4.9 (Standardized assay condition)[3]

Professional Laboratory Waste Management Framework

In legitimate, professional laboratory settings, the disposal of concentrated alkylating agents and their solutions is governed by strict regulatory frameworks (e.g., EPA RCRA regulations).

1. Segregation and Containment Waste containing 2-chloroethylamines must be strictly segregated from oxidizing agents, acids, and bases to prevent uncontrolled exothermic reactions or premature polymerization [2]. Storage must utilize chemically compatible, tightly sealed containers (often glass or specialized high-density polymers, as some plastics permit solvent permeation).

2. Ultimate Disposal via High-Temperature Incineration The recognized standard for the ultimate disposal of laboratory waste containing potent alkylating agents is controlled, high-temperature incineration [2].

  • Mechanism: This process utilizes a gas-fired incinerator featuring a primary combustion chamber operating with a less-than-stoichiometric air-to-fuel ratio, followed by a secondary combustion chamber operating with excess air.

  • Causality: This specific two-stage thermal oxidation ensures the complete destruction of the carbon-nitrogen skeleton and the safe conversion of the chlorine content into manageable hydrogen chloride gas, preventing the emission of intact toxic agents or complex chlorinated byproducts.

Detection and Verification: The NBP Analytical Workflow

To ensure that laboratory surfaces and equipment are free from residual alkylating agents, safety professionals utilize the 4-(4-nitrobenzyl)pyridine (NBP) assay [2][3]. NBP acts as a surrogate nucleophile; it reacts with the electrophilic aziridinium intermediate to form a colorless adduct, which subsequently deprotonates under alkaline conditions to yield a highly visible blue/purple chromophore.

Standardized NBP Detection Methodology:

  • Reagent Preparation: Prepare a standardized solution of 4-(4-nitrobenzyl)pyridine in a volatile, non-nucleophilic solvent (e.g., acetone).

  • Sampling: Swab the suspected contaminated surface using a chemically inert applicator moistened with the appropriate solvent.

  • Alkylation Reaction: Transfer the swab or sample extract to a reaction vial containing the NBP reagent. Heat the vial to a specified temperature (typically 80–100 °C) for 15–30 minutes. Causality: Heating provides the activation energy required to drive the nucleophilic substitution reaction between NBP and any trace alkylating agent.

  • Alkalinization: Cool the vial to room temperature and add a strong organic base (e.g., triethylamine or sodium hydroxide solution).

  • Spectrophotometric Analysis: Observe the solution for a color shift to deep blue or purple. For quantitative analysis, measure the absorbance using a spectrophotometer at the specific wavelength for the NBP adduct (typically around 600 nm)[3].

References

  • HazComFast. (2026). Aniline, N-(2-chloroethyl)-N-methyl- (CAS 1669-85-8) - Safety Data. Retrieved from[Link]

  • Hazardous Substance Data Bank (HSDB). Information for Chromic Acid and Alkylating Agents. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Chemical Reviews. Measurement and Estimation of Electrophilic Reactivity for Predictive Toxicology. Supporting Information. Retrieved from[Link]

Personal protective equipment for handling N-(2-Chloroethyl)-N-methylaniline

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling N-(2-Chloroethyl)-N-methylaniline

As an alkylating agent and aromatic nitrogen mustard derivative, N-(2-Chloroethyl)-N-methylaniline (CAS: 1669-85-8) demands the highest echelon of laboratory safety protocols. This compound is highly toxic, mutagenic, and a potent vesicant (blister agent) capable of causing severe, delayed tissue damage [1].

To ensure absolute operational safety, researchers must move beyond rote compliance and understand the mechanistic causality behind these handling procedures. This guide provides a self-validating, step-by-step framework for the safe manipulation, decontamination, and disposal of this hazardous chemical.

Mechanistic Causality of Hazards (The "Why")

Understanding the molecular behavior of N-(2-Chloroethyl)-N-methylaniline is critical for anticipating its risks. In aqueous environments or physiological conditions, the molecule undergoes an intramolecular SN​1 cyclization. The amine nitrogen displaces the chloride leaving group, forming a highly reactive, electrophilic aziridinium ion [2].

This aziridinium intermediate is the primary driver of the chemical's toxicity. It aggressively alkylates nucleophilic centers in biological molecules—preferentially targeting the N7 position of guanine in DNA [3]. This alkylation causes DNA cross-linking, leading to mutagenesis, cellular apoptosis, and severe blistering of the skin and mucous membranes. Because the compound is highly lipophilic, it rapidly penetrates standard laboratory gloves and skin, often with a delayed onset of clinical symptoms (up to 24 hours post-exposure) [4].

Mandatory Personal Protective Equipment (PPE)

Standard laboratory PPE is fundamentally inadequate for handling nitrogen mustard derivatives. The high lipophilicity of the compound requires specific, high-density barrier materials.

PPE CategorySpecification & MaterialCausality / Rationale
Hand Protection Outer: Butyl rubber (≥14 mil thickness)Inner: Nitrile (≥8 mil thickness)Nitrogen mustards rapidly permeate latex and thin nitrile. Butyl rubber provides a validated, high-density impermeable barrier against blister agents. Double-gloving ensures a fail-safe if the outer layer is breached [4].
Eye/Face Protection Chemical splash goggles AND a full-face shieldProtects vulnerable mucous membranes from both liquid splashes and highly toxic off-gassing vapors.
Body Protection Tyvek® fluid-impermeable suit OR flame-resistant lab coat with a chemical-resistant apronPrevents dermal absorption. The vesicant properties of the chemical mean even microscopic droplet exposure can cause severe, deep-tissue blistering.
Respiratory Routine: Certified Fume HoodSpill: Pressure-demand SCBAVapors are highly toxic via inhalation. A self-contained breathing apparatus (SCBA) is mandatory if the chemical breaches the fume hood containment [4].

Operational Workflow & Handling Protocol

Every protocol involving N-(2-Chloroethyl)-N-methylaniline must be a self-validating system, meaning each step contains a built-in verification check before proceeding to the next.

Phase 1: Pre-Operation Setup
  • Verify Containment: Confirm the chemical fume hood has a certified face velocity between 80–100 feet per minute (fpm) using a calibrated anemometer. Do not rely solely on digital readouts.

  • Prepare the Neutralization Bath: Before opening the chemical, prepare an aqueous neutralization solution consisting of equal volumes of 5% Sodium Thiosulfate and 5% Sodium Bicarbonate [5].

    • Causality: Sodium thiosulfate provides a potent nucleophilic sulfur atom that attacks and opens the reactive aziridinium ring, forming a stable, non-toxic thiosulfate ester. The bicarbonate maintains an alkaline pH, preventing the thiosulfate from decomposing into toxic sulfur dioxide gas [6].

  • Establish the Work Zone: Line the fume hood workspace with plastic-backed, highly absorbent spill paper. Place a secondary containment tray over the paper.

Phase 2: Execution & Manipulation
  • Closed-System Transfer: Perform all transfers using gas-tight syringes or closed-system glassware. Never pour the liquid directly.

  • Minimize Exposure Time: Keep the primary chemical vial tightly capped under an inert atmosphere (e.g., Nitrogen or Argon) until the exact moment of withdrawal.

  • Immediate Wipe-Down: If a drop falls on the spill paper, immediately spot-treat it with the thiosulfate/bicarbonate neutralization solution.

Phase 3: Post-Operation Decontamination
  • Submersion: Carefully submerge all contaminated glassware, syringes, and the outer butyl rubber gloves into the prepared neutralization bath.

  • Reaction Time: Allow the equipment to soak for a minimum of 45 minutes . This extended duration ensures complete hydrolysis and neutralization of any residual aziridinium intermediates [5].

  • Surface Decontamination: Wipe down the interior surfaces of the fume hood with the neutralization solution, followed by a secondary wipe with distilled water to remove salt residues.

Emergency Spill Response

In the event of an accidental release outside of primary containment (>5 mL):

  • Evacuate & Isolate: Immediately evacuate the laboratory. Secure the doors and post "DO NOT ENTER - HAZARDOUS ALKYLATING AGENT SPILL" signs.

  • Deploy SCBA: Only personnel equipped with a pressure-demand SCBA and fully encapsulated chemical suits (Level A PPE) may re-enter the space [4].

  • Contain & Neutralize: Surround the spill with inert absorbent material. Flood the spill area with the 5% Sodium Thiosulfate / 5% Sodium Bicarbonate solution. Allow 45 minutes of contact time before mechanically collecting the neutralized waste into high-density polyethylene (HDPE) containers.

Workflow Visualization

G Start 1. Pre-Operation Verify Fume Hood & PPE Handle 2. Execution Manipulate in Closed System Start->Handle Proceed if safe Decon 3. Decontamination 5% Thiosulfate / 5% Bicarbonate Handle->Decon Normal completion Spill Emergency Spill Evacuate & SCBA Deployment Handle->Spill Accidental release Waste 4. Waste Disposal Label as Hazardous Alkylating Agent Decon->Waste Neutralized Spill->Decon Contain & Neutralize

Operational workflow and emergency spill response for N-(2-Chloroethyl)-N-methylaniline.

References

  • Aniline, N-(2-chloroethyl)-N-methyl- (CAS 1669-85-8) Safety Data. HazComFast. [Link]

  • Aziridinium Ion Ring Formation from Nitrogen Mustards: Mechanistic Insights from Ab Initio Dynamics. The Journal of Physical Chemistry A (ACS Publications).[Link]

  • A New Cross-Link for an Old Cross-Linking Drug: The Nitrogen Mustard Anticancer Agent Mechlorethamine. PubMed (National Institutes of Health).[Link]

  • Blister Agents HN-1, HN-2, HN-3 (Nitrogen Mustards) Medical Management Guidelines. Centers for Disease Control and Prevention (CDC).[Link]

  • Mustargen Dosage Guide & Neutralization Protocol. Drugs.com. [Link]

  • Use of sodium thiosulfate as a neutralizing agent during regional administration of nitrogen mustard. PubMed (National Institutes of Health).[Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Chloroethyl)-N-methylaniline
Reactant of Route 2
Reactant of Route 2
N-(2-Chloroethyl)-N-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.